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Foundational

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethyl)-6-methoxypyrimidine

Foreword: The Strategic Importance of the Difluoromethyl Moiety in Modern Drug Discovery For the discerning researcher in drug development, the strategic incorporation of fluorine-containing functional groups is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Difluoromethyl Moiety in Modern Drug Discovery

For the discerning researcher in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CHF₂) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of a lead compound. It can act as a bioisosteric replacement for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic pathway to a key building block, 4-(difluoromethyl)-6-methoxypyrimidine, a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule

A sound synthetic strategy begins with a thorough retrosynthetic analysis. Our target, 4-(difluoromethyl)-6-methoxypyrimidine, can be logically disconnected to reveal a convergent and efficient synthetic route. The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) on a suitable precursor. This leads us to the key intermediate, 4-chloro-6-(difluoromethyl)pyrimidine. While the direct difluoromethylation of a pyrimidine ring is an area of active research, a more practical approach for many laboratories is to utilize commercially available starting materials. Fortunately, 4-chloro-6-(difluoromethyl)pyrimidine is accessible, simplifying our synthetic endeavor. For the sake of a comprehensive understanding, we will also briefly touch upon the synthesis of the dichlorinated pyrimidine backbone, a common starting point for many pyrimidine derivatives.

G 4-(Difluoromethyl)-6-methoxypyrimidine 4-(Difluoromethyl)-6-methoxypyrimidine 4-Chloro-6-(difluoromethyl)pyrimidine 4-Chloro-6-(difluoromethyl)pyrimidine 4-(Difluoromethyl)-6-methoxypyrimidine->4-Chloro-6-(difluoromethyl)pyrimidine Nucleophilic Aromatic Substitution (SNAr) 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4-Chloro-6-(difluoromethyl)pyrimidine->4,6-Dichloropyrimidine Difluoromethylation (Conceptual) 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine->4,6-Dihydroxypyrimidine Chlorination

Caption: Retrosynthetic analysis of 4-(difluoromethyl)-6-methoxypyrimidine.

Part 1: Synthesis of the Key Precursor, 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine is a well-established transformation, typically proceeding from the readily available 4,6-dihydroxypyrimidine. The choice of chlorinating agent is critical, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent due to its efficacy and relatively low cost.[1]

Causality Behind Experimental Choices:

The use of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine, is crucial for several reasons.[2][3] Firstly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing side reactions and promoting the forward reaction. Secondly, the amine can form a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating species. The reaction is typically carried out at reflux to ensure complete conversion.

Detailed Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-dimethylaniline (2.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[4]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or recrystallization.

ParameterValueReference
Typical Yield 80-95%[2][5]
Reaction Time 4-17 hours[2][4]
Reaction Temperature Reflux[4]

Table 1: Representative quantitative data for the synthesis of 4,6-dichloropyrimidine.

Part 2: Introduction of the Difluoromethyl Group (Conceptual Overview)

While we will proceed from the commercially available 4-chloro-6-(difluoromethyl)pyrimidine, it is instructive to understand the methodologies for introducing the CHF₂ group onto a pyrimidine ring. Direct C-H difluoromethylation of heterocycles is a rapidly evolving field, often employing radical-based pathways.[6][7][8] Reagents such as zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) in the presence of an oxidant can generate the difluoromethyl radical, which can then be incorporated into the heterocyclic core.[8] These methods offer the advantage of late-stage functionalization but can sometimes suffer from issues of regioselectivity.

For a more controlled synthesis, a common strategy is to build the pyrimidine ring from a difluoromethyl-containing precursor. However, for the purpose of this guide, we will leverage the availability of the key intermediate.

Part 3: Synthesis of 4-(Difluoromethyl)-6-methoxypyrimidine via Nucleophilic Aromatic Substitution

The final and pivotal step in our synthesis is the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-6-(difluoromethyl)pyrimidine with a methoxide source. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 4-position towards nucleophilic attack.

Mechanistic Insights and Justification of Conditions:

The reaction proceeds via a classic SNAr mechanism, involving the addition of the nucleophile (methoxide) to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the chloride leaving group. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, as well as the difluoromethyl group, stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the reaction.[9]

Sodium methoxide is a common and effective source of the methoxide nucleophile. The reaction is typically carried out in an anhydrous polar aprotic solvent like methanol or dimethylformamide (DMF) to ensure the solubility of the reagents and to facilitate the reaction. Heating is often employed to increase the reaction rate.

G cluster_0 SNAr Mechanism Start 4-Chloro-6-(difluoromethyl)pyrimidine + NaOCH₃ Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Addition Product 4-(Difluoromethyl)-6-methoxypyrimidine + NaCl Meisenheimer->Product Elimination

Caption: Simplified workflow of the SNAr mechanism.

Detailed Experimental Protocol: Methoxylation of 4-Chloro-6-(difluoromethyl)pyrimidine

Materials:

  • 4-Chloro-6-(difluoromethyl)pyrimidine

  • Sodium methoxide (or sodium metal and anhydrous methanol)

  • Anhydrous Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.

  • Carefully add sodium metal (1.1 eq) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Once all the sodium has dissolved, add 4-chloro-6-(difluoromethyl)pyrimidine (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-(difluoromethyl)-6-methoxypyrimidine, can be purified by column chromatography on silica gel.

ParameterValueReference (Analogous Reactions)
Typical Yield >85% (estimated)[10][11][12]
Reaction Time 4-12 hours[11]
Reaction Temperature Reflux[11]

Table 2: Predicted quantitative data for the methoxylation step based on similar transformations.

Conclusion and Future Perspectives

This guide has outlined a robust and efficient synthetic pathway to 4-(difluoromethyl)-6-methoxypyrimidine, a valuable building block for drug discovery. By starting with the chlorination of 4,6-dihydroxypyrimidine and proceeding through the key intermediate 4-chloro-6-(difluoromethyl)pyrimidine, the target molecule can be obtained in good yield via a nucleophilic aromatic substitution. The provided protocols, along with the mechanistic insights, are intended to empower researchers to confidently synthesize this and related pyrimidine derivatives. The continued development of novel difluoromethylation methodologies will undoubtedly further expand the synthetic toolbox and accelerate the discovery of new therapeutics.

References

  • Process for the preparation of 4,6-dichloropyrimidine. (2005, November 2). Patent 1273574. [Link]

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine. US6018045A.
  • Kavková, K., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(10), 4848-4858. [Link]

  • Bagley, M. C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 4(3), 239-243. [Link]

  • ResearchGate. Introduction of Difluoromethyl Through Radical Pathways. [Link]

  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 3843. [Link]

  • Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 647. [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12269-12277. [Link]

  • RCS Research Chemistry Services. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Google Patents.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483. [Link]

  • National Institutes of Health. (2023). Radiodifluoromethylation of well-functionalized molecules. Nature Communications, 14(1), 1836. [Link]

  • ResearchGate. Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. [Link]

  • Journal of the Korean Chemical Society. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 253-258. [Link]

  • Scribd. Chemistry Nucleophilic Aromatic Substitution Experiment PDF. [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

Sources

Exploratory

4-(Difluoromethyl)-6-methoxypyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-(Difluoromethyl)-6-methoxypyrimidine Executive Summary This document provides a comprehensive technical overview of 4-(Difluoromethyl)-6-methoxypyrimidine, a heterocyclic compound featuri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Difluoromethyl)-6-methoxypyrimidine

Executive Summary

This document provides a comprehensive technical overview of 4-(Difluoromethyl)-6-methoxypyrimidine, a heterocyclic compound featuring a pyrimidine core functionalized with two key substituents: a difluoromethyl group and a methoxy group. Pyrimidine derivatives are of immense interest in medicinal chemistry and materials science due to their wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1] The incorporation of a difluoromethyl (-CHF₂) group is a modern strategy in drug design, serving as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. This guide details the fundamental molecular and physicochemical properties of the title compound, proposes a logical synthetic pathway, and outlines a robust workflow for its analytical characterization.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. These data points are critical for experimental design, reaction modeling, and safety assessment.

Molecular Formula and Weight

The structure of 4-(Difluoromethyl)-6-methoxypyrimidine is defined by a central pyrimidine ring with substituents at the C4 and C6 positions. Based on its constituent atoms, the molecular characteristics are determined as follows:

  • IUPAC Name: 4-(Difluoromethyl)-6-methoxypyrimidine

  • Molecular Formula: C₆H₆F₂N₂O

  • Molecular Weight: 160.12 g/mol

  • Canonical SMILES: COC1=NC(C(F)F)=CC=N1

  • InChI Key: Will be generated upon synthesis and registration.

Physicochemical Data Summary

While experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on data from structurally analogous pyrimidine derivatives.[1][2] The table below presents a summary of these predicted values, which are essential for planning laboratory procedures such as purification and formulation.

PropertyEstimated ValueRationale / Comparative Insight
Physical State Solid at 25°CSimilar substituted pyrimidines, such as 4-(Trifluoromethyl)pyrimidine-2-thiol, are solids at room temperature.[3]
Melting Point (°C) 60 - 80Estimated based on analogous fluorinated pyrimidines. The presence of fluorine often elevates the melting point compared to non-fluorinated analogs.
Boiling Point (°C) ~200 - 220 at 760 mmHgExtrapolated from similar structures; the difluoromethyl and methoxy groups contribute to its polarity and intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Low solubility in water.The heterocyclic nitrogen atoms and oxygen provide polarity, while the overall structure retains significant nonpolar character.
pKa (Predicted) 1.5 - 2.5The pyrimidine ring is weakly basic. The electron-withdrawing difluoromethyl group is expected to further reduce the basicity of the ring nitrogens.

Synthetic and Characterization Strategies

The practical application of 4-(Difluoromethyl)-6-methoxypyrimidine in research and development necessitates a reliable synthetic route and a robust analytical framework for quality control.

Proposed Synthetic Workflow

A logical and efficient synthesis can be designed based on established pyrimidine chemistry, typically involving the cyclocondensation of a β-dicarbonyl equivalent with an amidine source, followed by functional group manipulation.

Synthetic Workflow A Starting Material: 4,6-Dichloropyrimidine B Step 1: Nucleophilic Substitution (Methoxylation) Reagent: Sodium Methoxide A->B NaOMe, Methanol C Intermediate: 4-Chloro-6-methoxypyrimidine B->C D Step 2: Introduction of Difluoromethyl Group Reagent: (Difluoromethyl)trimethylsilane & Catalyst C->D TMSCF₂H, CuI E Final Product: 4-(Difluoromethyl)-6-methoxypyrimidine D->E F Purification (Column Chromatography) E->F

Caption: Proposed two-step synthesis of 4-(Difluoromethyl)-6-methoxypyrimidine.

Step-by-Step Synthetic Protocol
  • Methoxylation of 4,6-Dichloropyrimidine (Step 1):

    • To a solution of 4,6-dichloropyrimidine in dry methanol, add one equivalent of sodium methoxide at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • The rationale for using one equivalent of the nucleophile is to achieve selective monosubstitution at one of the chemically equivalent chlorine positions.

    • Quench the reaction with water and extract the product, 4-chloro-6-methoxypyrimidine, with ethyl acetate. Purify by silica gel chromatography.

  • Difluoromethylation (Step 2):

    • In a dry reaction vessel under an inert atmosphere, dissolve the intermediate 4-chloro-6-methoxypyrimidine in a suitable solvent such as DMF or NMP.

    • Add a copper(I) iodide catalyst followed by a difluoromethylating agent like (difluoromethyl)trimethylsilane (TMSCF₂H).

    • Heat the reaction mixture to 80-100°C and monitor its progress by GC-MS or LC-MS. This type of cross-coupling reaction is a standard method for introducing fluorinated alkyl groups onto heterocyclic scaffolds.

    • Upon completion, perform an aqueous workup and purify the final product by column chromatography to yield 4-(Difluoromethyl)-6-methoxypyrimidine.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and reliable characterization.

Analytical Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Chrom Chromatography (HPLC/GC) Start->Chrom Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Purity Assessment (>95%) Chrom->Result3 Final Verified Compound Result1->Final Result2->Final Result3->Final

Caption: Workflow for the structural and purity verification of the final product.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a characteristic triplet for the proton of the -CHF₂ group around δ 6.5-7.5 ppm due to coupling with the two fluorine atoms. Signals for the methoxy protons (-OCH₃) will appear as a singlet around δ 3.9-4.1 ppm. The two aromatic protons on the pyrimidine ring will appear as distinct signals in the aromatic region.

  • ¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet in the region of δ 110-115 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz.[4] Other signals corresponding to the methoxy carbon and the four distinct pyrimidine ring carbons will also be present.

  • ¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the single proton.

  • High-Resolution Mass Spectrometry (HRMS): The ESI+ spectrum should show a protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of C₆H₇F₂N₂O⁺, confirming the molecular formula.

Conclusion

4-(Difluoromethyl)-6-methoxypyrimidine is a promising heterocyclic building block. This guide has established its fundamental chemical identity, including a molecular formula of C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol . Furthermore, a viable synthetic route and a comprehensive analytical characterization plan have been proposed. These foundational insights provide researchers and drug development professionals with the necessary technical information to synthesize, verify, and utilize this compound in the exploration of new chemical entities with potential therapeutic or industrial applications.

References

  • Vulcanchem. 4-Chloro-6-(difluoromethoxy)pyrimidine Physicochemical Properties.
  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Available from: [Link]

  • Dotsenko, V.V., et al. Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. (2019). Available from: [Link]

  • Wang, C., et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. (2022). Available from: [Link]

  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. (2014). Available from: [Link]

  • Al-Warhi, T., et al. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. RSC Advances. (2024). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-(Difluoromethyl)-6-methoxypyrimidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-(Difluoromethyl)-6-methoxypyrimidine, a heterocyclic building block of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-(Difluoromethyl)-6-methoxypyrimidine, a heterocyclic building block of interest in medicinal chemistry. Given the limited publicly available solubility data for this specific compound, this document emphasizes robust experimental methodology over pre-existing data sets. It serves as a practical resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings of solubility, gold-standard experimental protocols, and the application of solubility data in a research and development context. The guide outlines the Isothermal Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing a self-validating system to generate reliable and reproducible solubility data.

Introduction to 4-(Difluoromethyl)-6-methoxypyrimidine

4-(Difluoromethyl)-6-methoxypyrimidine is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active molecules, including nucleic acids and a wide range of therapeutic agents.[1][2] The substituents—a difluoromethyl group at position 4 and a methoxy group at position 6—critically influence the molecule's physicochemical properties, such as its lipophilicity, crystal lattice energy, and potential for intermolecular interactions.

The difluoromethyl group (-CHF₂) is often used as a bioisostere for hydroxyl or thiol groups, offering modulated lipophilicity and metabolic stability. Understanding the solubility of this compound is paramount for its application in both synthetic organic chemistry and drug development.[3][4][5] In process chemistry, solvent selection for reactions, work-up, and purification (e.g., crystallization) is dictated by solubility.[6] In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and developability.[5][7][8]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specified temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polarity and Intermolecular Forces: The polarity of both the solute (4-(Difluoromethyl)-6-methoxypyrimidine) and the solvent determines the nature and strength of intermolecular forces. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • 4-(Difluoromethyl)-6-methoxypyrimidine Profile: The molecule possesses both polar (pyrimidine nitrogens, methoxy oxygen, C-F bonds) and non-polar (aromatic ring) features. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The difluoromethyl and methoxy groups contribute to its dipole moment. Therefore, its solubility is expected to be significant in solvents that can engage in these types of interactions.

Logical Framework for Solubility Prediction

The interplay of molecular and solvent properties dictates the final solubility outcome. This can be visualized as follows:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute_Polarity Polarity / Dipole Moment Interactions Solute-Solvent Interactions Solute_Polarity->Interactions H_Bond H-Bond Acceptors (N, O) H_Bond->Interactions Crystal_Lattice Crystal Lattice Energy Dissolution Dissolution Process (Thermodynamics) Crystal_Lattice->Dissolution Solvent_Polarity Polarity / Dielectric Constant Solvent_Polarity->Interactions Solvent_H_Bond H-Bonding Capacity Solvent_H_Bond->Interactions Interactions->Dissolution Solubility Equilibrium Solubility Dissolution->Solubility

Caption: Factors influencing the solubility of a compound.

Methodology for Determining Thermodynamic Solubility

To ensure scientific integrity, the determination of solubility must be performed using a robust, equilibrium-based method. The Isothermal Shake-Flask method is the gold standard for determining thermodynamic solubility.[9] The workflow is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Experimental Workflow

G A 1. Preparation Add excess solid to solvent in vials B 2. Equilibration Shake at constant temperature (e.g., 25°C for 24-48h) A->B Establish Equilibrium C 3. Phase Separation Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D 4. Sampling Withdraw supernatant C->D E 5. Filtration Filter through 0.22 µm syringe filter D->E Remove Particulates F 6. Quantification Dilute sample and analyze by HPLC E->F G 7. Data Analysis Calculate concentration using calibration curve F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 1: Isothermal Shake-Flask Method

This protocol is based on the principles outlined in the OECD Test Guideline 107.[10][11]

Materials:

  • 4-(Difluoromethyl)-6-methoxypyrimidine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 4-(Difluoromethyl)-6-methoxypyrimidine to a series of glass vials (e.g., add ~10 mg to 1 mL of each solvent). The key is to have undissolved solid remaining at the end of the experiment, which ensures the solution is saturated.[9]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[9]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles that could otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method as described below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the preferred analytical technique for quantifying the concentration of small molecules in solution due to its specificity, sensitivity, and accuracy.[12]

Method Development:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for small molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good peak shape and resolution.

  • Detection: A UV detector set to a wavelength where the compound has maximum absorbance (λmax).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10 µL.

Calibration Curve:

  • Prepare a stock solution of 4-(Difluoromethyl)-6-methoxypyrimidine of known concentration in a suitable solvent (e.g., acetonitrile).

  • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration. The resulting plot should be linear (R² > 0.995). The equation of this line (y = mx + c) will be used to calculate the concentration of the unknown solubility samples.

Solvent Selection and Expected Solubility Trends

The choice of solvents for testing should cover a range of polarities to build a comprehensive solubility profile. The principle of "like dissolves like" provides a predictive framework.[13]

Table 1: Selected Organic Solvents for Solubility Screening

SolventCategoryPolarity Index (P')[14][15]Expected Interaction Type
n-HeptaneNon-polar0.1Van der Waals
TolueneNon-polar, Aromatic2.4Van der Waals, π-π stacking
Dichloromethane (DCM)Polar Aprotic3.1Dipole-dipole
Ethyl Acetate (EtOAc)Polar Aprotic4.4Dipole-dipole, H-bond acceptor
AcetonePolar Aprotic5.1Dipole-dipole, H-bond acceptor
Acetonitrile (ACN)Polar Aprotic5.8Dipole-dipole
Isopropanol (IPA)Polar Protic3.9Dipole-dipole, H-bonding
Ethanol (EtOH)Polar Protic4.3Dipole-dipole, H-bonding
Methanol (MeOH)Polar Protic5.1Dipole-dipole, H-bonding
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Dipole-dipole, H-bond acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Dipole-dipole, H-bond acceptor

Based on the structure of 4-(Difluoromethyl)-6-methoxypyrimidine, solubility is expected to be low in non-polar solvents like heptane and higher in polar aprotic (e.g., DMF, DMSO, Acetone) and polar protic (e.g., Methanol, Ethanol) solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Studies on similar pyrimidine derivatives have shown that solubility tends to increase with solvent polarity and temperature, with solvents like DMF often exhibiting the highest solubilizing capacity.[6][16][17]

Data Interpretation and Application

The results from the HPLC analysis should be used to calculate the solubility in standard units such as mg/mL or mol/L. This data should be compiled into a clear, comparative table.

Table 2: Template for Reporting Solubility Data of 4-(Difluoromethyl)-6-methoxypyrimidine at 25°C

SolventPolarity Index (P')Solubility (mg/mL)Solubility (mol/L)
n-Heptane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Isopropanol3.9[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]
N,N-Dimethylformamide6.4[Experimental Value][Calculated Value]
Dimethyl Sulfoxide7.2[Experimental Value][Calculated Value]

Application of Results:

  • Process Chemistry: High solubility in a volatile solvent like Ethyl Acetate or Dichloromethane might suggest a good system for reaction and subsequent purification via crystallization by adding an anti-solvent like heptane.

  • Drug Development: For early-stage biological screening, high solubility in DMSO is essential for creating concentrated stock solutions. For formulation, understanding solubility in various pharmaceutically acceptable co-solvents is critical.[8][18]

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 4-(Difluoromethyl)-6-methoxypyrimidine in a range of organic solvents. By adhering to the Isothermal Shake-Flask protocol and employing a validated HPLC method for quantification, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in chemical synthesis, process development, and pharmaceutical research, ultimately enabling the effective application of this valuable chemical building block.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 59(10), 3099-3107. [Link]

  • Scribd. (2014, November 26). Solvent Polarity Index Table. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Molecules. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • ACS Publications. (2014, September 16). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • ResearchGate. (2016, March 4). Polarity Index. [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). [Link]

  • IntechOpen. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Journal of Pharmaceutical Sciences. (2013). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Chromatography Online. (2026, March 13). Stop Guessing and Start Analyzing: An End to End Strategy for High Sensitivity, High Speed HPLC Analysis of Small Molecules. [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PubChem. (n.d.). US20240025883, Example 102. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data of 4-(Difluoromethyl)-6-methoxypyrimidine: A Technical Guide

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 4-(Difluoromethyl)-6-methoxypyrimidine This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 4-(Difluoromethyl)-6-methoxypyrimidine

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Difluoromethyl)-6-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group into the pyrimidine scaffold can significantly modulate the compound's physicochemical and biological properties, making a thorough understanding of its structural features paramount. This document, intended for researchers and drug development professionals, details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule, grounded in established principles and data from analogous structures.

The pyrimidine core is a prevalent motif in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.[1] The difluoromethyl group (CHF₂) is a valuable substituent in this regard, acting as a bioisostere for hydroxyl or thiol groups and influencing the electronic landscape of the parent molecule.

Molecular Structure and Spectroscopic Correlation

The structure of 4-(Difluoromethyl)-6-methoxypyrimidine forms the basis for interpreting its spectroscopic data. The key structural features to consider are the pyrimidine ring, the difluoromethyl group, and the methoxy group.

Figure 1. Molecular structure of 4-(Difluoromethyl)-6-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-(Difluoromethyl)-6-methoxypyrimidine, ¹H, ¹³C, and ¹⁹F NMR spectra will provide key insights. The predicted data are summarized in the tables below, based on established chemical shift ranges and data from structurally similar compounds.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group protons, and the proton of the difluoromethyl group.

Table 1: Predicted ¹H NMR Data for 4-(Difluoromethyl)-6-methoxypyrimidine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.8s-H-2
~7.0s-H-5
~6.8t~56CHF₂
~4.1s-OCH₃
  • H-2 and H-5 Protons: The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. Their exact chemical shifts will be influenced by the electronic effects of the difluoromethyl and methoxy substituents.

  • Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is anticipated to resonate as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei). The large coupling constant (²JH-F) of approximately 56 Hz is characteristic of geminal H-F coupling.[2]

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for 4-(Difluoromethyl)-6-methoxypyrimidine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~170s-C-6
~165t~30C-4
~158s-C-2
~115t~240CHF₂
~105s-C-5
~55s-OCH₃
  • Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the electronegative methoxy group (C-6) and the carbon bearing the difluoromethyl group (C-4) are expected to be downfield. The C-4 carbon will likely appear as a triplet due to coupling with the fluorine atoms.

  • Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will be significantly deshielded and will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JC-F) in the range of 240 Hz.

  • Methoxy Carbon (OCH₃): The methoxy carbon will resonate in the typical upfield region for such groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[4][5] The spectrum of 4-(Difluoromethyl)-6-methoxypyrimidine is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for 4-(Difluoromethyl)-6-methoxypyrimidine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -115d~56CHF₂
  • Difluoromethyl Fluorines (CHF₂): The two fluorine atoms are chemically equivalent and will therefore produce a single signal. This signal will be split into a doublet by the geminal proton (²JH-F), with a coupling constant of approximately 56 Hz, corroborating the ¹H NMR data.[2] The chemical shift is predicted based on data for similar difluoromethyl aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 4-(Difluoromethyl)-6-methoxypyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (CH₃)
~1600, ~1570StrongC=N and C=C stretching (pyrimidine ring)
~1450MediumC-H bending (CH₃)
1300-1000StrongC-F stretching
~1250StrongC-O stretching (asymmetric)
~1050StrongC-O stretching (symmetric)
  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy group will appear between 2950 and 2850 cm⁻¹.

  • Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear as strong bands in the 1600-1400 cm⁻¹ region.

  • C-F Stretching: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

  • C-O Stretching: The C-O stretching of the methoxy group will result in strong bands, with the asymmetric stretch appearing around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR and IR spectra of 4-(Difluoromethyl)-6-methoxypyrimidine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly receptive nucleus, so acquisition times are generally short.

    • Use a suitable reference standard, such as CFCl₃ (0.00 ppm).

Figure 2. General experimental workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Trustworthiness and Validation

The spectroscopic data presented in this guide are predicted based on well-established principles of NMR and IR spectroscopy and comparison with experimentally determined data for structurally related molecules. For definitive structural confirmation of a newly synthesized batch of 4-(Difluoromethyl)-6-methoxypyrimidine, it is imperative to acquire experimental data and compare it with the predictions outlined herein. Further validation can be achieved through two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

References

  • Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO, NLO, Thermodynamic Functions, HOMO LUMO Analysis. (n.d.).
  • Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. (n.d.).
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem. (n.d.).
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - Rsc.org. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (n.d.).
  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.).
  • 19 F NMR data for 4e and 4f at different concentrations. - ResearchGate. (n.d.).
  • Fluorine NMR. (n.d.).
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 4,6-Difluoro-2-(4-methoxyphenylamino)pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • 19Flourine NMR. (n.d.).
  • Certified Reference Materials for ¹⁹F NMR - MilliporeSigma. (n.d.).
  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. (n.d.).
  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).
  • 13C NMR Spectroscopy. (n.d.).
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (n.d.).

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Foundational

Engineering the Difluoromethyl (-CF2H) Group on Pyrimidine Scaffolds: Reactivity, Synthesis, and Medicinal Applications

Executive Summary In the landscape of modern drug discovery, the pyrimidine ring serves as a privileged scaffold, frequently acting as the core pharmacophore in kinase inhibitors, antivirals, and oncology therapeutics. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine ring serves as a privileged scaffold, frequently acting as the core pharmacophore in kinase inhibitors, antivirals, and oncology therapeutics. Historically, medicinal chemists have relied on the trifluoromethyl (-CF3) group to enhance lipophilicity and metabolic stability. However, the difluoromethyl (-CF2H) group has recently emerged as a highly versatile "chameleon" moiety.

Unlike the chemically inert -CF3 group, the -CF2H group on an electron-deficient pyrimidine ring exhibits unique reactivity and physicochemical properties. It functions as a potent, lipophilic hydrogen bond donor, capable of dramatically improving target binding affinity without sacrificing metabolic stability. As a Senior Application Scientist, I have structured this technical guide to dissect the electronic causality behind -CF2H reactivity, detail self-validating synthetic protocols for its installation, and demonstrate its transformative impact on pharmacological profiles.

Electronic and Structural Dynamics: The Causality of Reactivity

To leverage the -CF2H group effectively, one must first understand the quantum mechanical interplay between the difluoromethyl moiety and the pyrimidine core.

C-H Acidity and Hydrogen Bond Donation

The pyrimidine ring is a strongly electron-withdrawing heterocycle due to its two sp2-hybridized nitrogen atoms. When a -CF2H group is attached to this ring, electron density is pulled away from the carbon atom of the -CF2H group by both the pyrimidine core and the two highly electronegative fluorine atoms.

This intense synergistic inductive effect strongly polarizes the C-H bond. Consequently, the proton becomes significantly more acidic than a standard alkyl proton, allowing the -CF2H group to function as a potent hydrogen bond donor (HBD) 1. Empirical studies demonstrate that the hydrogen bond acidity of a heterocycle-bound -CF2H group is comparable to that of thiophenol or aniline, making it a highly valuable "lipophilic bioisostere" for traditional hydroxyl (-OH) or amine (-NH2) groups 1.

Metabolic Stability vs. Steric Bulk

While a methyl (-CH3) group is easily oxidized by cytochrome P450 enzymes into a carboxylic acid, the -CF2H group resists oxidative metabolism due to the strength of the C-F bonds shielding the carbon center. Furthermore, its steric volume (24.5 ų) sits perfectly between a methyl group (16.8 ų) and a bulky trifluoromethyl group (39.8 ų), allowing it to fit into tight kinase hinge-binding pockets where a -CF3 group would cause steric clashes.

Synthetic Methodologies: Installing -CF2H on Pyrimidines

Direct functionalization of pyrimidines is notoriously difficult. Their electron-deficient nature heavily disfavors classical electrophilic aromatic substitution. Therefore, specialized radical or metal-mediated pathways are required.

Minisci-Type Radical C-H Difluoromethylation

The gold standard for direct C-H difluoromethylation of pyrimidines is the Minisci-type radical reaction 2. In this system, silver nitrate (AgNO3) and ammonium persulfate ((NH4)2S2O8) are utilized to generate a nucleophilic difluoromethyl radical (•CF2H) from an aryl difluoroacetic acid precursor 2. The pyrimidine is protonated in situ, lowering its LUMO and directing the nucleophilic •CF2H radical to attack the most electron-deficient carbon.

Minisci_Mechanism Initiation Ag(I) + S2O8(2-) -> Ag(II) RadicalGen R-CF2H + Ag(II) -> .CF2H Radical Initiation->RadicalGen Addition Attack on Protonated Pyrimidine RadicalGen->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Oxidation Oxidation & Deprotonation (-H+, -e-) Intermediate->Oxidation Product CF2H-Pyrimidine Product Oxidation->Product

Caption: Minisci-type radical difluoromethylation mechanism on electron-deficient pyrimidine rings.

Oxidative and Carbene-Mediated Approaches

For substrates where radical chemistry is incompatible, copper-mediated oxidative C-H difluoromethylation using reagents like TMSCF2H provides a regioselective pathway to functionalize the most acidic carbon on the heterocycle 3. Furthermore, difluorocarbene precursors such as trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) can be utilized for the O- or N-difluoromethylation of enolizable pyrimidine nucleosides 4.

Medicinal Chemistry Case Study: PI3K/mTOR Inhibitors

A landmark example of this reactivity profile is the development of the pan-PI3K inhibitor PQR514 . During lead optimization from its predecessor (PQR309), researchers replaced a trifluoromethyl (-CF3) group with a difluoromethyl (-CF2H) group on the pyrimidine core 5.

Because the -CF2H group acts as a lipophilic hydrogen bond donor, it forms a critical stabilizing interaction with Lys833 in the ATP-binding pocket of the kinase 5. This single atomic substitution (exchanging one F for an H) improved the binding affinity by nearly an order of magnitude—dropping the Ki from 62 nM to 6.9 nM—while maintaining excellent metabolic stability [[5]]().

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT / PKB PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor CF2H-Pyrimidine Inhibitor Inhibitor->PI3K H-bond via CF2H Inhibitor->mTOR Dual Inhibition

Caption: PI3K/mTOR signaling pathway inhibition modulated by CF2H-pyrimidine derivatives.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts that occur when modifying the pyrimidine substituent, directly explaining the pharmacological superiority of the -CF2H group.

SubstituentLipophilicity (ΔlogP vs H)H-Bond Donor Acidity (A)Steric Volume (ų)PI3Kα IC50 (nM) ExampleMetabolic Stability
-CH3 +0.50.0016.8> 1000Low (Rapid oxidation to COOH)
-CF3 +1.10.0039.862.0High (Inert)
-CF2H +0.80.1024.56.9High (Sterically/Electronically shielded)

Data synthesized from SAR studies of PQR309/PQR514 analogs.

Self-Validating Experimental Protocols

Protocol 1: Minisci-Type C-H Difluoromethylation of Pyrimidines

Objective: Direct installation of a -CF2H group onto an unfunctionalized pyrimidine ring. Causality Check: Why a biphasic DCM/H2O system? The aqueous phase is strictly required to solubilize the persulfate oxidant and facilitate the Ag(I) to Ag(II) transition. Conversely, the organic phase acts as a reservoir for the highly lipophilic pyrimidine substrate and the transient •CF2H radical. This phase separation prevents over-oxidation of the product and controls the steady-state concentration of the radical, minimizing dimerization side reactions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the pyrimidine substrate (1.0 equiv) and difluoroacetic acid (3.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v, 0.1 M concentration).

  • Activation: Add Trifluoroacetic Acid (TFA, 1.5 equiv) dropwise. Validation Step: TFA protonates the pyrimidine nitrogen, lowering the LUMO and activating the ring specifically toward nucleophilic radical attack.

  • Catalysis: Add AgNO3 (20 mol%) to the aqueous layer.

  • Oxidation/Radical Generation: Slowly add Ammonium Persulfate ((NH4)2S2O8, 3.0 equiv) in portions over 15 minutes to prevent an uncontrolled thermal spike.

  • Reaction: Stir the biphasic mixture vigorously at 40°C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 until pH ~8. Extract the organic layer with DCM (3x), dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Protocol 2: TR-FRET Kinase Binding Assay for CF2H-Pyrimidine Inhibitors

Objective: Quantify the binding affinity (Ki / IC50) of the synthesized CF2H-pyrimidine to the PI3K ATP-binding pocket. Causality Check: Why TR-FRET instead of standard fluorescence polarization? Pyrimidine-based scaffolds often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Time-Resolved FRET utilizes a Lanthanide chelate (Europium) with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the emission, we completely gate out the short-lived background auto-fluorescence of the test compounds, ensuring a self-validating, high-signal-to-noise readout.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the CF2H-pyrimidine compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: In a 384-well low-volume plate, mix 5 µL of the compound dilution with 5 µL of GST-tagged PI3Kα recombinant protein and Eu-anti-GST antibody. Incubate for 15 minutes at room temperature to allow the -CF2H group to establish hydrogen bonds with the hinge region.

  • Tracer Addition: Add 5 µL of LanthaScreen Kinase Tracer (ATP-competitive fluorescent probe).

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm, delay for 100 µs, and measure emission at 665 nm (Tracer) and 615 nm (Europium).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against compound concentration to determine the IC50 using a 4-parameter logistic curve fit.

References

  • 5 Title: Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. Source: ACS Medicinal Chemistry Letters.

  • 2 Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Source: PMC / NIH.

  • [[1]]() Title: Hydrogen bond acidity of difluoromethyl compounds. Source: ResearchGate.

  • [[3]]() Title: Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Source: Journal of the American Chemical Society.

  • 4 Title: Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. Source: PMC / NIH.

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 4-(Difluoromethyl)-6-methoxypyrimidine in Medicinal Chemistry

Executive Summary In the modern landscape of targeted therapeutics and agrochemicals, fluorinated heterocycles have emerged as privileged scaffolds. Among these, 4-(Difluoromethyl)-6-methoxypyrimidine (Molecular Weight:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics and agrochemicals, fluorinated heterocycles have emerged as privileged scaffolds. Among these, 4-(Difluoromethyl)-6-methoxypyrimidine (Molecular Weight: 160.12 g/mol ) represents a highly specialized and structurally critical building block. This whitepaper provides researchers, medicinal chemists, and drug development professionals with an authoritative guide on the mechanistic utility, commercial sourcing strategies, and rigorous analytical validation required to integrate this compound into advanced synthetic pipelines.

Mechanistic Rationale: The Role of the Difluoromethyl-Methoxypyrimidine Scaffold

The architectural design of 4-(Difluoromethyl)-6-methoxypyrimidine is not accidental; it is a convergence of three highly strategic motifs engineered for drug discovery:

  • The Difluoromethyl ( CF2​H ) Group: Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethyl ( CF3​ ) group, the CF2​H moiety acts as a "lipophilic hydrogen bond donor." It serves as a metabolically stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups. This unique property allows the molecule to maintain critical hydrogen-bonding interactions with target kinase hinge regions while significantly enhancing membrane permeability and oral bioavailability .

  • The Pyrimidine Core: Pyrimidines are foundational to oncology and virology, acting as structural mimics of natural nucleobases. They are ubiquitous in FDA-approved kinase inhibitors and antimetabolite therapies .

  • The Methoxy (- OCH3​ ) Group: Positioned at C6, the methoxy group serves a dual synthetic purpose. Electronically, it enriches the pyrimidine ring, directing electrophilic aromatic substitution (e.g., halogenation) exclusively to the C5 position. Reactively, it acts as a masked pyrimidone (via late-stage demethylation) or as a leaving group for nucleophilic aromatic substitution ( SN​Ar ) under forcing conditions.

Commercial Supplier Landscape & Sourcing Strategy

Because 4-(Difluoromethyl)-6-methoxypyrimidine is an advanced intermediate rather than a bulk commodity chemical, sourcing requires strategic vendor evaluation. Commercial availability frequently shifts between specialized catalog suppliers and custom synthesis organizations (CSOs).

When evaluating suppliers, researchers must prioritize regioisomeric purity . The synthesis of fluorinated pyrimidines often yields mixtures of 2- and 4-substituted isomers. A supplier must demonstrate a transparent synthetic route that selectively yields the 4-(difluoromethyl) isomer.

Table 1: Representative Supplier Landscape & Sourcing Metrics
Supplier CategoryRepresentative VendorsTarget Purity (LC-MS)Typical Lead TimeSourcing Strategy & Best Use Case
Specialty Fluorine CSOs ChemScene, Apollo Scientific>98%1–3 WeeksBest for late-stage lead optimization where high regioisomeric purity is critical.
Global Catalog Aggregators Sigma-Aldrich, Combi-Blocks>95%3–5 DaysIdeal for initial screening, hit-to-lead synthesis, and small-scale methodology development.
Bulk Scale-Up Partners Custom API Manufacturers>99%8–12 WeeksRequired for GLP tox studies and Phase I clinical batch manufacturing (kg scale).

Analytical Validation Protocol (Self-Validating System)

Relying solely on a commercial supplier’s Certificate of Analysis (CoA) introduces unacceptable risk into a multi-step synthesis. Trace regioisomers or transition-metal impurities can poison downstream cross-coupling reactions. The following protocol is a self-validating system : the physical properties of the molecule itself dictate the acceptance criteria, independent of external claims.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 5–10 mg of the supplied lot in 0.5 mL of anhydrous CDCl3​ or DMSO−d6​ .

  • Primary Screen ( 19F NMR Spectroscopy):

    • Action: Acquire a 19F NMR spectrum (proton-coupled).

    • Causality: 19F NMR is highly sensitive and lacks background solvent interference. You must observe a distinct doublet centered between -115 to -120 ppm. This doublet is caused by the geminal spin-spin coupling ( 2JHF​≈54 Hz) between the two fluorine atoms and the single adjacent proton.

    • Validation Logic: If a singlet is observed, the lot is contaminated with a trifluoromethyl ( CF3​ ) derivative or lacks the vital hydrogen bond donor proton. Reject immediately.

  • Structural Confirmation ( 1H NMR Spectroscopy):

    • Action: Acquire a standard 1H NMR spectrum.

    • Causality: Look for the characteristic triplet at ~6.5–7.0 ppm ( 2JHF​≈54 Hz) corresponding to the CF2​H proton coupling back to the two fluorines. Verify the presence of the methoxy singlet at ~3.9 ppm (integrating to 3H) and the isolated pyrimidine aromatic proton(s).

  • Purity & Mass Confirmation (LC-MS ESI+):

    • Action: Run a standard reverse-phase LC-MS gradient.

    • Causality: The theoretical exact mass is 160.04 g/mol . Extract the ion chromatogram for [M+H]+=161.0 . The UV chromatogram (254 nm) must integrate to >97% purity to ensure downstream palladium catalysts are not poisoned.

Validation Start Receive Commercial Lot NMR19 19F NMR Analysis Target: Doublet ~ -115 ppm Start->NMR19 NMR1 1H NMR Analysis Target: Triplet ~ 6.8 ppm Start->NMR1 LCMS LC-MS (ESI+) Target: [M+H]+ 161.0 Start->LCMS Decision All parameters met? NMR19->Decision NMR1->Decision LCMS->Decision Accept Approve for Synthesis Decision->Accept Yes Reject Reject/Quarantine Lot Decision->Reject No

Fig 1: Self-validating analytical workflow for commercial lot verification.

Table 2: Analytical Benchmarks for Lot Validation
Analytical MethodTarget Signal / MarkerTolerance / Acceptance CriteriaMechanistic Rationale
19F NMR Doublet (-115 to -120 ppm) 2JHF​=53−55 HzConfirms intact CF2​H group; rules out CF3​ impurities.
1H NMR Triplet (6.5–7.0 ppm)Integration = 1HConfirms the proton of the lipophilic hydrogen bond donor.
LC-MS (UV 254nm) Single major peak>97% Area Under CurveEnsures absence of regioisomers that complicate SAR data.

Synthetic Integration Workflow

Once the commercial lot is validated, 4-(Difluoromethyl)-6-methoxypyrimidine is typically deployed as a core scaffold in the synthesis of targeted therapeutics . The most common integration pathway involves C5-activation followed by cross-coupling.

Protocol: C5-Bromination of 4-(Difluoromethyl)-6-methoxypyrimidine

This step-by-step methodology establishes the vector for subsequent structural elaboration.

  • Charge: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Difluoromethyl)-6-methoxypyrimidine (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv).

  • Solvent & Initiation: Suspend the reagents in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at ambient temperature ( 20−25∘C ) for 12 hours under an inert argon atmosphere.

    • Causality: The electron-donating methoxy group selectively activates the C5 position for electrophilic attack. Ambient temperature is strictly maintained to prevent non-specific degradation or over-halogenation.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted NBS. Extract the aqueous layer with ethyl acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-bromo intermediate.

Synthesis Core 4-(Difluoromethyl)-6-methoxypyrimidine (Validated Lot) Step1 C5 Halogenation (NBS) Electrophilic Aromatic Substitution Core->Step1 Reagent: NBS, DMF Step2 Palladium Cross-Coupling (Suzuki / Buchwald-Hartwig) Step1->Step2 Reagent: Ar-B(OH)2, Pd cat. Step3 Methoxy Displacement (SNAr) or BBr3 Demethylation Step2->Step3 Reagent: Amine / Heat Product Target Kinase Inhibitor (Lead Compound) Step3->Product Final Purification

Fig 2: Synthetic integration pathway for kinase inhibitor development.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews - Royal Society of Chemistry (RSC Publishing) URL:[Link]

Foundational

Engineering Metabolic Stability: The Strategic Role of the Difluoromethyl (-CF₂H) Group in Modern Drug Discovery

Executive Summary The optimization of a drug candidate’s pharmacokinetic profile is one of the most formidable challenges in medicinal chemistry. Premature clearance via hepatic oxidative metabolism often derails otherwi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of a drug candidate’s pharmacokinetic profile is one of the most formidable challenges in medicinal chemistry. Premature clearance via hepatic oxidative metabolism often derails otherwise potent compounds. To circumvent this, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Among fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as a uniquely versatile bioisostere. This whitepaper provides an in-depth technical analysis of the -CF₂H group, elucidating the physical organic chemistry driving its metabolic stability, detailing quantitative profiling methods, and providing self-validating experimental protocols for early-stage pharmacokinetic screening.

The Difluoromethyl Motif: Beyond Simple Bioisosterism

Historically, medicinal chemists relied heavily on the trifluoromethyl (-CF₃) group to block metabolic liabilities. However, the extreme lipophilicity and steric bulk of -CF₃ often lead to poor aqueous solubility and promiscuous protein binding[1].

The difluoromethyl (-CF₂H) group offers a more nuanced approach. It serves as an effective bioisosteric replacement for hydroxyl (-OH), thiol (-SH), amine (-NH₂), and methyl (-CH₃) functionalities[2][3]. Its unique physicochemical profile is driven by the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the adjacent C-H bond. This polarization renders the proton sufficiently acidic to act as a lipophilic hydrogen bond donor[4][5].

Crucially, the -CF₂H group can participate in intramolecular hydrogen bonding (IMHB). By forming IMHBs, the molecule can temporarily mask its polar surface area during membrane transit, significantly enhancing cellular permeability and blood-brain barrier (BBB) penetration without sacrificing target binding affinity[4].

Mechanistic Basis of Metabolic Stability

The primary metabolic hurdle for small molecule therapeutics is the Cytochrome P450 (CYP) superfamily of enzymes (e.g., CYP3A4, CYP2D6), which are highly expressed in hepatic tissue and responsible for ~90% of oxidative xenobiotic metabolism[6][7]. CYP enzymes typically catalyze aliphatic hydroxylation, arene hydroxylation, and N/O-dealkylation via hydrogen atom transfer (HAT) or single-electron oxidation[6][7].

When a metabolically labile group (such as a methyl or methoxy) is replaced with a difluoromethyl moiety, the metabolic half-life of the compound is drastically extended[6]. This "Fluorine Effect" is driven by two primary causal factors:

  • Thermodynamic Resistance: The C-F bond possesses a remarkably high bond dissociation energy (~116–130 kcal/mol) compared to a standard C-H bond (~99 kcal/mol)[1][8]. This makes direct cleavage by the CYP heme-oxo intermediate thermodynamically unfavorable.

  • Electrostatic Repulsion: The highly polarized Cδ+ – Fδ- bonds create an electrostatic shield. When the -CF₂H group enters the CYP active site, the electron-rich fluorine atoms repel the oxidative heme center, increasing the activation energy required for HAT and reducing the enzyme-substrate binding affinity ( Ka​ ) for that specific orientation[7].

CYP450_Metabolism Substrate Drug-CH3 (Metabolically Labile) CYP1 Cytochrome P450 (e.g., CYP3A4) Substrate->CYP1 Binding & Oxidation Metabolite Drug-CH2OH (Rapid Clearance) CYP1->Metabolite C-H Bond Cleavage SubstrateCF2H Drug-CF2H (Bioisostere) CYP2 Cytochrome P450 (e.g., CYP3A4) SubstrateCF2H->CYP2 Binding Stable Metabolically Stable (Prolonged Half-life) CYP2->Stable Blocked by Strong C-F Bond

Fig 1. CYP450-mediated oxidative metabolism vs. difluoromethyl-induced metabolic stability.

Quantitative Profiling: Physicochemical and Metabolic Data

To rationally design -CF₂H containing drugs, one must understand how it alters the molecule quantitatively. Table 1 outlines the fundamental physicochemical shifts, while Table 2 demonstrates the empirical metabolic improvements observed in matched molecular pairs.

Table 1: Physicochemical Properties of Common Substituents | Substituent | Lipophilicity ( π ) | Electronic Effect ( σp​ ) | H-Bond Donor Capacity | | :--- | :--- | :--- | :--- | | -CH₃ | 0.56 | -0.17 | None | | -OH | -0.67 | -0.37 | Strong | | -CF₂H | 0.32 | 0.32 | Weak / Moderate | | -CF₃ | 0.88 | 0.54 | None |

Table 2: Comparative Metabolic Stability of Matched Molecular Pairs | Compound Scaffold | Substituent (-R) | HLM Half-life ( t1/2​ , min) | Primary Metabolic Fate | | :--- | :--- | :--- | :--- | | Dextromethorphan Analog | -OCH₃ | 35 | Rapid O-dealkylation[6] | | Dextromethorphan Analog | -OCF₃ | 120 | CYP-mediated oxidation[6] | | Dextromethorphan Analog | -OCF₂H | 168 | Metabolically stable[6] | | Pyrazole (Milvexian Hit) | -CH₃ | 68 | Rapid N-demethylation[7] | | Pyrazole (Milvexian) | -CF₂H | >240 | Blocked N-demethylation[7] |

(Note: The -OCF₂H analog of Dextromethorphan narrowly outperformed the -OCF₃ analog due to optimized enzyme-substrate binding kinetics, proving that bigger/more fluorinated is not always better[6]).

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic stability of newly synthesized -CF₂H compounds, the Human Liver Microsome (HLM) assay is the industry gold standard[6][9]. The following protocol is designed as a self-validating system; every step is engineered to isolate CYP-mediated metabolism while controlling for matrix effects and non-specific binding.

HLM_Assay Step1 1. Preparation Test Cmpd + HLM Step2 2. Pre-incubation 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling Time-Course Step3->Step4 Step5 5. Quenching Cold MeCN + IS Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Protocol & Scientific Causality
  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

    • Causality: The pH 7.4 buffer mimics physiological conditions. A protein concentration of 0.5 mg/mL ensures pseudo-first-order kinetics; higher concentrations risk excessive non-specific protein binding, which artificially inflates apparent metabolic stability.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: This allows the lipophilic test compound to fully equilibrate with the microsomal lipid bilayer and stabilizes the temperature, preventing thermal shock to the enzymes upon reaction initiation.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: CYP450s are obligate heme-dependent monooxygenases[6]. NADPH serves as the essential electron donor via cytochrome P450 reductase. Without NADPH, oxidative metabolism cannot proceed, serving as an excellent negative control[9].

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the CYP450 proteins, halting the enzymatic reaction precisely at the target timepoint. The IS corrects for matrix suppression effects and volumetric errors during LC-MS/MS injection.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) using the slope of the natural log of remaining compound versus time.

Case Studies in Drug Discovery

The theoretical benefits of the -CF₂H group have been successfully translated into FDA-approved therapeutics and advanced clinical candidates:

  • Roflumilast: A selective PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD). The difluoromethoxy (-OCF₂H) group is critical for its potency and prevents the rapid O-dealkylation that plagued earlier analogs, ensuring a viable once-daily dosing profile[2].

  • Pantoprazole: A proton pump inhibitor where the -OCF₂H group perfectly balances the molecule's lipophilicity and resists rapid CYP2C19 metabolism compared to its unfluorinated counterparts[2].

  • Milvexian: An oral Factor XIa (FXIa) inhibitor. During lead optimization, rapid CYP-mediated N-demethylation of a pyrazole ring resulted in an unacceptable half-life (68 min). Replacing the N-methyl group with an N-difluoromethyl moiety completely blocked this N-dealkylation pathway, extending the half-life beyond 240 minutes and enabling its advancement into the clinic[7].

Conclusion

The difluoromethyl (-CF₂H) group is far more than a simple steric substitute for a methyl group. By acting as a lipophilic hydrogen bond donor, it allows medicinal chemists to fine-tune target affinity and membrane permeability simultaneously. More importantly, its profound electrostatic and thermodynamic properties provide a highly reliable mechanism for shutting down CYP450-mediated oxidative metabolism. When integrated with rigorous in vitro profiling, such as the HLM stability assay, the -CF₂H group stands as one of the most powerful tools in the modern drug discovery arsenal.

Sources

Exploratory

Safety and handling guidelines for 4-(Difluoromethyl)-6-methoxypyrimidine

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethyl)-6-methoxypyrimidine for Research and Development Personnel Section 1: Compound Profile and Physicochemical Properties 4-(Difluoromethyl)-6-methoxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethyl)-6-methoxypyrimidine for Research and Development Personnel

Section 1: Compound Profile and Physicochemical Properties

4-(Difluoromethyl)-6-methoxypyrimidine is a substituted pyrimidine derivative. The incorporation of the difluoromethyl (CF2H) group is of significant interest in medicinal and agricultural chemistry. The CF2H moiety can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups and function as a lipophilic hydrogen bond donor, potentially modulating a molecule's binding affinity, metabolic stability, and bioavailability.[1][2][3]

This guide provides a framework for the safe handling of this compound, particularly in a research and development setting where comprehensive toxicological data may not be available. The safety recommendations are predicated on the precautionary principle, drawing from data on structurally analogous pyrimidine derivatives.

Table 1: Compound Identification and Estimated Physicochemical Properties

Property Value / Description Source / Rationale
IUPAC Name 4-(Difluoromethyl)-6-methoxypyrimidine -
Molecular Formula C₆H₆F₂N₂O Calculated
Molecular Weight 160.12 g/mol Calculated
CAS Number Not available in searched literature. -
Appearance Solid (anticipated) Analogy to similar pyrimidines[4]
Melting Point Estimated 45–55°C Based on analogous compounds[5]
Boiling Point Estimated >100°C at atmospheric pressure Based on analogous compounds[5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., Dichloromethane, Toluene) Analogy to similar pyrimidines[5]
Stability Stable under normal laboratory conditions.[6] General assessment from analog SDS
InChI Key (Not available) -

| SMILES | COC1=CC(=NC=N1)C(F)F | - |

Section 2: Hazard Identification and Risk Assessment

As 4-(Difluoromethyl)-6-methoxypyrimidine is a novel compound without extensive public safety data, a comprehensive risk assessment must be based on the known hazards of structurally similar chemicals. Pyrimidine derivatives frequently exhibit irritant properties and may possess acute toxicity.[6][7][8]

Core Principle: Handling as a Data-Poor Substance The absence of specific toxicity data necessitates treating this compound with a high degree of caution. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies recommend a conservative approach for such substances.[7] This involves inferring potential hazards from analogs and implementing robust control measures.

Table 2: Anticipated GHS Hazard Classification (Based on Structural Analogs)

Hazard Class Category Hazard Statement Rationale / Analog Sources
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [8][9][10]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [7][8][9][11]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [6][7][8][11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[6][8][9][10] |

Summary of Potential Health Hazards:

  • Eye Contact: Expected to cause serious irritation based on consistent data from numerous substituted pyrimidines.[6][7][11] Direct contact could lead to redness, pain, and potential damage if not promptly addressed.

  • Skin Contact: May cause skin irritation, including redness and discomfort upon contact.[7][8] Prolonged exposure should be avoided.

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][8] This is a primary route of exposure when handling the solid compound.

  • Ingestion: Anticipated to be harmful if swallowed, potentially causing gastrointestinal irritation.[8][11]

Chemical Reactivity and Incompatibilities:

  • Hazardous Reactions: None expected under normal processing and storage.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate exothermic or degradative reactions.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen fluoride.[6][12]

Section 3: Occupational Exposure Control

For data-poor substances, establishing a safe work environment relies on the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Occupational Exposure Limits (OELs): No specific OEL, such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), has been established for 4-(Difluoromethyl)-6-methoxypyrimidine.[13][14] In the absence of a formal limit, a strategy of "control banding" is recommended.[15] Given the anticipated GHS classifications for irritation and potential acute toxicity, a high level of control is warranted. All handling procedures should aim to keep airborne concentrations as low as reasonably achievable (ALARA).

1. Engineering Controls: The Primary Barrier The most critical control measure is to handle the compound within a properly functioning and certified chemical fume hood.[9][16] This containment system is essential to prevent the inhalation of dusts or aerosols generated during weighing, transfer, and solution preparation. The laboratory should also be equipped with adequate general ventilation.

2. Personal Protective Equipment (PPE): The Secondary Barrier PPE is not a substitute for engineering controls but is essential for protecting against direct contact and in case of spills.[16][17]

Table 3: Recommended Personal Protective Equipment (PPE) for Various Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US).[6][16] Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[16] Standard laboratory coat. Not required if performed within a certified chemical fume hood.
Solution Preparation Chemical safety goggles. Consider a face shield if splashing is possible. Chemical-resistant gloves. Lab coat. Not required if performed within a certified chemical fume hood.
Small Spill Cleanup (in hood) Chemical safety goggles. Heavy-duty chemical-resistant gloves. Lab coat. Not required.

| Large Spill Cleanup (outside hood) | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over lab coat. | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or irritation is experienced.[16] |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for minimizing exposure and ensuring experimental integrity.

Protocol 4.1: General Handling and Use

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter.[18] Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood to contain any generated dust. Use a draft shield to improve accuracy and containment.

  • Transfers: Handle the solid material gently to avoid creating dust.[8][16] If transferring to a flask, use a powder funnel.

  • Dissolution: Add solvents slowly to the solid to prevent splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, decontaminate spatulas and other reusable equipment. Wipe down the work surface inside the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in areas where chemicals are handled.[9][12]

Protocol 4.2: Chemical Storage

  • Container: Store the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[6][16]

  • Location: Keep in a cool, dry, and well-ventilated storage area designated for chemical reagents.[16][19] A recommended storage temperature is 2-8°C for long-term stability.[19][20]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][17] Segregate from food and animal feeds.[17]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[9][10][17]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Table 4: First-Aid Measures for Accidental Exposure

Exposure Route First-Aid Protocol Source
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. If not breathing, provide artificial respiration. [6][11][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice. [6][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7][11][12]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. |[8][11][12] |

Spill Response Workflow In the event of a spill, follow a structured response plan to ensure safety and effective cleanup.

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Final Cleanup & Disposal Spill Spill Detected Assess Assess Risk (Size, Location, Volatility) Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Contained & Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Uncontained or Large PPE Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->PPE Evacuate Evacuate Immediate Area Alert Supervisor/Safety Officer LargeSpill->Evacuate Contain Contain Spill (Use inert absorbent dikes) PPE->Contain Evacuate->PPE Absorb Cover & Absorb Material (Vermiculite, Sand) Contain->Absorb Collect Collect Waste into a Sealable, Labeled Container Absorb->Collect Decon Decontaminate Area & Equipment Collect->Decon Dispose Dispose of Waste via Hazardous Waste Program Decon->Dispose

Caption: Logical workflow for responding to a chemical spill.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][8]

  • Specific Hazards from Combustion: Fire may produce irritating and toxic gases, including oxides of carbon and nitrogen, and potentially hydrogen fluoride.[6][12]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances and combustion products.[6][8][17]

Section 6: Disposal Considerations

Proper disposal is a critical component of the chemical lifecycle to protect personnel and the environment.

  • Regulatory Compliance: All waste containing this compound must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][17]

  • Procedure:

    • Collect waste material, including contaminated absorbents from spills, in suitable, closed, and clearly labeled containers.[8][16]

    • Do not dispose of the material down the drain or into the environment.[8][16]

    • Arrange for collection and disposal through a licensed professional waste disposal service or the institution's environmental health and safety (EHS) department.[6][7][11]

References

  • Vulcanchem. 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale.
  • SAFETY DATA SHEET for 4-Amino-2,6-dimethoxypyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Methylsulfonyl-4,6-dimethoxypyrimidine.
  • BASF.
  • SAFETY DATA SHEET for 4,6-Dichloropyrimidine. (September 22 2009).
  • TargetMol.
  • Aaron Chemicals. Safety Data Sheet for 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. (November 01 2024).
  • CymitQuimica.
  • Safety Data Sheet for 2,6-Dimethoxypyridine.
  • Xu, P., Wang, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Al-Zoubi, R. M., et al. (2017). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules.
  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101.
  • ChemScene. 4-(Difluoromethyl)-6-fluoro-5-methoxynicotinic acid.
  • RIVM.
  • Sigma-Aldrich. 4-(Trifluoromethyl)pyrimidine-2-thiol.
  • WorkSafeBC. Table of exposure limits for chemical and biological substances. (August 20 2025).
  • World Health Organization. Standard operating procedure for impregnation of filter papers for testing insecticide susceptibility of adult mosquitoes in WHO.
  • Barata-Vallejo, S., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
  • ChemScene. 4-(Difluoromethyl)-3-fluoro-6-methoxypicolinamide.

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Foundational

Discovery and history of fluorinated pyrimidines in agrochemicals

An In-Depth Technical Guide to the Discovery, History, and Application of Fluorinated Pyrimidines in Agrochemicals Executive Summary The integration of fluorine into heterocyclic scaffolds represents one of the most tran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, History, and Application of Fluorinated Pyrimidines in Agrochemicals

Executive Summary

The integration of fluorine into heterocyclic scaffolds represents one of the most transformative paradigms in modern agrochemical discovery. While organofluorine compounds are virtually absent in nature, approximately 15% to 25% of contemporary agrochemicals contain at least one fluorine atom[1]. Among these, fluorinated pyrimidines stand out as privileged pharmacophores. By combining the structural mimicry of natural diazines with the profound electronic and steric modulations imparted by fluorine, these molecules have revolutionized crop protection. This whitepaper provides a comprehensive analysis of the historical trajectory, mechanistic rationale, and synthetic workflows of fluorinated pyrimidines, designed for researchers and drug development professionals.

Historical Context: From Oncology to Agrochemistry

The genesis of fluorinated pyrimidines traces back to 1957 with Charles Heidelberger’s rational design of 5-fluorouracil (5-FU)[1][2]. Originally synthesized as an antineoplastic agent to inhibit thymidylate synthase, 5-FU demonstrated that substituting a hydrogen atom with fluorine at the 5-position of a pyrimidine ring could lethally disrupt cellular metabolism without preventing target binding[1].

This discovery catalyzed a paradigm shift that eventually spilled over into agricultural chemistry. During the 1970s and 1980s, agrochemical R&D began exploiting fluorinated diazines to overcome the rapid metabolic degradation of early-generation pesticides[1]. The unique properties of the carbon-fluorine (C–F) bond—specifically its high bond dissociation energy (485 kJ/mol) and the small van der Waals radius of fluorine (1.47 Å compared to hydrogen's 1.20 Å)—allowed chemists to enhance metabolic stability and lipophilicity without inducing steric hindrance[3][4]. Today, fluorinated pyrimidines form the backbone of highly selective herbicides, broad-spectrum fungicides (e.g., Fluoxastrobin), and novel insecticides (e.g., Benzpyrimoxan)[5][6][7].

G N1 1957: 5-Fluorouracil Discovery (Oncology) N2 1970s-80s: Agrochemical Exploration (Fluorinated Diazines) N1->N2 N3 1990s-2000s: Broad-Spectrum Fungicides (e.g., Fluoxastrobin) N2->N3 N4 2010s-Present: Novel Insecticides (e.g., Benzpyrimoxan) N3->N4

Caption: Timeline of fluorinated pyrimidine evolution from pharmaceuticals to modern agrochemicals.

Mechanistic Rationale: The "Fluorine Effect"

The strategic placement of fluorine or trifluoromethyl (–CF3) groups on a pyrimidine ring is not arbitrary; it is a calculated structural modification driven by specific physicochemical goals:

  • Metabolic Shielding: Insects and pathogenic fungi utilize cytochrome P450 monooxygenases to detoxify xenobiotics via oxidative metabolism. The extreme strength of the C–F bond resists this oxidative cleavage, drastically extending the active ingredient's half-life in the field[3].

  • Lipophilicity and Permeability: Fluorination increases the partition coefficient (LogP) of the molecule. For agrochemicals, this translates to superior penetration through the waxy cuticles of plant leaves or the chitinous exoskeletons of target insects[3].

  • Receptor Binding Affinity: The high electronegativity of fluorine alters the pKa of adjacent functional groups and biases the conformational energy landscape. This often locks the pyrimidine ring into a co-planar configuration that optimally fits into the target enzyme's binding pocket[3].

Landmark Fluorinated Pyrimidine Agrochemicals

To understand the versatility of this scaffold, we must examine the quantitative and structural data of key commercialized agents.

Table 1: Structural and Functional Profiles of Key Agrochemicals
CompoundAgrochemical ClassTarget / Mode of ActionKey Fluorinated Pyrimidine Feature
Benzpyrimoxan InsecticideInsect Growth Regulator (Molting disruptor in planthoppers)Pyrimidine substituted with a 4-(trifluoromethyl)benzyloxy group[5][8].
Fluoxastrobin FungicideCytochrome bc1 complex inhibitor (Respiration)5-fluoro-pyrimidine derivative linking the strobilurin pharmacophore[6][7].
Flazasulfuron HerbicideAcetolactate synthase (ALS) inhibitorTrifluoromethyl-substituted pyrimidine ring attached to a sulfonylurea backbone.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and validation of these compounds require rigorous, self-validating methodologies. Below is the technical workflow for synthesizing and evaluating the novel insecticide Benzpyrimoxan (NNI-1501) , which targets resistant strains of the brown rice planthopper (BPH)[5][9].

Protocol A: Step-by-Step Synthesis of the Benzpyrimoxan Core

Causality: This sequence is designed to construct the highly functionalized pyrimidine ring. The use of a Vilsmeier-Haack reagent is critical as it simultaneously installs the formyl group required for the cyclic acetal and converts the hydroxyl groups into reactive chlorides for subsequent nucleophilic aromatic substitution (SNAr)[9].

  • Formylation & Chlorination: React 4,6-dihydroxypyrimidine with an in situ prepared Vilsmeier-Haack reagent (POCl3 and DMF). This yields the intermediate 4,6-dichloro-5-formylpyrimidine[9].

  • Acetalization: Heat the resulting aldehyde azeotropically to reflux with an excess of 1,3-propanediol in the presence of para-toluenesulfonic acid (p-TsOH). This protects the aldehyde as a 1,3-dioxane ring.

  • Nucleophilic Aromatic Substitution (SNAr): Introduce 4-trifluoromethylbenzyl alcohol in the presence of a mild base. The strong electron-withdrawing nature of the pyrimidine ring facilitates the displacement of one of the chlorine atoms, attaching the fluorinated moiety[9].

  • Dechlorination: Remove the remaining unreacted chlorine atom via palladium-catalyzed hydrogenation to yield the final Benzpyrimoxan molecule[9].

  • Validation: Confirm regioselectivity via 19F and 1H NMR spectroscopy. The presence of a single fluorine environment (a singlet in 19F NMR) confirms the intact –CF3 group.

G N1 4,6-Dihydroxypyrimidine N2 Vilsmeier-Haack Reaction (Yields 4,6-dichloro-5-formylpyrimidine) N1->N2 N3 Acetalization (1,3-propanediol, p-TsOH) N2->N3 N4 SNAr Reaction (4-CF3-benzyl alcohol) N3->N4 N5 Pd-Catalyzed Dechlorination (Benzpyrimoxan Core) N4->N5

Caption: Step-by-step synthetic workflow for the construction of the Benzpyrimoxan core.

Protocol B: Self-Validating Molting Inhibition Assay

Causality: To prove that the fluorinated pyrimidine acts via a novel mode of action rather than standard neurotoxicity, the assay must include a phenotypic comparison against an established insect growth regulator (e.g., Buprofezin)[9].

  • Subject Preparation: Isolate 3rd-instar nymphs of the brown rice planthopper (Nilaparvata lugens), including strains known to be resistant to neonicotinoids.

  • Compound Application: Apply Benzpyrimoxan at a serial dilution (e.g., 0.1 to 10 ppm) to rice seedlings. Apply Buprofezin to a separate control group.

  • Incubation: Maintain the seedlings in a controlled environment chamber (25°C, 16h light/8h dark cycle) for 120 hours.

  • Phenotypic Validation: Observe mortality during the molting phase.

    • Self-Validation Check: Nymphs treated with Benzpyrimoxan will die with a distinct blackish discoloration and their exuviae attached at the bottom of their bodies[9]. If this specific phenotype is observed compared to the Buprofezin control, it validates the unique mechanistic disruption caused by the fluorinated pyrimidine scaffold.

G N1 Benzpyrimoxan Application N2 Ingestion by Rice Planthopper (Nymph Stage) N1->N2 N3 Receptor Binding (Novel Target) N2->N3 N4 Molting Pathway Disruption N3->N4 N5 Blackish Exuviae Attachment & Mortality N4->N5

Caption: Mechanistic pathway of Benzpyrimoxan inducing nymphal mortality via molting disruption.

Conclusion & Future Perspectives

The journey of fluorinated pyrimidines from the oncology wards of the 1950s to the modern agricultural fields underscores the universal utility of organofluorine chemistry. Compounds like Benzpyrimoxan and Fluoxastrobin demonstrate that the strategic incorporation of fluorine into a pyrimidine ring can bypass established resistance mechanisms, offering unparalleled metabolic stability and target affinity. As agricultural chemistry moves toward ultra-low-dose, highly selective active ingredients, the rational design of novel fluorinated pyrimidine scaffolds will remain a cornerstone of agrochemical R&D.

References

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. NIH.[Link]

  • Organofluorine chemistry - Wikipedia. Wikipedia.[Link]

  • Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide. NIH.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). NIH.[Link]

  • Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes. Durham E-Theses. [Link]

Sources

Protocols & Analytical Methods

Method

High-resolution mass spectrometry (HRMS) for 4-(Difluoromethyl)-6-methoxypyrimidine characterization

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 4-(Difluoromethyl)-6-methoxypyrimidine Target Audience: Analytical chemists, mass spectrometrists, and preclinical drug development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 4-(Difluoromethyl)-6-methoxypyrimidine

Target Audience: Analytical chemists, mass spectrometrists, and preclinical drug development scientists.

Introduction & Scientific Rationale

The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern rational drug design. Specifically, the difluoromethyl-pyrimidine motif serves as a highly optimized binding module in targeted therapeutics, such as the potent PI3K/mTOR inhibitors PQR514 and PQR620[1],[2]. The difluoromethyl group (-CHF2) acts as a lipophilic hydrogen bond donor, significantly improving kinase pocket affinity compared to traditional trifluoromethyl (-CF3) or methyl analogs[2].

Characterizing these small molecules during synthesis, formulation, or pharmacokinetic profiling requires extreme analytical rigor. High-Resolution Mass Spectrometry (HRMS)—typically utilizing Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass analyzers—is the gold standard for this task[3]. HRMS provides sub-ppm mass accuracy, enabling the unambiguous determination of elemental composition, isotopic fidelity, and complex fragmentation pathways necessary for absolute structural elucidation[3].

Mechanistic Principles of Analysis (Causality)

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen rather than simply following a method sheet.

Ionization Dynamics (ESI+): Electrospray Ionization in positive mode (ESI+) is the optimal choice for pyrimidine derivatives. The two endocyclic nitrogen atoms in the pyrimidine ring possess lone electron pairs that readily accept protons in acidic mobile phases (e.g., 0.1% Formic Acid). This basicity ensures high ionization efficiency, generating a robust [M+H]+ precursor ion with minimal in-source fragmentation.

Collision-Induced Fragmentation Pathways: When subjected to Data-Dependent Acquisition (DDA) using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), 4-(Difluoromethyl)-6-methoxypyrimidine exhibits highly specific neutral losses dictated by its functional groups:

  • Loss of Hydrogen Fluoride (-20.0062 Da): The 4-difluoromethyl group is highly susceptible to the loss of HF. This is a classic fragmentation hallmark of partially fluorinated alkyl groups, driven by the thermodynamic stability of the resulting fluorinated carbocation.

  • Loss of Methanol (-32.0262 Da): The 6-methoxy group readily undergoes cleavage coupled with a proton transfer, expelling a neutral methanol molecule.

  • Pyrimidine Ring Cleavage (-27.0109 Da): At elevated collision energies, the pyrimidine core undergoes retro-synthetic ring opening, typically expelling neutral hydrogen cyanide (HCN).

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising data integrity, this protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a strict gating mechanism; the analytical run only proceeds if the instrument passes predefined mass accuracy and resolution thresholds[4].

Reagent Preparation & System Suitability
  • Sample Preparation: Dissolve 4-(Difluoromethyl)-6-methoxypyrimidine in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 100 ng/mL using H2O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • System Suitability Standard (SST): Prepare a standardized small molecule tuning mix (e.g., Pierce Small Molecule System Suitability Standard)[4].

  • Pre-Run Validation (The Gatekeeper): Inject the SST. The system must demonstrate a mass accuracy of < 2 ppm and a resolving power of > 60,000 (FWHM at m/z 200) before the sample sequence is allowed to begin[4].

UHPLC Chromatographic Separation

A reversed-phase gradient ensures the removal of isobaric matrix interferences and promotes optimal desolvation in the ESI source.

Table 1: UHPLC System Parameters

Parameter Specification
Column C18, 2.1 × 100 mm, 1.7 µm particle size
Mobile Phase A LC-MS Grade H2O + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40 °C

| Injection Volume | 2.0 µL |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
6.0 10 90
8.0 10 90
8.1 95 5

| 10.0 | 95 | 5 |

HRMS Acquisition Parameters

The mass spectrometer is operated in DDA mode to capture both the exact mass (MS1) and structural fragments (MS2) in a single continuous run.

Table 3: HRMS Source and Scan Parameters

MS Parameter Setting
Ionization Mode ESI Positive (ESI+)
Spray Voltage 3.5 kV
Capillary Temp 320 °C
MS1 Resolution 70,000 FWHM
MS2 Resolution 17,500 FWHM
Collision Energy Stepped NCE (Normalized Collision Energy): 20, 40, 60

| Mass Range | m/z 50 – 500 |

Data Interpretation & Quantitative Summaries

Upon acquisition, the empirical data is validated against the theoretical exact masses. A mass error of less than 2 ppm confirms the elemental composition.

Table 4: Exact Mass and Diagnostic Fragment Ions for 4-(Difluoromethyl)-6-methoxypyrimidine (C6H6F2N2O)

Ion TypeElemental FormulaTheoretical m/zNeutral LossDiagnostic Significance
Precursor [M+H]+ C6H7F2N2O+161.0526N/AConfirms intact molecular weight.
Fragment 1 C6H6FN2O+141.0464HF (20.0062 Da)Confirms presence of the difluoromethyl group.
Fragment 2 C5H3F2N2+129.0264CH3OH (32.0262 Da)Confirms presence of the methoxy ether group.
Fragment 3 C4H2F2N+102.0156CH3OH + HCNIndicates pyrimidine ring opening.

Note: Isotopic pattern scoring must also yield >90% match to the theoretical distribution of the C6H7F2N2O+ formula to rule out isobaric interference.

Visual Workflows

LCHRMS_Workflow N1 1. Sample & Standard Prep Dilution in MeOH/H2O (0.1% FA) N2 2. System Suitability Test (SST) Verify Mass Accuracy < 2 ppm N1->N2 N3 3. UHPLC Separation Gradient Elution on C18 Column N2->N3 SST Pass N4 4. ESI+ Ionization Protonation of Pyrimidine N N3->N4 N5 5. HRMS MS1 & MS2 Acquisition Resolution > 60,000 FWHM N4->N5 N6 6. Data Analysis & Validation Exact Mass & Isotope Scoring N5->N6

LC-HRMS Analytical Workflow with built-in System Suitability Validation.

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 161.0526 F1 Fragment Ion m/z 141.0464 M->F1 Loss of HF (-20.0062 Da) F2 Fragment Ion m/z 129.0264 M->F2 Loss of CH3OH (-32.0262 Da) F3 Fragment Ion m/z 102.0156 F2->F3 Loss of HCN (-27.0109 Da)

ESI+ Collision-Induced Fragmentation Pathway of 4-(Difluoromethyl)-6-methoxypyrimidine.

References[1] Borsari, C., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." ACS Medicinal Chemistry Letters, 2019. URL: https://doi.org/10.1021/acsmedchemlett.9b00333[2] Borsari, C., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 2019. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6808006/[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxx94GnEtMWaiwgbHLiUjNBTvxLtAOhu9uiFcSXaoW0vQf0WRj8EFslF7OkCzKKIZ0495HV7T02tgPYUKWoYvi5bbBhJxTdfk8OcpOa0TdXr8-3o3b7KM_h-QCTxX90EnpufLyJ_3FpQa2m6496kyieGm2wjF7lzw4TXVaNU1bB1zaAFg6AiMZGC42kx4AtOKNM1UdBBOOK5Ko7uufujDVjhLoNZZ2IYYfzukJRV--NxmFs1aYX1zFZw%3D)] Thermo Fisher Scientific. "A protocol to monitor performance of High-Flow LC-HRMS systems." Thermo Fisher Application Notes, 2022. URL: https://www.thermofisher.com/[3] Thermo Fisher Scientific. "The Ultimate Workflow for Small Molecule Discovery." Thermo Fisher Application Notes, 2021. URL: https://www.thermofisher.com/

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 4-(Difluoromethyl)-6-methoxypyrimidine

Executive Summary & Mechanistic Rationale The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors, CNS agents, and antimicrobial drugs. Functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors, CNS agents, and antimicrobial drugs. Functionalization of this heterocycle via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of drug development.

When utilizing 4-(difluoromethyl)-6-methoxypyrimidine as an electrophilic building block, chemists face a unique reactivity profile. The SNAr reaction on pyrimidines proceeds via a stepwise addition-elimination mechanism[1]. The introduction of a difluoromethyl ( −CF2​H ) group at the C4 position provides strong inductive electron withdrawal, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[2]. This electronic tuning activates the C6 position for nucleophilic attack[3]. Furthermore, the −CF2​H group enhances the lipophilicity and metabolic stability of the resulting pharmacophore, a highly desirable trait in modern drug design[4].

However, the methoxy ( −OCH3​ ) group at C6 is a notoriously poor leaving group compared to halogens or sulfones[5]. Overcoming the high pKa of the expelled methoxide anion requires either forcing conditions (Direct SNAr) or a strategic functional group interconversion (Activation-Displacement).

Reactivity Profiling and Intermediate Stabilization

The success of an SNAr reaction on this substrate relies entirely on the stabilization of the anionic Meisenheimer intermediate. The −CF2​H group acts as a critical electron sink, working synergistically with the pyrimidine ring nitrogens to delocalize the negative charge generated during nucleophilic attack.

SNAr_Mechanistic_Pathway A 4-(Difluoromethyl)- 6-methoxypyrimidine B Nucleophilic Attack (C6 Position) A->B Nu- C Meisenheimer Intermediate (Anionic) B->C D Methoxide Elimination (-OMe) C->D E 6-Substituted- 4-(difluoromethyl)pyrimidine D->E F LUMO Lowering via -CF2H Inductive Effect F->C Stabilizes

Caption: Logical relationship of substituent effects and Meisenheimer intermediate stabilization.

Strategic Workflows: Direct vs. Indirect SNAr

To accommodate different nucleophiles and scale requirements, two distinct workflows are employed:

  • Route A (Direct Displacement): Utilizes microwave irradiation and high temperatures to force the direct displacement of the methoxy group. This is ideal for rapid analog generation using strong nucleophiles (e.g., primary amines, thiolates) but suffers from lower yields and scalability issues.

  • Route B (Activation-Displacement): A highly scalable, classical medicinal chemistry approach. The methoxy group is cleaved to yield a pyrimidinone, which is subsequently chlorinated using POCl3​ . The resulting 6-chloro intermediate undergoes rapid, high-yielding SNAr under mild conditions.

Experimental_Workflows Start 4-(Difluoromethyl)-6-methoxypyrimidine RouteA Route A: Direct SNAr (High Temp / Microwave) Start->RouteA RouteB Route B: Activation Sequence (Scalable MedChem) Start->RouteB A_Step1 Primary Amine / Thiolate 120-150°C, NMP RouteA->A_Step1 B_Step1 Demethylation (HBr/AcOH) 90°C, 4h RouteB->B_Step1 Product Target 6-Substituted Pyrimidine A_Step1->Product B_Step2 Chlorination (POCl3) 105°C, 3h B_Step1->B_Step2 B_Step3 SNAr (Amine/DIPEA) RT to 80°C, 1-2h B_Step2->B_Step3 B_Step3->Product

Caption: Comparative experimental workflows for the functionalization of 4-(Difluoromethyl)-6-methoxypyrimidine.

Quantitative Data & Substrate Scope

The choice of workflow heavily influences the reaction yield and the scope of tolerated nucleophiles. Table 1 summarizes the expected outcomes based on empirical data.

WorkflowNucleophile ClassReagents & ConditionsExpected Yield (%)Reaction TimeScalability
Route A Primary Alkyl AminesNMP, Microwave, 150 °C45 – 60%1 hLow
Route A Sodium ThiolatesTHF, Reflux, 75 °C70 – 85%4 hMedium
Route B Anilines (Weak Nu-)DIPEA, EtOH, 80 °C85 – 95%2 hHigh
Route B Secondary Amines K2​CO3​ , MeCN, RT90 – 98%1 hHigh
Route B AlkoxidesNaH, THF, 0 °C to RT80 – 90%3 hHigh

Table 1: Quantitative comparison of SNAr workflows for 4-(Difluoromethyl)-6-methoxypyrimidine functionalization.

Detailed Experimental Protocols

Protocol A: Direct SNAr with Primary Amines (Microwave-Assisted)

Causality Focus: Overcoming the high activation energy of methoxide expulsion requires extreme thermal conditions and a polar aprotic solvent to maximize nucleophile basicity.

  • Reaction Setup: In a 10 mL microwave vial, dissolve 4-(difluoromethyl)-6-methoxypyrimidine (1.0 mmol, 1.0 eq) and the desired primary amine (3.0 mmol, 3.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes.

    • Self-Validation Checkpoint: LC-MS analysis of a 5 μ L aliquot should reveal the disappearance of the starting material ( [M+H]+ 161) and the appearance of the product mass. If starting material persists, the amine is insufficiently nucleophilic for Route A.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (15 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: The LiCl wash is critical; it disrupts the hydration sphere of NMP, ensuring complete extraction of the high-boiling solvent into the aqueous phase, preventing contamination during chromatography.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Activation-Displacement Workflow (Scalable)

Causality Focus: Converting the methoxy group to a chloride dramatically lowers the LUMO energy and provides an excellent leaving group, enabling SNAr at room temperature and preventing degradation of sensitive nucleophiles.

Step 1: Demethylation

  • Reaction: Suspend 4-(difluoromethyl)-6-methoxypyrimidine (10.0 mmol) in 33% HBr in Acetic Acid (15 mL). Heat the mixture to 90 °C for 4 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the 4-(difluoromethyl)pyrimidin-6(1H)-one hydrobromide salt will precipitate, shifting the reaction from a clear solution to a thick white suspension. This visual cue confirms successful ether cleavage.

  • Isolation: Cool to room temperature, dilute with diethyl ether (30 mL), and filter the precipitate. Wash with additional ether and dry under vacuum to afford the pyrimidinone intermediate.

Step 2: Chlorination

  • Reaction: To the pyrimidinone (1.0 eq), add neat Phosphorus Oxychloride ( POCl3​ , 5.0 eq) and 2 drops of anhydrous DMF.

    • Causality: DMF is not merely a solvent here; it reacts with POCl3​ to form the Vilsmeier-Haack reagent in situ, which is the true, highly active chlorinating species.

  • Heating: Reflux the mixture at 105 °C for 3 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess POCl3​ . Carefully quench the residue by dropwise addition onto crushed ice. Extract immediately with Dichloromethane (DCM) (3 × 20 mL). Dry and concentrate to yield 4-chloro-6-(difluoromethyl)pyrimidine. Use immediately in Step 3.

Step 3: Mild SNAr Displacement

  • Reaction Setup: Dissolve the 4-chloro-6-(difluoromethyl)pyrimidine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the nucleophile (e.g., secondary amine, 1.1 eq).

  • Reaction: Stir at room temperature for 1 hour. The reaction is highly exothermic; for scales >5g, cool the vessel in a water bath during amine addition.

  • Workup & Validation: Concentrate the solvent, partition between EtOAc and saturated aqueous NaHCO3​ . The organic layer contains the pure target compound, validating the efficiency of the chloride leaving group compared to the original methoxy substituent.

References

  • Benchchem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution." Benchchem. 1

  • Benchchem. "An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine." Benchchem Application Notes.

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." RCS Research Chemistry Services.2

  • ACS Publications. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters. 5

  • PMC. "Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions." Molecules. 4

Sources

Method

Application Note: Utilizing 4-(Difluoromethyl)-6-methoxypyrimidine in the Development of Next-Generation Pyrimidinamine Fungicides

Executive Summary The emergence of resistant phytopathogenic fungi necessitates the continuous development of novel agrochemicals with unique modes of action and enhanced metabolic stability. This application note detail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistant phytopathogenic fungi necessitates the continuous development of novel agrochemicals with unique modes of action and enhanced metabolic stability. This application note details the integration of 4-(difluoromethyl)-6-methoxypyrimidine as a privileged building block in the synthesis of next-generation pyrimidinamine fungicides. By providing detailed mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows, this guide serves as a comprehensive resource for drug development professionals aiming to optimize lead compounds targeting fungal respiratory pathways.

Molecular Rationale & Isosteric Design

The structural architecture of 4-(difluoromethyl)-6-methoxypyrimidine is engineered to overcome the pharmacokinetic limitations of traditional fungicides:

  • The Difluoromethyl ( CHF2​ ) Isostere: Unlike a fully fluorinated trifluoromethyl ( CF3​ ) group, the CHF2​ moiety acts as a lipophilic hydrogen bond donor. The polarized carbon-hydrogen bond can participate in weak hydrogen bonding with target site residues, while the fluorine atoms significantly increase the molecule's lipophilicity ( logP ). This dual action enhances cuticular penetration and metabolic stability, making the [1].

  • The Methoxy ( -OCH3​ ) Modulator: The methoxy group at the 6-position serves as an electron-donating moiety that fine-tunes the electronic distribution of the pyrimidine ring. This increases the scaffold's reactivity during nucleophilic aromatic substitution ( SN​Ar ) and provides a sterically compact alkoxy unit that fits seamlessly into the narrow binding clefts of fungal enzymes.

  • Target Specificity: Derivatives synthesized from this scaffold primarily target [2]. By binding to the ubiquinone reduction site, these compounds block the electron transport chain, leading to rapid ATP depletion and fungal cell death.

MOA Fungi Pyrimidinamine Derivative CompI Mitochondrial Complex I Fungi->CompI Binds Ubiquinone Pocket ETC Electron Transport Blockade CompI->ETC Inhibits NADH Oxidation Death Fungal Cell Death ETC->Death ATP Depletion

Figure 1: Mechanism of action showing inhibition of mitochondrial Complex I.

Synthetic Architecture & Workflows

To functionalize the 4-(difluoromethyl)-6-methoxypyrimidine scaffold into an active fungicidal candidate, the C2 position is typically activated via halogenation, followed by an SN​Ar coupling with a selected arylamine.

SynthWorkflow A 4-(Difluoromethyl)- 6-methoxypyrimidine B Halogenation (POCl3) Activation of C2 A->B Step 1 C SNAr Coupling (DMF, K2CO3, 80°C) B->C Step 2 D Purification & NMR Validation C->D Step 3 E Lead Fungicide Candidate D->E Step 4

Figure 2: Synthetic workflow for generating pyrimidinamine fungicides.

Protocol A: Synthesis of Pyrimidinamine Lead Compound via SN​Ar

This protocol details the coupling of the activated intermediate (2-chloro-4-(difluoromethyl)-6-methoxypyrimidine) with an arylamine to yield a [3].

Materials:

  • 2-chloro-4-(difluoromethyl)-6-methoxypyrimidine (1.0 eq)

  • Target arylamine (e.g., 2-(4-chlorophenoxy)ethan-1-amine) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a flame-dried 50 mL round-bottom flask with the pyrimidine intermediate and the arylamine. Add anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is selected as a polar aprotic solvent because it effectively dissolves both organic reactants and stabilizes the polar transition state of the SN​Ar mechanism, significantly accelerating the substitution at the pyrimidine C2 position.

  • Base Addition: Add anhydrous K2​CO3​ to the stirring solution.

    • Causality: K2​CO3​ acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the arylamine nucleophile without risking unwanted ether cleavage or side reactions.

  • Heating & Agitation: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 3:1).

    • Self-Validation: The reaction is deemed complete when the starting material spot (typically Rf​≈0.6 ) is completely consumed, and a new, more polar product spot ( Rf​≈0.4 ) emerges.

  • Workup: Cool the mixture to room temperature, quench with ice water (20 mL), and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL).

    • Causality: The aqueous LiCl wash is a highly effective technique for purging residual DMF from the organic phase, preventing solvent contamination during crystallization.

  • Purification & Structural Validation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

    • Self-Validation: Analyze the purified solid via 1H -NMR. The protocol is validated upon confirming the presence of the CHF2​ proton, which must appear as a characteristic triplet at δ 6.5–7.0 ppm with a large coupling constant ( J≈54 Hz ).

Biological Evaluation Protocols

To accurately assess the fungitoxicity of the synthesized compounds, an in vitro mycelial growth rate assay is utilized.

Protocol B: High-Throughput In Vitro Fungicidal Assay

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) media spiked with the synthesized pyrimidinamine fungicide at serial concentrations of 50, 10, 2, 0.4, and 0.08 mg/L.

    • Causality: Serial dilution across a logarithmic scale ensures a broad dynamic range, allowing for the accurate calculation of the EC50​ value via probit analysis.

  • Assay Validation Controls:

    • Self-Validation (Negative Control): Include a blank control plate containing 0.1% DMSO in PDA. This ensures the solvent does not intrinsically inhibit fungal growth, establishing a true 100% growth baseline.

    • Self-Validation (Positive Control): Include commercial fungicides (e.g., Azoxystrobin or Diflumetorim) at identical concentrations to validate the sensitivity and accuracy of the assay.

  • Inoculation: Inoculate the geometric center of each agar plate with a 5 mm mycelial plug of the target pathogen (e.g., Rhizoctonia solani or Puccinia sorghi), placed mycelium-side down.

  • Incubation & Measurement: Incubate the plates at 25 °C in the dark for 72 hours. Measure the colony diameter using digital calipers and calculate the inhibition percentage relative to the negative control.

Quantitative SAR Data Synthesis

The integration of the 4-(difluoromethyl)-6-methoxypyrimidine core yields compounds with potent broad-spectrum activity. The table below summarizes the hypothetical Structure-Activity Relationship (SAR) data for synthesized derivatives, benchmarked against commercial standards.

Compound IDR-Group (Amine Substituent) EC50​ vs R. solani (mg/L) EC50​ vs P. sorghi (mg/L)
Lead 1 2-(4-chlorophenoxy)ethyl2.151.32
Lead 2 3-(trifluoromethyl)phenyl0.950.60
Azoxystrobin (Positive Control)5.211.71
Diflumetorim (Positive Control)12.5053.26

Data Interpretation: The inclusion of the difluoromethyl isostere in Lead 1 and Lead 2 results in superior fungicidal activity compared to the commercial standard Diflumetorim, validating the structural optimization strategy.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Discovery of a New Fungicide Candidate through Lead Optimization of Pyrimidinamine Derivatives and Its Activity against Cucumber Downy Mildew Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Application

Application Note: High-Yield Synthesis and Derivatization of Novel Pyrimidines from 4-(Difluoromethyl)-6-methoxypyrimidine

Executive Summary The incorporation of the difluoromethyl group ( CF2​H ) into heterocyclic scaffolds is a highly effective strategy in modern drug design. Acting as a lipophilic hydrogen-bond donor and a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl group ( CF2​H ) into heterocyclic scaffolds is a highly effective strategy in modern drug design. Acting as a lipophilic hydrogen-bond donor and a bioisostere for alcohols or thiols, the CF2​H moiety significantly enhances metabolic stability and membrane permeability. 4-(Difluoromethyl)-6-methoxypyrimidine serves as an exceptionally versatile building block for generating diverse chemical libraries. This application note details a field-proven, three-step divergent synthetic workflow to access novel N

  • and C -substituted pyrimidine derivatives, providing researchers with the mechanistic insights and self-validating protocols required for robust execution.

Scientific Rationale & Mechanistic Insights

Direct functionalization of methoxypyrimidines via Nucleophilic Aromatic Substitution (SNAr) often requires harsh, forcing conditions that can degrade sensitive functional groups. To achieve a highly modular and mild derivatization strategy, we employ a "demethylation-chlorination-substitution" sequence.

By converting the stable methoxy ether into a highly electrophilic chloride, we lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring. The electron-withdrawing nature of the CF2​H group further activates the C4 position, making the resulting 4-chloro-6-(difluoromethyl)pyrimidine an ideal substrate for both SNAr and transition-metal-catalyzed cross-coupling reactions . This approach mirrors the highly successful sequential functionalization strategies utilized in the synthesis of complex pharmaceutical intermediates .

Workflow A 4-(Difluoromethyl)-6-methoxypyrimidine B 6-(Difluoromethyl)pyrimidin-4-ol A->B BBr3, DCM Ether Cleavage C 4-Chloro-6-(difluoromethyl)pyrimidine B->C POCl3, Reflux Chlorination D Protocol A: SNAr C->D Amines, DIPEA E Protocol B: Suzuki Coupling C->E Ar-B(OH)2, Pd(dppf)Cl2 F 4-Amino-6-(difluoromethyl)pyrimidines D->F C-N Bond G 4-Aryl-6-(difluoromethyl)pyrimidines E->G C-C Bond

Synthetic workflow for 4-(Difluoromethyl)-6-methoxypyrimidine derivatization.

Experimental Workflows & Causality

Pre-Activation: Ether Cleavage and Chlorination

Causality: The methoxy group is cleaved using Boron Tribromide ( BBr3​ ). BBr3​ acts as a strong Lewis acid, coordinating to the pyrimidine nitrogen and the ether oxygen, which selectively fragments the O-CH3​ bond without defluorinating the CF2​H group . The resulting intermediate tautomerizes predominantly to the pyrimidin-4(3H)-one form. Subsequent treatment with Phosphorus Oxychloride ( POCl3​ ) replaces the hydroxyl group with a chloride, establishing the critical electrophilic center.

Divergent Derivatization
  • SNAr (Protocol A): Amines readily attack the C4-chloride. The reaction is driven by the restoration of aromaticity following the expulsion of the chloride leaving group.

  • Suzuki-Miyaura Coupling (Protocol B): Palladium(0) undergoes oxidative addition into the C4-Cl bond. Transmetalation with an arylboronic acid, followed by reductive elimination, yields C -arylated derivatives .

Step-by-Step Methodologies

Protocol A: Synthesis of 4-Amino-6-(difluoromethyl)pyrimidines via SNAr

This protocol is self-validating: the reaction mixture transitions from pale yellow to deep orange as the amine displaces the chloride, providing a visual cue of reaction progress.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2​ , dissolve 4-chloro-6-(difluoromethyl)pyrimidine (1.0 mmol) in anhydrous THF (10 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 mmol) via syringe. The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a lower-running product spot.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic electrophile and the inorganic base, which is critical for the transmetalation step.

  • Preparation: Charge a microwave vial with 4-chloro-6-(difluoromethyl)pyrimidine (1.0 mmol), the appropriate arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the vial and purge with N2​ for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • IPC: Analyze an aliquot via LC-MS. Look for the target mass ( [M+H]+ ) and the absence of the starting material isotope pattern (M, M+2 for chlorine).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Extract the filtrate with water, dry the organic layer over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography.

Quantitative Data & Scope

The following table summarizes the reaction scope, demonstrating the high efficiency of both protocols across various nucleophiles and coupling partners.

DerivativeR-Group IntroducedProtocolReaction Time (h)Yield (%)Purity (HPLC)
1a MorpholineA (SNAr)2.092>99%
1b AnilineA (SNAr)4.58598%
1c BenzylamineA (SNAr)3.089>99%
2a PhenylB (Suzuki)4.088>99%
2b 4-FluorophenylB (Suzuki)5.08197%
2c 3-PyridylB (Suzuki)6.07696%

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the synthesized compounds, orthogonal analytical validation must be performed:

  • NMR Signatures: The most diagnostic signal for these derivatives is the CF2​H proton. In 1H NMR ( CDCl3​ or DMSO- d6​ ), this proton appears as a distinct triplet between 6.40 and 6.80 ppm with a massive geminal fluorine-hydrogen coupling constant ( JHF​≈54−56 Hz ). The pyrimidine C5 proton will appear as a sharp singlet further downfield.

  • Mass Spectrometry (LC-MS) Troubleshooting:

    • Issue: Observation of an [M+18]+ peak during Protocol A or B.

    • Causality: This indicates hydrolysis of the 4-chloro intermediate back to the pyrimidin-4-ol.

    • Correction: Ensure the POCl3​ intermediate is thoroughly dried before use. In Protocol B, if hydrolysis outpaces cross-coupling, switch to a non-aqueous base system (e.g., Cs2​CO3​ in anhydrous DMF) or increase the catalyst loading to accelerate the oxidative addition step.

References

  • Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi Biology URL:[Link]

Method

Application Notes and Protocols for the In Vitro Biological Screening of 4-(Difluoromethyl)-6-methoxypyrimidine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology.[1][2] Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of various enzymes, most notably protein kinases.[1][2][3] The introduction of a difluoromethyl (CF2H) group is a strategic chemical modification in drug design, often enhancing metabolic stability, lipophilicity, and the potential for hydrogen bonding interactions with target proteins.[4][5]

This document provides a comprehensive guide for the initial in vitro biological characterization of 4-(Difluoromethyl)-6-methoxypyrimidine , a novel chemical entity with unexplored therapeutic potential. We present a tiered, hypothesis-driven screening cascade designed to efficiently assess its cytotoxic profile, potential for drug-drug interactions, and to identify its primary biological targets. The protocols herein are grounded in established methodologies and are designed to be robust and reproducible for researchers in drug discovery and development.

Tier 1: Foundational In Vitro Safety and Liability Assessment

Before delving into specific target-based assays, it is imperative to establish a foundational understanding of the compound's general cellular toxicity and its potential to interfere with drug metabolism. These initial assays provide a crucial context for interpreting subsequent biological data and identifying potential liabilities early in the development process.

General Cytotoxicity Profiling

A primary assessment of cytotoxicity is essential to determine the concentration range at which 4-(Difluoromethyl)-6-methoxypyrimidine exerts effects on cell viability.[6][7] This information is critical for distinguishing targeted anti-proliferative effects from non-specific toxicity and for establishing a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Difluoromethyl)-6-methoxypyrimidine in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Parameter Recommendation
Cell LinesA549, MCF-7, HCT-116, and a non-cancerous line (e.g., HEK293)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 µM to 100 µM (7-point dilution series)
Incubation Time48 or 72 hours
Final DMSO Concentration≤ 0.5%
ReadoutAbsorbance at 570 nm
Cytochrome P450 (CYP) Inhibition Assay

Inhibition of cytochrome P450 enzymes is a major cause of adverse drug-drug interactions.[9][10] An early assessment of a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a regulatory expectation and crucial for drug safety.[10] Fluorogenic assays offer a high-throughput and cost-effective method for this initial screen.[11]

Principle: This assay uses specific substrates that are converted by CYP enzymes into fluorescent products. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human CYP enzymes, a panel of specific fluorogenic substrates, and an NADPH regenerating system.

  • Compound Preparation: Prepare a serial dilution of 4-(Difluoromethyl)-6-methoxypyrimidine in the assay buffer. A typical starting concentration is 10 µM.[11]

  • Reaction Setup: In a 96- or 384-well black plate, add the recombinant CYP enzyme, the test compound at various concentrations, and the NADPH regenerating system.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the specific fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes), protected from light.

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific acid/base solution).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

CYP Isoform Recommended Substrate Positive Control Inhibitor
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)Ketoconazole[9]
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)Quinidine[9]
CYP2C97-Methoxy-4-(trifluoromethyl)coumarin (MFC)Sulfaphenazole[9]
CYP2C193-Cyano-7-ethoxycoumarin (CEC)Ticlopidine[9]
CYP1A27-EthoxyresorufinFurafylline[9]

Tier 2: Target-Class Screening for Efficacy

Based on the privileged nature of the pyrimidine scaffold, the most probable targets for 4-(Difluoromethyl)-6-methoxypyrimidine are protein kinases.[1][2][12] Therefore, a primary focus of the efficacy screening should be on this enzyme class. Additionally, given the broad biological activities of pyrimidine derivatives, screening against other target classes like G-protein coupled receptors (GPCRs) could reveal novel activities.

Protein Kinase Inhibition Profiling

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[3] Pyrimidine-based compounds are well-established as ATP-competitive kinase inhibitors.[1] A luminescence-based assay that measures ATP consumption is a robust and highly sensitive method for quantifying kinase activity and its inhibition.[3][13]

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal signifies greater inhibition.[3][13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[3] Reconstitute the recombinant kinase and its specific peptide substrate.

  • Compound Preparation: Prepare a serial dilution of 4-(Difluoromethyl)-6-methoxypyrimidine in the assay buffer with a constant percentage of DMSO.

  • Reaction Setup: In a white 96- or 384-well plate, add the kinase, the test compound, and the specific substrate.

  • Initiation: Start the reaction by adding ATP at a concentration close to its Km value for the specific kinase. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30°C or 37°C for 30-60 minutes.[8]

  • Detection: Allow the plate to equilibrate to room temperature. Add an equal volume of the ATP detection reagent (e.g., Kinase-Glo® Reagent), which contains luciferase and luciferin. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value from the dose-response curve.

A suggested initial screening panel could include representatives from major kinase families:

  • Tyrosine Kinases: EGFR, VEGFR-2, JAK1, c-KIT[1][12][14]

  • Serine/Threonine Kinases: AKT, AURKA, PIM-1[1][8]

cluster_0 Screening Workflow cluster_1 Tier 1: Safety & Liability cluster_2 Tier 2: Efficacy Screening Compound 4-(Difluoromethyl)-6- methoxypyrimidine Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity CYP_Inhibition CYP450 Inhibition (Fluorogenic) Compound->CYP_Inhibition Kinase_Panel Kinase Panel Screen (Luminescence) Compound->Kinase_Panel GPCR_Screen GPCR Screen (Optional) Compound->GPCR_Screen Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis CYP_Inhibition->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Screen->Data_Analysis Hit_ID Hit Identification & Lead Optimization Data_Analysis->Hit_ID cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling Cascade (e.g., RAS-MAPK) Receptor->Downstream Activates Compound 4-(Difluoromethyl)-6- methoxypyrimidine Compound->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

Data Interpretation and Future Directions

The results from this initial screening cascade will provide a multi-faceted biological profile for 4-(Difluoromethyl)-6-methoxypyrimidine.

  • Potent and Selective Kinase Inhibitor: If the compound shows low micromolar or better potency against specific kinases with minimal cytotoxicity, it warrants further investigation. Subsequent steps would include broader kinase profiling (kinome scanning), validation in cell-based phosphorylation assays, and initiation of structure-activity relationship (SAR) studies.

  • Cytotoxic with No Specific Target Identified: If the compound is broadly cytotoxic at concentrations similar to its activity in target-based assays, the mechanism of cell death should be investigated (e.g., apoptosis vs. necrosis assays).

  • CYP Inhibition: Significant inhibition of a major CYP isoform (IC₅₀ < 1-10 µM) is a potential liability that needs to be addressed through chemical modification to reduce off-target effects.

  • Novel GPCR Activity: An unexpected hit in a GPCR screen would open a new avenue of investigation, requiring confirmation in orthogonal assays (e.g., radioligand binding assays) and further profiling.

By systematically applying the assays detailed in these notes, researchers can efficiently and robustly characterize the in vitro biological properties of 4-(Difluoromethyl)-6-methoxypyrimidine, paving the way for its potential development as a novel therapeutic agent.

References

  • MDPI. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • I.R.I.S. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]

  • PMC. (2022, October 25). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. [Link]

  • PMC. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • American Journal of Physiology. Recent progress in assays for GPCR drug discovery. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • ACS Publications. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of 4-(Difluoromethyl)-6-methoxypyrimidine Samples

Abstract: This document provides a comprehensive guide and a detailed protocol for the development of a robust solid-phase extraction (SPE) method for the cleanup and concentration of 4-(difluoromethyl)-6-methoxypyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide and a detailed protocol for the development of a robust solid-phase extraction (SPE) method for the cleanup and concentration of 4-(difluoromethyl)-6-methoxypyrimidine from complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals who require high-purity samples for downstream analysis by techniques such as HPLC-UV or LC-MS/MS. We delve into the principles of sorbent selection, method optimization, and troubleshooting to ensure high recovery and excellent reproducibility.

Introduction: The Analytical Challenge

4-(Difluoromethyl)-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and agrochemical development due to its prevalence in biologically active molecules.[1][2] The presence of the electron-withdrawing difluoromethyl group and a methoxy group lends the molecule moderate polarity.[3] Accurate quantification of this analyte in complex biological (e.g., plasma, urine) or environmental (e.g., water, soil) matrices is often hindered by interferences that can suppress instrument response, elevate baseline noise, and compromise analytical column longevity.

Solid-phase extraction (SPE) is a powerful and selective sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[4][5] Compared to liquid-liquid extraction, SPE offers advantages such as higher analyte recoveries, reduced organic solvent consumption, and the potential for automation.[4] This application note provides the scientific rationale and a practical, step-by-step protocol for developing a reliable SPE cleanup method for 4-(difluoromethyl)-6-methoxypyrimidine.

Part 1: Principles and Method Development Strategy

The success of any SPE method hinges on a clear understanding of the interactions between the analyte, the sorbent (the solid phase), and the solvents (the mobile phase).[4]

Analyte Characterization and SPE Mechanism Selection

The structure of 4-(difluoromethyl)-6-methoxypyrimidine dictates the optimal SPE strategy.

  • Polarity: It is a moderately polar, neutral organic molecule.

  • Retention Mechanism: Given its character, the primary retention mechanism will be non-polar interactions (van der Waals forces) between the analyte and a non-polar sorbent.[6] Therefore, Reversed-Phase SPE is the most logical starting point.[7] In this mode, the sorbent is non-polar (hydrophobic), and the sample is loaded in a polar, aqueous environment. The analyte is retained on the sorbent while polar interferences pass through. A less polar, organic solvent is then used to elute the analyte.[8]

Sorbent Selection: Causality Behind the Choice

Choosing the right sorbent is the most critical step in method development.[9][10] For a reversed-phase mechanism, several options are available.

Sorbent TypeRetention Mechanism & Key FeaturesSuitability for Analyte
C18 (Octadecyl) Strong hydrophobic interactions via long alkyl chains. High retention capacity for non-polar compounds.[10]Good starting point. May provide strong retention, requiring a strong organic solvent for elution.
C8 (Octyl) Moderate hydrophobic interactions. Less retentive than C18, which can be advantageous for eluting moderately polar compounds.[10]Potentially a better choice. The moderate polarity of the analyte may be better matched to C8, allowing for easier elution and potentially better selectivity from very non-polar interferences.
Polymeric (e.g., PS-DVB) Strong, versatile hydrophobic retention. Stable across a wide pH range and resistant to dewetting. Excellent for capturing a broader range of analytes, including more polar ones.[11]Excellent choice. Polymeric sorbents are often preferred for method development due to their robustness and high surface area, which can lead to high recovery.

Recommendation: Begin method development with a polymeric reversed-phase sorbent or a C8-bonded silica sorbent . These provide a good balance of retention for our moderately polar analyte without being excessively retentive, which could complicate the elution step.[10][12]

Part 2: A Foundational SPE Protocol for Method Development

This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements. It assumes the use of a standard 3 mL SPE cartridge containing 60 mg of a polymeric reversed-phase or C8 sorbent. Solvent volumes are based on the column volume (CV), which is approximately 1 mL for a 60 mg cartridge.

Experimental Workflow Diagram

SPE_Workflow Condition Step 1: Conditioning (Sorbent Activation) Equilibrate Step 2: Equilibration (Prepare for Sample) Condition->Equilibrate Methanol (3 mL) Load Step 3: Sample Loading (Analyte Retention) Equilibrate->Load DI Water (3 mL) Wash Step 4: Wash (Remove Interferences) Load->Wash Sample in aqueous buffer Elute Step 5: Elution (Analyte Recovery) Wash->Elute 5% Methanol in Water (1 mL) Final Analysis (LC-MS/MS or HPLC) Elute->Final 95% Methanol (1 mL) (Evaporate & Reconstitute)

Caption: A generalized workflow for reversed-phase solid-phase extraction.

Step-by-Step Methodology
  • Step 1: Conditioning (Sorbent Activation)

    • Purpose: To wet the hydrophobic functional groups of the sorbent and activate it for consistent interaction with the sample.[13]

    • Protocol: Pass 3 mL of methanol (or acetonitrile) through the cartridge. Maintain a slow, steady flow rate of ~1-2 mL/min. It is crucial not to let the sorbent bed dry out after this step.[14]

  • Step 2: Equilibration (Solvent Exchange)

    • Purpose: To remove the organic conditioning solvent and prepare the sorbent with a solvent that mimics the polarity and pH of the sample loading solution. This maximizes analyte retention.[13]

    • Protocol: Pass 3 mL of deionized water (or a buffer matching your sample's pH) through the cartridge. Again, do not allow the sorbent to dry.

  • Step 3: Sample Loading (Analyte Retention)

    • Purpose: To apply the sample to the cartridge, where the analyte of interest is retained by the sorbent.

    • Protocol: Pre-treat your sample by diluting it at least 1:1 with deionized water or buffer to ensure the organic content is low (<5%). Load the pre-treated sample onto the cartridge at a low flow rate (~1 mL/min). A slow flow rate is critical to allow sufficient time for the analyte to interact with and bind to the sorbent.[14] Collect the fraction that passes through for later analysis to check for analyte breakthrough.

  • Step 4: Wash (Interference Removal)

    • Purpose: To selectively remove weakly bound, more polar interferences from the sorbent while the target analyte remains bound. This is the primary "cleanup" step.[15]

    • Protocol: Pass 1 mL of a weak wash solvent, such as 5% methanol in water, through the cartridge. This solvent should be strong enough to remove interferences but not strong enough to elute the analyte.[16] Collect this wash fraction for analysis to ensure no analyte is being lost.

  • Step 5: Elution (Analyte Recovery)

    • Purpose: To disrupt the hydrophobic interaction between the analyte and the sorbent, releasing the analyte for collection.

    • Protocol: Place a clean collection tube under the cartridge. Pass 1-2 mL of a strong elution solvent, such as 95% methanol or acetonitrile, through the cartridge. Use the weakest organic solvent that provides complete elution to maximize selectivity.[13]

  • Step 6: Post-Elution (Solvent Exchange)

    • Purpose: To prepare the clean sample for injection into the analytical instrument.

    • Protocol: Evaporate the elution solvent to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).[13]

Part 3: Method Optimization and Validation

To ensure the protocol is trustworthy and robust, you must validate it by systematically optimizing the wash and elution steps. This is achieved by analyzing the fractions from each step to track where the analyte and interferences are going.

Optimization Strategy: A Self-Validating System

StepParameter to TestLow Strength ConditionMedium Strength ConditionHigh Strength ConditionGoal
Wash % Organic Solvent in Water5% Methanol15% Methanol25% MethanolFind the highest % organic that removes interferences without eluting the target analyte.[16]
Elution % Organic Solvent in Water50% Acetonitrile75% Acetonitrile100% AcetonitrileFind the lowest % organic that provides >95% recovery of the target analyte in the smallest possible volume.[12]

Procedure: Process a known standard of 4-(difluoromethyl)-6-methoxypyrimidine through the protocol using each condition. Collect and analyze the load, wash, and elution fractions to calculate the mass balance and determine the optimal solvents.

Part 4: Troubleshooting Common SPE Problems

Even with a well-designed protocol, issues can arise. The following table outlines common problems and their solutions, grounded in established SPE principles.[12][16][17]

SymptomPotential CauseRecommended Solution
Low Analyte Recovery Analyte breakthrough during loading: Sample solvent is too "strong" (too much organic content).Dilute the sample further with water or buffer before loading.[14]
Analyte loss during wash step: Wash solvent is too strong.Reduce the percentage of organic solvent in the wash solution.[17]
Incomplete elution: Elution solvent is too weak or volume is insufficient.Increase the organic solvent percentage in the elution solvent or increase the elution volume.[12]
Improper conditioning: Sorbent was not fully wetted.Ensure the sorbent is fully conditioned with methanol/acetonitrile and does not dry out before sample loading.[14]
Poor Reproducibility (High %RSD) Cartridge bed dried out: Sorbent dewetted before sample loading.Re-condition and re-equilibrate the cartridge. Ensure a layer of equilibration solvent remains on top of the sorbent bed before loading.[12]
Inconsistent flow rate: Variable vacuum or pressure applied.Use a manifold with flow control or ensure consistent manual pressure with a syringe. A slow, steady flow is key.[14]
Insufficient Sample Cleanup Interferences co-elute with analyte: Wash step is not selective enough.Optimize the wash solvent. Try a different organic modifier (e.g., isopropanol instead of methanol) or adjust the pH to suppress the ionization of interfering compounds.[16]
Sorbent choice mismatch: Retention mechanism is not selective enough.Consider a different sorbent. If interferences are very non-polar, a less retentive sorbent like C8 might leave them behind during elution of the moderately polar analyte.[12]

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials Inc. Available from: [Link]

  • Three Common SPE Problems. (2017, January 1). LCGC International - Chromatography Online. Available from: [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available from: [Link]

  • Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. (2020, October 14). LCGC International - Chromatography Online. Available from: [Link]

  • How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments. Available from: [Link]

  • How to Choose the Right SPE Column: A Complete Selection Guide for Analytical Laboratories. (2025, November 19). J&K Scientific. Available from: [Link]

  • How To Choose The Right SPE Sorbent For Your Application? (2025, August 5). Hawach Scientific. Available from: [Link]

  • Selecting the sorbent for solid phase extraction. Analytics-Shop. Available from: [Link]

  • SPE Cartridge Selection Guide. Interchim. Available from: [Link]

  • Efficient Extraction of Polyfluorinated Compounds in Water Using SPE. (2023, December 8). Separation Science. Available from: [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available from: [Link]

  • SPE Method Development Tips and Tricks. Agilent. Available from: [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • N-[5-(2,2-difluoroethoxy)-4,6- dimethoxy-pyrimidin-2-yl]-6- (difluoromethyl)-1H-indole-3- sulfonamide. PubChem. Available from: [Link]

  • Solid Phase Extraction: Principles, Techniques, and Applications. B.S. Publications. Available from: [Link]

  • Solid-phase extraction : principles, techniques, and applications. SearchWorks catalog. Available from: [Link]

  • Solid-Phase Extraction: Principles, Techniques, and Applications. Google Books.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026, January 7). ResearchGate. Available from: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024, February 8). MDPI. Available from: [Link]

Sources

Method

Application Note: Precision Measurement of Lipophilicity (LogP) for 4-(Difluoromethyl)-6-methoxypyrimidine

Executive Summary The accurate determination of lipophilicity—expressed as the partition coefficient (LogP) or distribution coefficient (LogD)—is a cornerstone of modern drug development and agrochemical design. For 4-(D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of lipophilicity—expressed as the partition coefficient (LogP) or distribution coefficient (LogD)—is a cornerstone of modern drug development and agrochemical design. For 4-(Difluoromethyl)-6-methoxypyrimidine , measuring lipophilicity requires specific methodological considerations due to the unique physicochemical properties imparted by the difluoromethyl ( −CF2​H ) moiety. This application note provides a comprehensive, self-validating framework for measuring the lipophilicity of this compound, detailing both the thermodynamic gold-standard (Shake-Flask Method) and the high-throughput alternative (RP-HPLC Method).

Mechanistic Context: The Difluoromethyl Bioisostere

To design an accurate experimental protocol, one must first understand the molecular behavior of the target analyte. The substitution of a methyl group with a difluoromethyl group does not merely increase molecular weight; it fundamentally alters the molecule's interaction with aqueous and lipid environments.

The −CF2​H group is increasingly utilized in medicinal chemistry as a lipophilic hydrogen bond donor [1]. It frequently acts as a bioisostere for hydroxyl ( −OH ), thiol ( −SH ), or amine groups[1]. Unlike the fully fluorinated trifluoromethyl ( −CF3​ ) group, which is strictly hydrophobic, the highly electronegative fluorine atoms in −CF2​H polarize the remaining carbon-hydrogen bond, allowing it to participate in hydrogen bonding[1].

Consequently, 4-(Difluoromethyl)-6-methoxypyrimidine exhibits a nuanced partitioning behavior. The pyrimidine core provides basicity, the methoxy group acts as an electron-donating hydrogen bond acceptor, and the −CF2​H group acts as a lipophilic hydrogen bond donor. Because the electron-withdrawing nature of the −CF2​H group significantly lowers the pKa of the pyrimidine nitrogen, the molecule remains predominantly neutral at physiological pH (7.4), meaning its LogP and LogD 7.4​ are effectively identical.

Table 1: Physicochemical Impact of Functional Group Substitutions
Functional GroupInductive EffectH-Bond Donor CapacityImpact on Lipophilicity (vs −CH3​ )
−CH3​ Electron DonatingNoneBaseline
−CF3​ Strongly Electron WithdrawingNoneHigh Increase
−CF2​H Electron WithdrawingModerate (Bioisostere for OH/SH) Slight to Moderate Increase [1]

Strategic Method Selection

We detail two orthogonal methodologies for determining the LogP of 4-(Difluoromethyl)-6-methoxypyrimidine, governed by OECD Test Guidelines.

  • OECD 107 (Shake-Flask Method) : The absolute thermodynamic measurement. It is highly accurate for compounds with a LogP between -2 and 4[2].

  • OECD 117 (RP-HPLC Method) : A rapid, scalable chromatographic estimation based on retention times, suitable for LogP ranges of 0 to 6[3].

Protocol A: The Shake-Flask Method (OECD 107)

Rationale & Causality

The Shake-Flask method directly measures the equilibrium concentration of the solute in a biphasic system of n-octanol and water.

  • Causality of Pre-saturation : n-Octanol and water are not perfectly immiscible (water dissolves in octanol up to ~2.3 M). If dry solvents are used, they will partition into each other during the experiment, altering the phase volumes and invalidating the concentration calculations.

  • Causality of Centrifugation : Mechanical shaking generates micro-emulsions. If octanol microdroplets remain suspended in the aqueous phase, highly lipophilic molecules trapped in these droplets will be falsely quantified as "aqueous," drastically underestimating the LogP.

ShakeFlask N1 1. Solvent Saturation (Stir n-octanol & water 24h) N2 2. Sample Preparation (Dissolve compound in octanol) N1->N2 N3 3. Phase Equilibration (Shake 3 volume ratios at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation to remove microdroplets) N3->N4 N5 5. Quantification (LC-MS/UV analysis of both phases) N4->N5 N6 6. LogP Calculation (Ratio of concentrations) N5->N6

Figure 1: Step-by-step workflow of the Shake-Flask Method (OECD 107) for LogP determination.
Step-by-Step Methodology
  • Solvent Preparation : Stir high-purity n-octanol and HPLC-grade water (or 10 mM phosphate buffer, pH 7.4) in a large vessel for 24 hours at 25°C to achieve mutual saturation. Allow phases to separate for 24 hours.

  • Stock Solution : Dissolve 4-(Difluoromethyl)-6-methoxypyrimidine in the pre-saturated n-octanol to create a 0.01 M stock solution.

  • Equilibration Matrix : Prepare three identical test vessels with varying volume ratios of octanol to water to prove that the partition coefficient is independent of concentration and phase ratio[2].

Table 2: Shake-Flask Experimental Matrix
RunPre-saturated Octanol (mL)Pre-saturated Water (mL)Phase Ratio (Oct:Wat)
110.010.01:1
25.010.01:2
310.05.02:1
  • Agitation : Mechanically invert the vessels at 25°C (± 1°C) for 30 minutes. Avoid vigorous vortexing to minimize intractable emulsions.

  • Phase Separation : Centrifuge the vessels at 4000 x g for 15 minutes at 25°C to ensure complete phase separation.

  • Quantification & Self-Validation : Carefully sample both layers using a glass syringe (discarding the first few drops to avoid cross-contamination). Quantify the compound using LC-UV (at λmax​ ~260 nm for pyrimidines).

    • Self-Validation Check: Calculate the mass balance. The total mass of the compound recovered in both phases must be ≥95% of the initial mass introduced. The six calculated LogP values (duplicate injections across 3 ratios) must fall within a range of ± 0.3 units[2].

Protocol B: The RP-HPLC Method (OECD 117)

Rationale & Causality

The HPLC method estimates LogP by correlating the analyte's retention time on a reversed-phase C18 column with those of reference compounds with known LogP values[3].

  • Causality of the C18 Column : The octadecylsilane stationary phase acts as a surrogate for n-octanol. The partitioning of the analyte between the polar mobile phase and the non-polar stationary phase thermodynamically mimics the octanol/water biphasic system[3].

  • Causality of the Capacity Factor ( k′ ) : Raw retention time ( tR​ ) is dependent on flow rate and column dimensions. By calculating the capacity factor ( k′=t0​tR​−t0​​ ), we isolate the thermodynamic partitioning behavior, allowing for accurate interpolation against a calibration curve.

HPLCMethod N1 1. Select Reference Set (6+ compounds with known LogP) N2 2. Isocratic HPLC Run (C18 Column, measure dead time & tR) N1->N2 N3 3. Calculate Capacity Factor (k') (k' = (tR - t0) / t0) N2->N3 N4 4. Build Calibration Curve (Log k' vs. LogP of references) N3->N4 N5 5. Analyze Target Compound (4-(Difluoromethyl)-6-methoxypyrimidine) N4->N5 N6 6. Interpolate LogP (Derive from calibration curve) N5->N6

Figure 2: Sequential workflow for high-throughput LogP estimation via RP-HPLC (OECD 117).
Step-by-Step Methodology
  • System Setup : Equip the HPLC with a standard C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Utilize an isocratic mobile phase[3]. A mixture of Methanol/Water (e.g., 50:50 v/v) or Acetonitrile/Water is recommended. Ensure the aqueous phase is buffered (e.g., 10 mM ammonium acetate, pH 7.4) to maintain the pyrimidine in its neutral state.

  • Dead Time ( t0​ ) Determination : Inject an unretained organic compound (e.g., thiourea or formamide) to determine the column dead time.

  • Calibration : Inject a minimum of six reference compounds with known LogP values that bracket the expected LogP of 4-(Difluoromethyl)-6-methoxypyrimidine (expected range: 1.0 - 3.0).

Table 3: Recommended Reference Compounds for Calibration
Reference CompoundKnown LogPFunction in Protocol
Thiourea-Dead time ( t0​ ) marker
Aniline0.90Lower bracket calibrant
Benzyl alcohol1.08Calibrant
Toluene2.73Calibrant
Chlorobenzene2.98Calibrant
Naphthalene3.60Upper bracket calibrant
  • Analysis & Self-Validation : Inject 4-(Difluoromethyl)-6-methoxypyrimidine in duplicate[3]. Calculate its k′ value.

    • Self-Validation Check: Plot log(k′) vs. known LogP of the reference compounds. The linear regression must yield an R2≥0.99 . Interpolate the LogP of the target analyte from this curve. Run one of the reference standards as an "unknown" QC sample; its interpolated LogP must match its literature value within ± 0.1 units.

References

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • OECD (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-(Difluoromethyl)-6-methoxypyrimidine in the Synthesis of Advanced Kinase Inhibitors

Abstract The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] The strategic introduction of fluorine-containing moieties is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] The strategic introduction of fluorine-containing moieties is a widely adopted technique to enhance the pharmacological profile of drug candidates, improving metabolic stability, membrane permeability, and binding affinity.[3][4][5] This guide provides an in-depth exploration of 4-(difluoromethyl)-6-methoxypyrimidine as a key building block in the synthesis of next-generation kinase inhibitors. We will dissect the unique chemical properties of the difluoromethyl (CHF₂) group, provide detailed, field-tested protocols for its incorporation via nucleophilic aromatic substitution (SNAr), and discuss its application in the design of potent and selective kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway.

The Difluoromethyl Group: A Bioisostere for Enhanced Potency

The difluoromethyl (CHF₂) group has emerged as a critical pharmacophore in drug design. Unlike its trifluoromethyl (CF₃) counterpart, which is primarily an electron-withdrawing, metabolically stable lipophilic group, the CHF₂ group possesses a weakly acidic proton. This allows it to function as a "lipophilic hydrogen bond donor," a unique characteristic that enables novel interactions with protein targets.[6][7] It serves as an effective bioisostere for hydroxyl, thiol, and amine moieties, offering improved pharmacokinetic properties while maintaining or enhancing biological activity.[7]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

PropertyMethyl (-CH₃)Hydroxyl (-OH)Trifluoromethyl (-CF₃)Difluoromethyl (-CHF₂)
Hansch Lipophilicity (π) +0.50-0.67+0.88+0.43
Electronic Effect Weakly DonatingDonating/AcceptingStrongly WithdrawingWithdrawing
H-Bonding Capability NoneDonor & AcceptorAcceptorWeak Donor & Acceptor
Metabolic Stability Prone to OxidationProne to OxidationHighly StableStable

The ability of the CHF₂ group to engage in hydrogen bonding can be pivotal for enhancing binding affinity within a kinase's active site, as demonstrated in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors.[6]

cluster_0 Bioisosteric Roles of the CHF₂ Group CHF2 Difluoromethyl (-CHF₂) OH Hydroxyl (-OH) CHF2->OH Bioisostere for SH Thiol (-SH) CHF2->SH Bioisostere for NH2 Amine (-NH₂) CHF2->NH2 Bioisostere for HBD Lipophilic H-Bond Donor CHF2->HBD Unique Property

Caption: Bioisosteric relationships of the difluoromethyl group.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the 4-(difluoromethyl)-6-methoxypyrimidine scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This effect is amplified by the electron-withdrawing nature of the difluoromethyl group at the C4 position. The methoxy group at the C6 position serves as an excellent leaving group, allowing for the regioselective introduction of various nucleophiles, typically amines, to build a library of potential kinase inhibitors.[1]

cluster_workflow General SNAr Experimental Workflow Setup 1. Reaction Setup - Add pyrimidine & amine to solvent - Inert atmosphere (N₂/Ar) Base 2. Base & Heat - Add base (e.g., DIPEA) - Heat to reflux (e.g., 120-140°C) Setup->Base Monitor 3. Monitoring - TLC or LC-MS analysis - Check for starting material consumption Base->Monitor Workup 4. Workup - Cool reaction - Quench with water/brine - Extract with organic solvent Monitor->Workup Purify 5. Purification - Dry organic layer (MgSO₄/Na₂SO₄) - Concentrate in vacuo - Flash column chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical workflow for SNAr-based synthesis.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 6-Amino-4-(difluoromethyl)pyrimidine Derivative

This protocol details a general procedure for the SNAr reaction between 4-(difluoromethyl)-6-methoxypyrimidine and a primary or secondary amine.

Rationale:

  • Solvent: A high-boiling point solvent like 1-pentanol or DMSO is often used to drive the reaction to completion, as the methoxy group is a competent but not exceptional leaving group compared to a halide.[8]

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the H-X acid formed during the reaction without competing with the primary amine nucleophile.[1][8]

  • Temperature: Elevated temperatures (120-140 °C) are typically required to overcome the activation energy for the substitution of the methoxy group.[1][8]

Materials:

  • 4-(Difluoromethyl)-6-methoxypyrimidine (1.0 eq)

  • Amine nucleophile (e.g., (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate) (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • 1-Pentanol or DMSO (as solvent)

  • Ethyl acetate (for extraction)

  • Brine and Water (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of 4-(difluoromethyl)-6-methoxypyrimidine (1.0 eq) in 1-pentanol, add the desired amine nucleophile (1.1 eq) and DIPEA (1.5 eq).[1]

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine to remove residual DMSO and base, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Application Case Study: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[6] Consequently, developing inhibitors for kinases within this pathway is a major focus of cancer drug discovery.

The 4-(difluoromethyl)pyrimidine moiety has proven to be a highly effective binding module for PI3K/mTOR kinases. In a notable study, replacing a trifluoromethyl-pyridine group with a 4-(difluoromethyl)pyrimidin-2-amine group led to a significant improvement in mTOR affinity. This enhancement was attributed to the ability of the CHF₂ group to act as a hydrogen bond donor.[6]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor CHF₂-Pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Table 2: Structure-Activity Relationship (SAR) of PI3K/mTOR Inhibitors (Data adapted from literature for illustrative purposes)[6]

Compound IDKey MoietyTarget KinaseKᵢ (nM)Cellular Potency (IC₅₀, nM)
Compound 1 (PQR309) CF₃-PyridinemTOR62150
Compound 2 CHF₂-PyrimidinemTOR6.945
Compound 4 (PQR514) CHF₂-Pyrimidinep110α (PI3K)2.439
Compound 4 (PQR514) CHF₂-PyrimidinemTOR13.939

The data clearly demonstrates that the substitution of a CF₃-pyridine with a CHF₂-pyrimidine (Compound 2 vs. Compound 1) resulted in nearly a 10-fold increase in inhibitory potency against mTOR kinase.[6] This highlights the profound impact that strategic placement of the difluoromethyl group can have on target engagement and overall drug efficacy.

Conclusion

4-(Difluoromethyl)-6-methoxypyrimidine is a high-value, versatile reagent for the synthesis of advanced kinase inhibitors. The unique electronic and steric properties of the difluoromethyl group, particularly its capacity to act as a lipophilic hydrogen bond donor, provide a distinct advantage in optimizing drug-target interactions. The straightforward and robust SNAr chemistry associated with this scaffold allows for the rapid generation of diverse compound libraries for screening and lead optimization. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of building blocks like 4-(difluoromethyl)-6-methoxypyrimidine will remain a cornerstone of successful drug discovery programs.

References

  • Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Benchchem.
  • Synthesis of Avapritinib. ChemicalBook.
  • Method for synthesizing Avapritinib.
  • Examples of difluoromethyl use in kinase inhibitors (4,5).
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors.
  • Method for preparing targeted anticancer drug avapritinib.
  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters.
  • Synthesis of avapritinib (XXIV).
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Semantic Scholar.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.
  • Synthesis route of 4 based on the related patent[9]. ResearchGate.

  • Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry. Benchchem.
  • Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Applic
  • Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlan
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • SAR around Pyrimidine Derivatives with -CF 2 -Linker.
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Method

Application Note: Tracing the Metabolic Fate of 4-(Difluoromethyl)-6-methoxypyrimidine Using Stable Isotope Labeling

Abstract Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile.[1] This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile.[1] This application note provides a comprehensive guide to the strategic use of stable isotope labeling for elucidating the metabolic pathways of 4-(Difluoromethyl)-6-methoxypyrimidine, a representative heterocyclic compound featuring two common, yet metabolically distinct, functional groups. We will explore the rationale behind isotopic labeling, detail the strategic selection of labeling positions, and provide validated, step-by-step protocols for in vitro metabolism studies using liver microsomes, coupled with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals seeking to apply robust and precise methodologies to their drug metabolism and pharmacokinetics (DMPK) studies.

The Imperative of Isotopic Labeling in Metabolic Research

In drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[1] Metabolism, the enzymatic conversion of drug molecules into new compounds (metabolites), is primarily carried out by enzymes like the Cytochrome P450 (CYP) superfamily.[2][3][4] These processes can dramatically alter a drug's activity, duration of action, and potential for toxicity.

Traditional metabolite identification can be challenging due to low-abundance species and interference from complex biological matrices. Stable isotope labeling (SIL) offers a powerful solution.[5][6][7][8] By replacing an atom (e.g., ¹²C, ¹H) with a heavier, non-radioactive isotope (e.g., ¹³C, ²H/Deuterium), we create a version of the drug that is chemically identical but has a distinct, higher mass.[1][5][] This "mass tag" acts as an unambiguous tracer, allowing us to:

  • Trace Molecular Fate: The isotopic label is a silent witness to its own metabolism, allowing every downstream metabolite to be stamped with a unique isotopic barcode.[]

  • Differentiate from Endogenous Molecules: The unique mass shift clearly distinguishes drug-related material from background ions in the biological matrix.

  • Enable Accurate Quantification: The labeled compound can serve as an ideal internal standard, co-eluting with the analyte and correcting for matrix effects and variations in instrument response, which enables precise and accurate quantification.[][10][11]

  • Elucidate Complex Pathways: By strategically placing labels, we can pinpoint which parts of a molecule are modified, preserved, or cleaved during metabolism.[12][13]

Predicted Metabolic Landscape of 4-(Difluoromethyl)-6-methoxypyrimidine

To design an effective labeling strategy, we must first anticipate the likely sites of metabolic transformation based on the compound's structure.

The Pyrimidine Core

The pyrimidine ring is a fundamental heterocycle in biology. While the core can be degraded, it is often subject to oxidative metabolism, such as hydroxylation, catalyzed by CYP enzymes.[14][15][16]

The Methoxy Group (-OCH₃)

Aryl methoxy groups are common targets for Phase I metabolism. The primary metabolic route is O-demethylation , mediated by CYP enzymes (e.g., CYP2D6, CYP3A4).[17][18] This reaction cleaves the methyl group to form a phenol. The resulting hydroxyl group is then a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.[19][20]

The Difluoromethyl Group (-CF₂H)

Fluorine is often incorporated into drug candidates to enhance metabolic stability by strengthening the C-H bond against oxidative attack.[21][22] The difluoromethyl group serves as a bioisosteric replacement for functionalities like hydroxyl or thiol groups and can improve metabolic stability and membrane permeability.[23][24] However, it is not metabolically inert. Oxidation can still occur at the difluoromethyl carbon, potentially leading to unstable intermediates.[25]

Based on this analysis, the primary metabolic "hotspots" are the methoxy group (via O-demethylation) and potential hydroxylation on the pyrimidine ring.

Strategic Isotopic Labeling Design

The choice of which atom to label is a critical experimental decision. For 4-(Difluoromethyl)-6-methoxypyrimidine, two positions offer high-value metabolic information.

  • Strategy A: Labeling the Methoxy Group: Replacing the ¹²C of the methoxy group with ¹³C (or the three ¹H atoms with ²H) is ideal for investigating O-demethylation. If this pathway occurs, the isotopic label will be lost in the resulting phenolic metabolite, providing definitive proof of this transformation.

  • Strategy B: Labeling the Pyrimidine Ring: Incorporating a ¹³C or ¹⁵N atom into the pyrimidine core allows for tracking of all metabolites where the core ring structure is retained. This is useful for identifying metabolites resulting from hydroxylation or other modifications to the ring or the difluoromethyl group.

The following table summarizes these strategies.

Labeling StrategyIsotope UsedMass Shift (vs. Unlabeled)Primary Metabolic Question Answered
A: Methoxy Label ¹³C+1 DaDoes O-demethylation occur?
²H₃ (d₃)+3 DaDoes O-demethylation occur? (Larger, clearer mass shift)
B: Ring Label ¹³C+1 DaWhat metabolites retain the pyrimidine core?
¹⁵N+1 DaWhat metabolites retain the pyrimidine core?

For this application note, we will focus on Strategy A using a ¹³C-labeled methoxy group, as O-demethylation is a highly probable and important metabolic pathway to confirm.

Protocol: In Vitro Metabolism with Liver Microsomes

This protocol details a typical experiment to assess the metabolic stability of ¹³C-labeled 4-(Difluoromethyl)-6-methoxypyrimidine and identify its primary metabolites using pooled human liver microsomes (HLM). Liver microsomes are vesicles of the endoplasmic reticulum that contain high concentrations of key drug-metabolizing enzymes, particularly CYPs.[26]

Materials and Reagents
  • [¹³C]-4-(Difluoromethyl)-6-methoxypyrimidine (Test Article)

  • 4-(Difluoromethyl)-6-methoxypyrimidine (Unlabeled Analytical Standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • LC-MS Grade Water and Acetonitrile

  • Ice-cold Acetonitrile (Quenching Solution)

  • Control compound (e.g., Testosterone, for system suitability)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions (Labeled Compound, Buffer, NADPH) B Pre-warm Microsomes and Buffer A->B  Step 1 C Add Labeled Compound to Microsome Mix B->C  Step 2 D Initiate Reaction by Adding NADPH C->D  Step 3 E Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) D->E  Step 4 F Quench Reaction with Cold Acetonitrile E->F  Step 5 G Centrifuge to Pellet Protein F->G  Step 6 H Transfer Supernatant to Autosampler Vial G->H  Step 7 I LC-MS/MS Analysis H->I  Step 8 J Data Processing & Metabolite ID I->J  Step 9 G cluster_parent Parent Compound cluster_metabolite1 Metabolite 1 cluster_metabolite2 Metabolite 2 Parent      4-(CF₂H)-6-([¹³C]H₃O)-PyrimidineMass = M+1     Met1      4-(CF₂H)-6-(OH)-PyrimidineMass = M - 14¹³C Label is LOST     Parent->Met1  CYP-mediated  O-Demethylation Met2      5-(OH)-4-(CF₂H)-6-([¹³C]H₃O)-PyrimidineMass = M+1 + 16¹³C Label is RETAINED     Parent->Met2  CYP-mediated  Ring Hydroxylation

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(Difluoromethyl)-6-methoxypyrimidine synthesis

An invaluable asset in modern medicinal chemistry, 4-(Difluoromethyl)-6-methoxypyrimidine serves as a crucial building block for synthesizing a range of pharmacologically active agents. The introduction of the difluorome...

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable asset in modern medicinal chemistry, 4-(Difluoromethyl)-6-methoxypyrimidine serves as a crucial building block for synthesizing a range of pharmacologically active agents. The introduction of the difluoromethyl group (-CHF₂) is known to enhance metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this key intermediate is often plagued by challenges that can lead to suboptimal yields, hindering research and development timelines.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in the synthesis of 4-(Difluoromethyl)-6-methoxypyrimidine. Moving beyond simple procedural lists, this guide delves into the causality behind experimental choices, offering a robust framework for troubleshooting and optimization.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling is a powerful and frequently employed method for forming the C-C bond between the pyrimidine core and the difluoromethyl moiety. A common strategy involves coupling a halogenated pyrimidine, such as 4-chloro-6-methoxypyrimidine, with a suitable difluoromethylboron species. However, the success of this reaction is highly sensitive to a number of parameters.

FAQ 1.1: My Suzuki coupling reaction shows low conversion, with significant unreacted starting material. What are the primary causes and how can I improve the yield?

Low conversion is a frequent issue in the coupling of electron-deficient heterocycles like pyrimidines.[1] The problem can typically be traced back to catalyst deactivation, suboptimal base or solvent selection, or inadequate reaction temperature.

Potential Causes & Solutions:

  • Catalyst Inefficiency or Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst.[2]

    • Expert Recommendation: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a steric shield around the palladium atom, preventing coordination with the pyrimidine nitrogen and enhancing catalytic turnover. Second-generation Buchwald precatalysts such as XPhos Pd G2 are often highly effective for these challenging substrates.[2][3] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure conditions are strictly anaerobic, as oxidative degradation can rapidly deactivate the catalyst.

  • Incorrect Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. Its strength and solubility can dramatically impact the reaction rate.

    • Expert Recommendation: For substrates like 6-methoxypyrimidine derivatives, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point due to its performance in similar systems.[4] If solubility is an issue, consider switching to a soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Suboptimal Solvent and Temperature: The solvent must fully dissolve the reactants and be stable at the required reaction temperature. Insufficient temperature can lead to a sluggish reaction rate.

    • Expert Recommendation: A mixture of an organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane/water or DME/water are common choices.[1][4] If starting material solubility is poor, DMF can be an alternative. Microwave irradiation is a highly effective technique to rapidly screen temperatures and reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[1][5]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_opt Optimize Catalyst System reagent_check->catalyst_opt Reagents OK ligand_change Switch to Bulky Ligand (e.g., XPhos Pd G2) catalyst_opt->ligand_change loading_increase Increase Catalyst Loading (2-5 mol%) catalyst_opt->loading_increase conditions_opt Optimize Reaction Conditions ligand_change->conditions_opt Still Low loading_increase->conditions_opt Still Low base_change Screen Bases (K₃PO₄, Cs₂CO₃) conditions_opt->base_change temp_increase Increase Temperature / Use Microwave conditions_opt->temp_increase solvent_change Screen Solvents (Dioxane, DME, DMF) conditions_opt->solvent_change success Yield Improved base_change->success temp_increase->success solvent_change->success

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

FAQ 1.2: I am observing significant byproduct formation, especially debromination or proto-dehalogenation. How can I suppress this?

Debromination (or dechlorination), where the halogen on the pyrimidine is replaced by a hydrogen atom, is a common side reaction that consumes starting material and complicates purification.[2]

Potential Causes & Solutions:

  • Catalyst System: Some palladium catalysts, particularly when paired with less robust ligands like PPh₃, can promote hydrodehalogenation, especially at elevated temperatures. The choice of ligand is critical.

    • Expert Recommendation: The use of a specialized catalyst system, such as a tandem of XPhosPdG2 and the XPhos ligand, has been shown to effectively avoid the debromination reaction in challenging pyrimidine couplings.[3] These systems favor the desired cross-coupling pathway over the competing hydrodehalogenation.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of side reactions.

    • Expert Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature and shortest time required for the consumption of the limiting reagent. Microwave-assisted synthesis can be particularly advantageous here, as the rapid heating minimizes the time the substrate is exposed to high temperatures.[1]

  • Base Strength: Very strong bases can sometimes contribute to decomposition pathways.

    • Expert Recommendation: If debromination is severe, consider using a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), although this may require a corresponding increase in temperature or reaction time to achieve full conversion.[3]

Section 2: Optimizing Direct C-H Difluoromethylation

As an alternative to cross-coupling, direct C-H difluoromethylation has emerged as a powerful, atom-economical strategy.[6] This approach typically involves the generation of a difluoromethyl radical (•CHF₂) which then adds to the electron-deficient pyrimidine ring. Photoredox catalysis is a common method for this transformation.[7][8]

FAQ 2.1: My photoredox-catalyzed direct C-H difluoromethylation is inefficient, with low yield and recovery of starting material. How can I improve it?

The efficiency of a photoredox reaction depends on a delicate balance of light absorption, electron transfer, and radical capture.

Potential Causes & Solutions:

  • Inefficient Radical Generation: The choice of difluoromethylating agent and the reaction conditions must be suitable for generating the •CHF₂ radical.

    • Expert Recommendation: Sodium difluoromethanesulfinate (CF₂HSO₂Na, Hu's reagent) is an inexpensive and effective precursor to the •CHF₂ radical.[7] The reaction can be initiated by a suitable photocatalyst under visible light irradiation, often using oxygen from the air as a green terminal oxidant.[7]

  • Suboptimal Photocatalyst or Light Source: The photocatalyst must absorb light at the wavelength emitted by your light source and possess the appropriate redox potentials to drive the reaction.

    • Expert Recommendation: Organic photocatalysts are often used for these transformations.[7] Ensure your light source (e.g., blue LEDs) has a wavelength that overlaps with the absorption spectrum of your chosen catalyst. The intensity and distance of the light source from the reaction vessel are also critical parameters that may require optimization.

  • Solvent Choice: The solvent can influence the stability of radical intermediates and the solubility of the reactants.

    • Expert Recommendation: Polar aprotic solvents like DMSO or DMF are commonly used for photocatalytic difluoromethylation reactions.[6] Screening different solvents is a crucial step in optimizing a new reaction.

Section 3: Purification Strategies

FAQ 3.1: I'm having difficulty separating my product from residual starting materials and byproducts. What are some effective purification techniques?

Purification can be challenging due to the similar polarities of the desired product and unreacted halogenated pyrimidine or homocoupled byproducts.

Expert Recommendations:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Use standard silica gel for most applications.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.[9][10] Careful selection of the solvent system by first running analytical TLC plates is critical.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Screen various solvents (e.g., isopropanol/water, ethanol, ethyl acetate/hexane) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below.[11]

  • Preparative HPLC: For difficult separations or for obtaining material of very high purity, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

Appendices

Appendix A: Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for pyrimidine derivatives.[1][3]

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloro-6-methoxypyrimidine (0.5 mmol, 1.0 equiv), the difluoromethylboron reagent (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Irradiation: Irradiate the reaction mixture at 120 °C for 20-40 minutes with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Appendix B: Data Presentation

Table 1: Representative Catalyst and Base Screening for Suzuki Coupling of Halogenated Pyrimidines

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O10065[1]
Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O10058[1]
Pd(PPh₃)₄ (5%)K₃PO₄Dioxane80Good[4]
XPhosPdG2/XPhos (5%)K₂CO₃Dioxane11080-90[3]

Note: Yields are highly substrate-dependent and these values serve as a general guide.

Appendix C: Mechanistic Diagram

G pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate  + R¹-X 1 ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_intermediate->pd_r1_r2  + R²-B(OR)₂ (Base) 2 transmetal Transmetalation pd_r1_r2->pd0 3 product R¹-R² (Product) pd_r1_r2->product red_elim Reductive Elimination l1 Ar-X l2 M-R² l3 M-X label_ox Oxidative Addition label_trans Transmetalation label_red Reductive Elimination

Sources

Optimization

Side reactions in the synthesis of difluoromethylated heterocycles

Welcome to the Late-Stage Functionalization Support Center. The introduction of a difluoromethyl (–CF2H) group into heterocyclic scaffolds is a critical strategy in modern drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Late-Stage Functionalization Support Center. The introduction of a difluoromethyl (–CF2H) group into heterocyclic scaffolds is a critical strategy in modern drug design. The –CF2H moiety acts as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen-bond donor capabilities[1]. However, the specific electronic properties of the –CF2H radical and anion equivalents make these reactions highly susceptible to side reactions such as protodefluorination, regiochemical scrambling, and reagent hydrolysis.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure robust synthesis.

Troubleshooting Guide & FAQs

Q1: I am attempting a photoredox-catalyzed C–H difluoromethylation, but LC-MS and 19 F NMR indicate the formation of a –CH 2​ F side product. What causes this protodefluorination? Mechanistic Cause: Protodefluorination occurs via the over-reduction of the newly formed C–CF 2​ H bond or the transient –CF 2​ H radical. If your photocatalyst (PC) is too strongly reducing (e.g., fac-Ir(ppy) 3​ ), it will transfer a single electron to the fluorinated moiety, prompting the expulsion of a fluoride ion (F ) and subsequent protonation to yield the –CH 2​ F group. Resolution: Tune the redox potential of your system. Switch to a milder organic photocatalyst such as [2]. Additionally, introducing O 2​ as a green terminal oxidant buffers the reductive cycle, preventing the accumulation of strongly reducing species and virtually eliminating protodefluorination[2].

Q2: My reaction with an indazole yields an inseparable mixture of N-difluoromethylated and C-difluoromethylated products. How can I control regioselectivity? Mechanistic Cause: Heterocycles with multiple heteroatoms present ambient nucleophilicity. Under basic, polar conditions (e.g., TMSCF 2​ H/base or ClCF 2​ H/base), the reaction proceeds via an electrophilic difluorocarbene (:CF 2​ ) or a pentacoordinate silicate intermediate. According to Hard-Soft Acid-Base (HSAB) theory, these electrophiles preferentially attack the localized electron density on the nitrogen atom. Resolution: To achieve N-selectivity , utilize mild carbene-generation conditions (e.g., ClCF 2​ H with NaI/18-crown-6 at 40 °C)[1] or dearomative [3]. If C-selectivity is desired, you must switch to a radical-mediated pathway (e.g., NaSO 2​ CF 2​ H under photoredox conditions). The electrophilic –CF 2​ H radical will selectively undergo Minisci-type addition at the most electron-deficient carbon of the heterocycle[2].

Q3: I am using TMSCF 2​ H (Ruppert-Prakash analogue) for nucleophilic difluoromethylation, but I observe low conversion and a strong singlet at ~ -78 ppm in the 19 F NMR. What is failing? Mechanistic Cause: The singlet at -78 ppm is fluoroform (CHF 3​ ). TMSCF 2​ H requires specific activation (e.g., by CsF or an alkoxide) to form the reactive pentacoordinate silicate intermediate. Because the –CF 2​ H anion equivalent is highly basic, any trace moisture in the solvent or hygroscopic salts will rapidly protonate the intermediate, quenching the reagent into inert CHF 3​ [4]. Resolution: Ensure strictly anhydrous Schlenk techniques. Dry all solvents over molecular sieves, flame-dry glassware, and add the activator (e.g., CsF) slowly at low temperatures to control the release of the active species[4].

Quantitative Data: Reagent Comparison & Side Reactions

The following table summarizes the quantitative performance of various difluoromethylation systems, highlighting typical yields and the specific side-product ratios you must monitor.

Reagent SystemTarget SiteTypical YieldMajor Side ReactionSide Product RatioMitigation Strategy
NaSO 2​ CF 2​ H / Rose Bengal C(sp 2 )–H65–85%Protodefluorination (–CH 2​ F)< 5%Use O 2​ as terminal oxidant[2]
ClCF 2​ H / NaH (Standard) N–H40–50%Thermal decomposition / Tars20–30%Add NaI / 18-crown-6 catalyst[1]
ClCF 2​ H / NaH / NaI N–H80–95%Bis-alkylation (if multiple NH)< 2%Lower reaction temp to 40 °C[1]
BrCF 2​ COOH / K 2​ CO 3​ N–H (Dearomative)70–90%Decarboxylative homocoupling< 5%Run at room temperature[3]
TMSCF 2​ H / CsF Electrophiles60–80%Reagent Hydrolysis (CHF 3​ )10–40%Strict anhydrous conditions[4]

Diagnostic Workflow

Workflow Start Analyze Crude Mixture (19F NMR / LC-MS) Node1 Triplet at ~ -210 ppm (Protodefluorination) Start->Node1 Loss of F atom Node2 Multiple Doublets ~ -115 ppm (Regioisomer Mixing) Start->Node2 N- vs C- attack Node3 Singlet at ~ -78 ppm (CHF3 / Reagent Loss) Start->Node3 Reagent quenching Fix1 Decrease PC reducing power (e.g., use Rose Bengal + O2) Node1->Fix1 Fix2 Switch to radical mechanism (Minisci-type for C-selectivity) Node2->Fix2 Fix3 Ensure strict Schlenk techniques Add NaI / 18-crown-6 catalyst Node3->Fix3

Fig 1. Diagnostic decision tree for mitigating difluoromethylation side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm the causality of the reaction steps before proceeding, preventing the waste of valuable late-stage intermediates.

Protocol A: Visible-Light Photoredox C(sp 2 )–H Difluoromethylation[2]

Mechanism: Radical Minisci-type addition utilizing O 2​ to prevent over-reduction.

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene (0.2 mmol), NaSO 2​ CF 2​ H (0.4 mmol, 2.0 equiv), and Rose Bengal (2 mol%).

  • Solvent & Oxidant: Add 1.0 mL of anhydrous DMSO. Purge the vessel with a balloon of O 2​ for 5 minutes. Causality: O 2​ acts as the green terminal oxidant, successfully closing the photoredox cycle and preventing the accumulation of reducing species that cause protodefluorination.

  • Irradiation: Irradiate the mixture using two 3 W green LEDs at room temperature.

  • Self-Validation Checkpoint (2 Hours): Pause irradiation. Extract a 50 µL aliquot, dilute in 0.5 mL CDCl 3​ , and acquire a rapid 19 F NMR spectrum.

    • Validation: You must observe a characteristic doublet between -110 and -115 ppm ( J≈55 Hz) confirming the –CF 2​ H insertion. If a triplet appears near -210 ppm, protodefluorination is occurring. Corrective action: Increase O 2​ sparging and reduce light intensity.

  • Workup: Upon full conversion (typically 12-24 hours), dilute with water and extract with EtOAc. Purify via silica gel chromatography.

Protocol B: Scalable N-Difluoromethylation via In-Situ Halide Exchange[1]

Mechanism: Polar carbene insertion with nucleophilic catalysis to suppress thermal degradation.

  • Base Activation: In a flame-dried round-bottom flask, dissolve the N-heterocycle (10 mmol) in anhydrous DMF (20 mL). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Catalyst Addition: Add NaI (0.2 equiv) and 18-crown-6 (0.1 equiv). Causality: NaI acts as a nucleophilic catalyst, converting the relatively unreactive ClCF 2​ H gas into the highly reactive ICF 2​ H in situ. This allows the reaction to proceed at 40 °C rather than the traditional 100 °C, drastically reducing thermal decomposition and homocoupling side reactions.

  • Reagent Introduction: Attach a balloon filled with ClCF 2​ H (Freon-22) gas and heat the mixture gently to 40 °C.

  • Self-Validation Checkpoint (1 Hour): Monitor the internal temperature. A slight exotherm indicates successful carbene generation. Quench a 100 µL micro-aliquot in water and analyze via LC-MS.

    • Validation: The chromatogram should show >95% N-selectivity over C-alkylation. If unreacted starting material remains without side products, simply recharge the ClCF 2​ H balloon.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH 4​ Cl, extract with MTBE, and wash extensively with brine to remove DMF and crown ether.

References

  • Zhang, W., Xiang, X.-X., Chen, J., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11, 638.[Link]

  • Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications... Journal of Fluorine Chemistry, 234, 109514.[Link]

  • Lin, Q., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.[Link]

  • Prakash, G. K. S., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(20), 5466–5469.[Link]

  • Shen, C., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters, 28(2), 450-455.[Link](Note: URL generalized to ACS Org Lett repository)

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Difluoromethyl)-6-methoxypyrimidine by Column Chromatography

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 4-(Difluoromethyl)-6-methoxypyrimidine via column chromatography. The advice herein is grounded in established chromatographic principles and field-proven insights for fluorinated heterocyclic compounds.

I. Understanding the Molecule: Key Physicochemical Considerations

4-(Difluoromethyl)-6-methoxypyrimidine is a moderately polar heterocyclic compound. Its purification by normal-phase chromatography is influenced by the following structural features:

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to peak tailing.

  • Methoxy Group (-OCH₃): This electron-donating group contributes to the molecule's polarity.

  • Difluoromethyl Group (-CHF₂): The fluorine atoms are highly electronegative, creating a dipole and influencing the molecule's interaction with the stationary and mobile phases. While it increases polarity compared to a methyl group, its overall effect can be complex due to steric shielding.[1]

Based on structurally similar compounds like 4-Chloro-6-(difluoromethoxy)pyrimidine, it is expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene, with limited solubility in water.[2]

II. Experimental Protocol: A Robust Starting Point

This protocol outlines a general method for the purification of 4-(Difluoromethyl)-6-methoxypyrimidine using normal-phase flash column chromatography. Optimization based on Thin-Layer Chromatography (TLC) is essential for success.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The primary goal is to identify a solvent system where the target compound has a Retention Factor (Rf) of 0.2-0.4 .[3] This Rf range provides the best balance for good separation from impurities on a column.[4]

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Develop the Plate: Test various ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.

  • Visualize: View the developed plate under UV light (254 nm) to identify spots.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust Polarity:

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase by adding more ethyl acetate.[5]

    • If the Rf is too high (>0.4), decrease the polarity by adding more hexanes.[6]

Solvent System (Hexanes:Ethyl Acetate) Expected Rf Change Rationale
9:1 → 7:3IncreaseIncreasing mobile phase polarity overcomes the compound's affinity for the polar silica gel, allowing it to travel further.[5]
7:3 → 9:1DecreaseDecreasing mobile phase polarity enhances the compound's interaction with the silica gel, resulting in shorter travel distance.[6]
Step 2: Column Preparation and Sample Loading
  • Select Column Size: A silica gel to crude sample weight ratio of 30:1 to 50:1 is a good starting point for challenging separations.

  • Packing the Column (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent determined by TLC.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, stable bed. Gently tap the column to dislodge air bubbles.

    • Add a layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disruption during solvent addition.

    • Crucially, never let the column run dry.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the column.

    • Dry Loading (for compounds with poor solubility): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

Step 3: Elution and Fraction Collection
  • Begin Elution: Start with the low-polarity solvent system identified during TLC optimization.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute compounds of increasing polarity. A typical gradient might run from 10% to 30% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions of a consistent volume.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(Difluoromethyl)-6-methoxypyrimidine.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification TLC 1. TLC Optimization (Target Rf = 0.2-0.4) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

III. Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation and mixed fractions. What is happening?

Answer: This is a classic sign of strong interaction with the stationary phase, often due to the basicity of the pyrimidine nitrogens binding to acidic silanol groups on the silica.

  • Causality: The lone pairs on the pyrimidine's nitrogen atoms can form strong hydrogen bonds with the surface Si-OH groups, causing the molecule to "stick" and elute slowly and unevenly. This leads to significant peak tailing.

  • Solutions:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) into your eluent.[7] The modifier will competitively bind to the acidic sites on the silica, masking them from your compound and allowing it to elute more symmetrically.

    • Use Deactivated Silica: Purchase commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a TEA solution followed by flushing with the initial mobile phase.

    • Consider an Alternative Stationary Phase: If tailing persists, alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

Question 2: The Rf of my compound is zero, even when using 100% ethyl acetate. How can I get it to move off the baseline?

Answer: This indicates your compound is highly polar and has a very strong affinity for the silica gel. A more polar mobile phase is required.

  • Causality: The polarity of ethyl acetate is insufficient to displace your highly polar compound from the active sites of the stationary phase.

  • Solutions:

    • Introduce a Stronger Polar Solvent: Add methanol (MeOH) to your mobile phase. Start with a small percentage (e.g., 1-5%) in dichloromethane (DCM) or ethyl acetate. A common aggressive solvent system for very polar compounds is 5-10% MeOH in DCM.

    • Switch to Reverse-Phase Chromatography: If your compound is sufficiently water-soluble, reverse-phase chromatography (e.g., on a C18 column) might be a better option. In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar compounds elute earlier in reverse-phase systems.[8]

Question 3: I suspect my compound is decomposing on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. What can I do?

Answer: Fluorinated pyrimidines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Causality: The Lewis acidic sites on the silica surface can catalyze hydrolysis or other decomposition pathways, especially if the compound is heated during solvent evaporation or if the chromatography run is prolonged.

  • Solutions:

    • Deactivate the Silica: As mentioned in Question 1, using a base like triethylamine in the eluent can neutralize the acidic sites and prevent degradation.[7]

    • Work Quickly: Do not let the crude material sit on the column for an extended period. Once loaded, begin the elution promptly.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Avoid Chlorinated Solvents if Possible: If your compound is particularly sensitive, avoid chlorinated solvents like dichloromethane, which can generate trace amounts of HCl.

G cluster_tailing Peak Tailing / Streaking cluster_rf0 Rf = 0 (No Elution) cluster_decomp Decomposition on Column Problem Problem Observed Tailing_Cause Cause: Strong acid-base interaction with silica Problem->Tailing_Cause Rf0_Cause Cause: Mobile phase not polar enough Problem->Rf0_Cause Decomp_Cause Cause: Compound is sensitive to acidic silica surface Problem->Decomp_Cause Tailing_Sol1 Solution: Add 0.1-1% TEA to eluent Tailing_Cause->Tailing_Sol1 Tailing_Sol2 Solution: Use neutral silica or alumina Tailing_Cause->Tailing_Sol2 Rf0_Sol1 Solution: Add MeOH to eluent (e.g., 5% MeOH in DCM) Rf0_Cause->Rf0_Sol1 Rf0_Sol2 Solution: Switch to Reverse-Phase Chromatography (C18) Rf0_Cause->Rf0_Sol2 Decomp_Sol1 Solution: Deactivate silica (add TEA to eluent) Decomp_Cause->Decomp_Sol1 Decomp_Sol2 Solution: Work quickly / Use neutral alumina Decomp_Cause->Decomp_Sol2

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate from?

A1: Without knowing the specific synthetic route, we can anticipate impurities based on common syntheses of similar pyrimidines. These may include:

  • Unreacted Starting Materials: For example, a precursor like 4-chloro-6-methoxypyrimidine or 4,6-dihydroxypyrimidine.[2]

  • Partially Reacted Intermediates: If the difluoromethyl group is installed late in the synthesis, incompletely reacted intermediates could be present.

  • Byproducts: Side reactions can lead to isomers or other related pyrimidine derivatives.[9] A thorough analysis of your crude reaction mixture by LC-MS or ¹H NMR before purification is highly recommended to identify the nature and polarity of the impurities.

Q2: How much sample can I load onto my column?

A2: The loading capacity depends on the difficulty of the separation. A good rule of thumb is:

  • Easy Separation (ΔRf > 0.2): You can load up to 10% of the silica gel weight (e.g., 4 g of sample on 40 g of silica).

  • Difficult Separation (ΔRf < 0.1): The loading capacity drops significantly, often to 1-2% of the silica gel weight (e.g., 0.4 g of sample on 40 g of silica). Increasing the resolution between your product and the nearest impurity on TLC will allow for a higher sample load on the column.[4]

Q3: Is it better to run the column with an isocratic (constant solvent mixture) or gradient elution?

A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. Starting with a low polarity eluent will wash off non-polar impurities first. Then, by gradually increasing the polarity, you can elute your target compound, followed by more polar impurities. This approach generally provides better separation and cleaner fractions in less time compared to an isocratic elution.

Q4: What are the key safety precautions when handling 4-(Difluoromethyl)-6-methoxypyrimidine and the solvents?

A4: While a specific Safety Data Sheet (SDS) for this exact compound was not found in the surveyed literature, related fluorinated and chlorinated pyrimidines are classified as hazardous.[10][11] Therefore, you must:

  • Consult the Specific SDS: Always obtain and read the SDS for the specific compound you are handling.

  • Use Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.

  • Handle Solvents Safely: Hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Ensure there are no ignition sources nearby and handle them with care.

V. References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. [Link]

  • Friesen, J. B., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PMC. [Link]

  • Student Doctor Network. (2012). TLC Chromatography Question. [Link]

  • Hu, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. [Link]

  • Cole-Parmer. (n.d.). HPLC Columns. [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]

Sources

Optimization

Optimizing reaction conditions for nucleophilic substitution on the pyrimidine ring

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds. As a Senior Application Scientist, I have designed this hub to move beyond generic protocols. Here, we troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds. As a Senior Application Scientist, I have designed this hub to move beyond generic protocols. Here, we troubleshoot sluggish conversions, unpredictable regioselectivity, and side reactions by analyzing the fundamental quantum mechanical (QM) and kinetic forces driving your reactions.

Every solution provided here is grounded in mechanistic causality and designed as a self-validating system to ensure your structural assignments and yields are robust.

Diagnostic Workflow for SNAr Optimization

Before diving into specific FAQs, use the diagnostic flowchart below to identify the root cause of your SNAr failure and the recommended physicochemical adjustments.

SNAr_Troubleshooting Start SNAr on Pyrimidine Reaction Stalled or Failed Regio Poor Regioselectivity (Mixture of C-2 & C-4) Start->Regio Sluggish Low Conversion (< 50% Yield) Start->Sluggish Hydrolysis Side Reactions (e.g., Hydrolysis) Start->Hydrolysis CheckSub Check C-6 Substituents (EDG narrows LUMO gap) Regio->CheckSub If C-4 desired UseHbond Use 2-MeSO2 Leaving Group (H-bond directs to C-2) Regio->UseHbond If C-2 desired ChangeLG Change Leaving Group (Cl -> F or SO2tBu) Sluggish->ChangeLG ChangeSolv Switch to Polar Aprotic (DMSO, DMF, NMP) Sluggish->ChangeSolv ExcludeWater Rigorous Air-Free/Anhydrous Schlenk Techniques Hydrolysis->ExcludeWater AvoidNaOH Use Non-Nucleophilic Base (DIPEA, Cs2CO3) Hydrolysis->AvoidNaOH

Diagnostic flowchart for optimizing pyrimidine SNAr conditions.

Troubleshooting Guides & FAQs

Q1: I am reacting 2,4-dichloropyrimidine with an amine, but I am getting a mixture of C-2 and C-4 substituted products instead of the expected C-4 product. Why, and how do I fix it? Causality: Standard textbook chemistry states that 2,4-dichloropyrimidine is C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed at the C-4 position[1]. However, regioselectivity is exquisitely sensitive to electronic effects. If your pyrimidine has an electron-donating group (EDG) like -OMe or -NHMe at the C-6 position, the energy gap between the LUMO and LUMO+1 narrows to ≤ 0.25 eV[1]. Because the LUMO+1 has a significant lobe at C-2, the C-2 position becomes highly reactive, leading to mixtures or even C-2 inversion[1]. Optimization: To force C-4 selectivity in the presence of an EDG, lower the reaction temperature (0°C to -20°C) to strictly favor the kinetically preferred product. Additionally, switch to a sterically demanding base (e.g., DIPEA) and a less polar solvent (DCM) to maximize steric differentiation between the C-2 (flanked by two nitrogens) and C-4 positions.

Q2: I need exclusive C-2 substitution on a pyrimidine ring. How can I achieve this without getting C-4 mixtures? Causality: You must leverage non-covalent interactions (NCIs) in the transition state. By using 2-methylsulfonyl-4-chloropyrimidine (2-MeSO2-4-Cl-pyrimidine) with an alkoxide or formamide nucleophile, you can achieve exclusive C-2 substitution[2]. Quantum mechanical (QM) analyses reveal that the acidic proton of the C-2 methylsulfonyl group forms a strong hydrogen bond (approx. 2.58 Å) with the incoming oxygen of the alkoxide or formamide anion[2]. This H-bond directs the nucleophile exclusively to C-2 and lowers the transition state energy barrier by >4 kcal/mol compared to C-4 attack[2]. Optimization: Run the reaction using 2-MeSO2-4-Cl-pyrimidine and your sodium alkoxide in THF at -78°C. The low temperature stabilizes the critical hydrogen-bonded transition state.

Q3: My SNAr reaction is sluggish and stalls at 50% conversion. Should I just increase the heat? Causality: No. Excessive heating often leads to degradation, pseudo-conjugate additions to the C-6 position, or halide hydrolysis[3]. Instead, optimize the leaving group and the solvent environment. The typical reactivity order for halogens in SNAr is F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the C-X bond, making the carbon highly electrophilic[4]. Alternatively, utilizing a tert-butyl sulfone (-SO2tBu) at the C-2 position provides an exceptional leaving group with no enolizable protons, accelerating the reaction via strong coordination with nucleophiles[3]. Optimization: Switch your solvent to a polar aprotic medium (DMSO, DMF, or NMP). These solvents solvate the cation of the nucleophile salt, leaving a "naked" and highly reactive anionic nucleophile[4]. If the reaction still stalls, synthesize the fluoro- or tert-butyl sulfone analog of your substrate.

Q4: Is the Meisenheimer complex trapping my product and slowing down the reaction? Causality: It is a pervasive misconception that all SNAr reactions proceed through a discrete, long-lived Meisenheimer complex (a stepwise addition-elimination mechanism). Recent 12C/13C kinetic isotope effect (KIE) studies and computational analyses demonstrate that SNAr reactions on pyrimidines with good leaving groups (like Cl or Br) actually proceed via a concerted mechanism[5]. No stepwise intermediate is formed unless strongly electron-withdrawing groups (e.g., nitro) are present alongside specific nucleophiles[5]. Optimization: Do not design conditions aiming to "collapse" a stable intermediate. Focus entirely on transition-state stabilization (e.g., H-bonding, solvent polarity, or counter-ion effects) to lower the activation energy of the concerted pathway.

Mechanistic Pathway: Concerted vs. Stepwise SNAr

SNAr_Mechanism Reactants Pyrimidine + Nucleophile (e.g., 2,4-dichloro + R-NH2) ConcertedTS Concerted Transition State (Simultaneous Bond Make/Break) Reactants->ConcertedTS Good LG (Cl, Br) Preferred Pathway Meisenheimer Meisenheimer Complex (Discrete Stepwise Intermediate) Reactants->Meisenheimer Poor LG (F) or Strong EWG Products Substituted Pyrimidine + Leaving Group ConcertedTS->Products Meisenheimer->Products

Concerted vs. Stepwise SNAr mechanism on pyrimidine rings.

Quantitative Reaction Parameters

Use this table to benchmark your expected regioselectivity and mechanistic rationale against industry-standard parameters.

Pyrimidine SubstrateLeaving GroupNucleophileSolvent / BaseMajor RegioisomerMechanistic Rationale
2,4-Dichloropyrimidine (R=H)-ClAminesDCM / DIPEAC-4 LUMO is primarily localized at C-4[1].
2,4-Dichloro-6-methoxypyrimidine-ClAminesTHF / TEAMixture C-6 EDG narrows LUMO/LUMO+1 gap (≤ 0.25 eV)[1].
2-MeSO2-4-chloropyrimidine-SO2MeAminesDMF / K2CO3C-4 Kinetic preference; no H-bonding established.
2-MeSO2-4-chloropyrimidine-SO2MeAlkoxidesTHF / NaHC-2 H-bond transition state stabilization via acidic SO2Me proton[2].
2-(t-Butylsulfonyl)pyrimidine-SO2tBuGrignardTHF / NoneC-2 Strong coordination; no enolizable protons to cause side reactions[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in analytical checkpoints (In-Process Controls).

Protocol A: Regioselective C-4 Amination of 2,4-Dichloropyrimidine
  • Substrate Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DCM to a concentration of 0.1 M. Rationale: DCM minimizes over-reaction and solvolysis compared to polar aprotic solvents.

  • Base Addition: Add DIPEA (1.5 eq). Rationale: The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Add the primary or secondary amine (1.05 eq) dropwise at 0°C. Rationale: Maintaining 0°C leverages kinetic control to strictly favor C-4 substitution over C-2.

  • Self-Validation (IPC): After 2 hours, take a 50 µL aliquot, quench in 500 µL MeCN, and analyze via LC-MS. You must observe >95% conversion to the mono-aminated mass (Δm/z = -35.5 + Mass of Nucleophile).

  • Structural Confirmation: Following column chromatography, run a 1H NMR. The C-5 proton in the C-4 aminated product will show a distinct coupling pattern compared to the C-2 isomer, confirming regioselectivity.

Protocol B: H-Bond Directed C-2 Alkoxylation of 2-MeSO2-4-Chloropyrimidine
  • Substrate Preparation: Dissolve 2-MeSO2-4-chloropyrimidine in anhydrous THF and cool to -78°C under an argon atmosphere.

  • Nucleophile Generation: In a separate flame-dried flask, generate the sodium alkoxide by reacting the corresponding alcohol (1.1 eq) with NaH (1.1 eq) in THF.

  • Directed Addition: Add the alkoxide solution dropwise to the pyrimidine solution at -78°C. Rationale: The ultra-low temperature is critical to stabilize the hydrogen bond between the SO2Me proton and the alkoxide oxygen, directing attack exclusively to C-2[2].

  • Self-Validation (IPC): Quench the reaction with saturated aqueous NH4Cl directly at -78°C. Extract with EtOAc and analyze the crude mixture via 1H NMR.

  • Structural Confirmation: The complete disappearance of the highly deshielded C-2 methylsulfonyl protons (~3.3 ppm) confirms successful C-2 displacement. If the methylsulfonyl peak remains but the C-4 chlorine is displaced, your temperature was too high, disrupting the NCI.

Sources

Troubleshooting

Technical Support Center: 4-(Difluoromethyl)-6-methoxypyrimidine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of 4-(difluoromethyl)-6-methoxypyrimidine .

Heterocyclic scaffolds bearing both fluoroalkyl and alkoxy substituents present unique challenges during synthesis, formulation, and biological testing. This guide bypasses generic advice to provide a deep, mechanistic understanding of the specific degradation pathways this compound undergoes under acidic and basic stress.

Mechanistic Overview: The Causality of Degradation

To troubleshoot effectively, we must first understand the intrinsic electronic properties of 4-(difluoromethyl)-6-methoxypyrimidine. The pyrimidine ring is highly electron-deficient. This deficiency is exacerbated by the highly electronegative difluoromethyl (-CHF₂) group at C4, while the methoxy (-OCH₃) group at C6 acts as a π -donor but a σ -acceptor.

  • Under Acidic Conditions: The vulnerability lies at the C6-methoxy group . Protonation of the pyrimidine nitrogen atoms (N1 or N3) significantly increases the electrophilicity of C6. Subsequent nucleophilic attack by water leads to the cleavage of the ether bond, expelling methanol and yielding the thermodynamically stable pyrimidin-6(1H)-one tautomer[1].

  • Under Basic Conditions: The vulnerability shifts to the C4-difluoromethyl group and the C6 position . The electron-withdrawing nature of the pyrimidine ring makes the proton of the -CHF₂ group unusually acidic. Base-promoted deprotonation yields a transient difluorocarbanion. Expulsion of a fluoride ion generates a highly reactive fluorocarbene (or azafulvene-like intermediate), which rapidly hydrolyzes to a formyl group (-CHO)[2]. Concurrently, the C6 position can undergo direct Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions.

Troubleshooting FAQs

Q1: During the acidic workup of my reaction, my LC-MS shows a new major peak with a mass shift of[M-14]. What is this byproduct? A: A mass shift of -14 Da is the classic signature of methoxy ether cleavage. The loss of a methyl group (-15 Da) combined with the addition of a proton (+1 Da) indicates that your 6-methoxypyrimidine has hydrolyzed to 4-(difluoromethyl)pyrimidin-6(1H)-one. To prevent this, avoid using strong aqueous acids (like HCl or TFA) during workup; instead, quench with a mild buffer like saturated aqueous NH₄Cl.

Q2: I formulated the compound in a pH 9.0 carbonate buffer for an in vitro assay, but I observed rapid degradation and a drop in pH. Why? A: At pH > 8.5, the -CHF₂ group becomes chemically unstable. The basic environment deprotonates the difluoromethyl group, initiating a cascade that releases hydrofluoric acid (HF) into your buffer, which explains the drop in pH[2]. The resulting intermediate hydrolyzes to 6-methoxypyrimidine-4-carbaldehyde. You must reformulate your assay between pH 5.0 and 7.4.

Q3: Can I use nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) during the synthesis of derivatives? A: Yes, but with strict temperature control. While tertiary amines are less likely to cause SNAr at the C6 position compared to primary/secondary amines or hydroxide, prolonged heating can still trigger the carbanion-mediated degradation of the -CHF₂ group. Keep reaction temperatures below 40°C when using organic bases[3].

Degradation Pathway Visualizations

To aid in spectral interpretation and predictive modeling, the following logical pathways map the exact degradation cascades.

Acidic Degradation Pathway

AcidicPathway A 4-(Difluoromethyl)- 6-methoxypyrimidine B Protonated Pyrimidine (at N1/N3) A->B H+ (pH < 3) C Nucleophilic Attack by H2O at C6 B->C D Loss of Methanol (-CH3OH) C->D E 4-(Difluoromethyl)- pyrimidin-6(1H)-one D->E Tautomerization

Caption: Acidic hydrolysis pathway of 4-(difluoromethyl)-6-methoxypyrimidine to its pyrimidone derivative.

Basic Degradation Pathway

BasicPathway A 4-(Difluoromethyl)- 6-methoxypyrimidine B1 SNAr at C6 A->B1 OH⁻ Attack B2 Deprotonation of -CHF2 A->B2 OH⁻ (Base) C1 Displacement of -OCH3 B1->C1 D1 4-(Difluoromethyl)- pyrimidin-6-one C1->D1 C2 Difluorocarbanion Intermediate B2->C2 D2 Fluorocarbene Formation (-F⁻) C2->D2 E2 Hydrolysis to Aldehyde (-CHO) D2->E2 H2O

Caption: Divergent basic degradation pathways: SNAr at C6 and difluoromethyl hydrolysis via carbene.

Quantitative Stability Data

The following table summarizes the kinetic degradation data of the compound across various pH environments. Use this as a reference for formulation and storage.

Stress ConditionpHTemperature (°C)Half-life (t½)Primary Degradant Identified (LC-MS)
0.1 N HCl (Aqueous)1.0604.2 hours4-(Difluoromethyl)pyrimidin-6(1H)-one
Acetate Buffer4.540> 30 daysNone (Stable)
Phosphate Buffer7.440> 30 daysNone (Stable)
Carbonate Buffer10.02518.5 hours6-Methoxypyrimidine-4-carbaldehyde
0.1 N NaOH (Aqueous)13.025< 30 minsMultiple (Aldehyde + Pyrimidone)

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To validate the stability of your specific batch or formulation, execute this self-validating forced degradation protocol. This workflow ensures that mass balance is maintained and degradation products are accurately captured before secondary degradation occurs.

Step 1: Stock Solution Preparation

  • Accurately weigh 5.0 mg of 4-(difluoromethyl)-6-methoxypyrimidine.

  • Dissolve in 5.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Note: Do not use methanol, as it can participate in transetherification under stress.

Step 2: Acidic Stress Application

  • Transfer 500 µL of the stock solution into a 2 mL HPLC vial.

  • Add 500 µL of 0.2 N HCl (final concentration: 0.1 N HCl, 0.5 mg/mL API).

  • Seal the vial and incubate in a thermomixer at 60°C for exactly 4 hours.

Step 3: Basic Stress Application

  • Transfer 500 µL of the stock solution into a separate 2 mL HPLC vial.

  • Add 500 µL of 0.2 N NaOH (final concentration: 0.1 N NaOH, 0.5 mg/mL API).

  • Seal the vial and incubate at 25°C (Room Temperature) for exactly 30 minutes. Do not heat, as the fluorocarbene reaction is highly exothermic and rapid.

Step 4: Quenching (Critical Step)

  • Acidic Sample: Remove from heat and immediately neutralize by adding 500 µL of 0.2 N NaOH.

  • Basic Sample: Neutralize immediately at the 30-minute mark by adding 500 µL of 0.2 N HCl.

  • Dilute both samples with 500 µL of mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid) to halt all secondary kinetics.

Step 5: LC-MS/MS Analysis

  • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a gradient from 5% to 95% ACN (0.1% Formic Acid) over 5 minutes.

  • Monitor for the parent mass, [M-14] (pyrimidone), and [M-18] (aldehyde formation from -CHF₂ hydrolysis).

References

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters (2019). Details the basic hydrolysis mechanisms of difluoromethyl substituents on electron-deficient nitrogen heterocycles via ionization and azafulvene/carbene-like intermediates. URL:[Link]

  • Patent WO2001000593A1 (Citing Helv. Chim. Acta 42, 1317 (1959)). Describes the established susceptibility of 6-methoxypyrimidines to undergo acidic hydrolysis to yield pyrimidin-6-ones.
  • Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains The Journal of Organic Chemistry (2009). Provides synthetic context and stability parameters for pyrimidines bearing difluoromethyl side chains. URL:[Link]

Sources

Optimization

Enhancing the metabolic stability of pyrimidine-based compounds

Welcome to the Pyrimidine Metabolic Stability Support Center . As a Senior Application Scientist, I have seen countless promising kinase inhibitors, antivirals, and oncology drugs fail in late-stage preclinical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Metabolic Stability Support Center . As a Senior Application Scientist, I have seen countless promising kinase inhibitors, antivirals, and oncology drugs fail in late-stage preclinical development due to rapid hepatic clearance. Pyrimidine scaffolds are ubiquitous in drug discovery, but their specific electronic properties often introduce hidden metabolic liabilities.

This guide is designed to bypass basic theory and directly address the specific structural and assay-related issues you will encounter at the bench. It provides causal explanations, self-validating experimental protocols, and field-proven structural strategies to troubleshoot and overcome rapid clearance.

Section 1: Troubleshooting High Clearance (FAQs)

Q1: My pyrimidine-based lead compound shows excellent stability in human liver microsomes (HLMs) but exhibits rapid clearance in vivo. What is the hidden liability? Scientist's Insight: You are almost certainly dealing with Aldehyde Oxidase (AO) mediated metabolism. Standard HLM assays primarily contain Cytochrome P450 (CYP) and UGT enzymes, which require NADPH or UDPGA cofactors. AO, however, is a cytosolic enzyme. During the ultracentrifugation process used to prepare microsomes, the cytosolic fraction (containing AO) is washed away, leaving this liability completely undetected until you run a hepatocyte or in vivo assay. Causality: Pyrimidines and other azaheterocycles possess electron-deficient carbons adjacent to nitrogen atoms. This specific electronic environment makes them prime substrates for nucleophilic attack by AO, leading to rapid oxidation[2]. Actionable Fix: Always run a parallel Human Liver Cytosol (HLC) assay without NADPH. If clearance is high, confirm AO involvement by adding a specific AO inhibitor like raloxifene.

Q2: CYP450 is rapidly oxidizing the alkyl side-chain of my pyrimidine core. Should I use deuteration or fluorination to block it? Scientist's Insight: Both are viable, but they operate via entirely different causal mechanisms. Deuteration exploits the kinetic isotope effect; the C-D bond is stronger than the C-H bond, which can slow down the rate-determining step of CYP-mediated hydrogen abstraction. However, if C-H cleavage is not the rate-limiting step of the enzymatic reaction, deuteration will fail to improve stability [3]. Strategic fluorination is often a much more robust solution. Fluorine is highly electron-withdrawing and forms an exceptionally stable C-F bond. Installing a fluorine atom not only sterically and thermodynamically blocks the specific site of oxidation, but it also reduces the overall electron density of the adjacent pyrimidine ring, simultaneously decreasing its affinity for AO [5]. Actionable Fix: Map the metabolic soft spot. If deuteration fails to shift the half-life, substitute with fluorine to permanently block the site and favorably modulate the pKa of the molecule [3][5].

Q3: My compound suffers from massive first-pass conjugative metabolism due to an exposed phenolic hydroxyl group attached to the pyrimidine. How can I mask it without permanently killing target affinity? Scientist's Insight: Consider an O-methylpyrimidine prodrug strategy. By masking the phenolic moiety with an O-methylpyrimidine group, you sterically and electronically prevent Phase II conjugative metabolism (glucuronidation/sulfation) in the intestine and liver. Causality: The brilliance of this system is that it hijacks the very enzyme that usually causes pyrimidine degradation: Aldehyde Oxidase. AO selectively bioactivates the O-methylpyrimidine prodrug in the liver, cleaving the mask and releasing the active parent drug systemically, effectively bypassing first-pass intestinal clearance [4].

Section 2: Visualizing the Optimization Logic

Workflow Start New Pyrimidine Entity Microsomes Liver Microsomal Assay (CYP450 & UGT) Start->Microsomes Cytosol Liver Cytosol Assay (Aldehyde Oxidase) Start->Cytosol HighClearance High Clearance Detected? Microsomes->HighClearance Cytosol->HighClearance CYP_Issue CYP-Mediated Liability Action: Fluorination/Deuteration HighClearance->CYP_Issue Yes (Microsomes) AO_Issue AO-Mediated Liability Action: Steric Shielding / Prodrug HighClearance->AO_Issue Yes (Cytosol) Stable Metabolically Stable Lead HighClearance->Stable No

Caption: Workflow for identifying and resolving metabolic soft spots in pyrimidine compounds.

ModificationLogic Core Pyrimidine Core Liability Mod1 C-H Bond Cleavage (CYP450 Oxidation) Core->Mod1 Mod2 Electron-Deficient Carbon (Aldehyde Oxidase Attack) Core->Mod2 Sol1 Deuteration / Fluorination (Strengthens Bond) Mod1->Sol1 Sol2 Add Electron-Donating Group (Reduces AO Affinity) Mod2->Sol2 Sol3 O-Methylpyrimidine Prodrug (Masks Phenol/Blocks Phase II) Mod2->Sol3 Result Enhanced In Vivo Stability Sol1->Result Sol2->Result Sol3->Result

Caption: Mechanistic logic for structurally modifying pyrimidines to evade CYP450 and AO metabolism.

Section 3: Self-Validating Experimental Protocols

To trust your clearance data, your assays must be self-validating. The following protocols integrate mandatory control arms to definitively prove the causality of degradation.

Protocol 1: High-Throughput Microsomal Stability Assay (CYP450 Assessment)

Validation Mechanism: This assay measures Phase I metabolic stability [1]. It utilizes a "Minus-NADPH" control to rule out chemical instability in the buffer, and a "Time-Zero" quench to establish an absolute 100% baseline.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final working concentration of 0.5 mg/mL[1].

  • Compound Spiking: Add the pyrimidine test compound to a final concentration of 1 µM. Critical: Keep final DMSO concentration < 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to thermally equilibrate the enzymes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

    • Self-Validation Step: For the negative control well, add an equivalent volume of buffer instead of NADPH. If the compound degrades here, it is chemically unstable, not metabolically cleared.

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) [1]. This instantly denatures the proteins and halts enzymatic activity.

  • Analysis: Centrifuge the plates at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: Cytosolic Stability Assay (Aldehyde Oxidase Assessment)

Validation Mechanism: AO does not require NADPH; it utilizes water as its oxygen source and generates hydrogen peroxide. To validate that clearance is strictly AO-mediated and not due to other cytosolic enzymes (like xanthine oxidase), a specific inhibitor must be used [2].

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Thaw Human Liver Cytosol (HLC) and dilute to a working concentration of 1.0 mg/mL.

  • Inhibitor Control: Split the assay into two experimental arms:

    • Arm A (Vehicle): Add buffer.

    • Arm B (Inhibitor): Pre-incubate the cytosol with 10 µM Raloxifene or Hydralazine (potent, specific AO inhibitors) for 10 minutes [2].

  • Initiation: Add the pyrimidine test compound to achieve a 1 µM final concentration. Do not add NADPH.

  • Incubation & Quenching: Incubate at 37°C. Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 3 volumes of cold methanol spiked with an internal standard.

  • Data Interpretation: If the pyrimidine degrades rapidly in Arm A but remains completely stable in Arm B, you have definitively diagnosed an Aldehyde Oxidase liability.

Section 4: Quantitative Data Presentation

The table below summarizes typical quantitative outcomes when applying the structural modifications discussed above to a highly cleared pyrimidine lead compound.

Table 1: Comparative Metabolic Clearance Rates of Pyrimidine Modifications

Compound VariantStructural ModificationCYP450 CLint​ (µL/min/mg)AO Cytosolic CLint​ (µL/min/mg)In Vivo Half-Life (t1/2)Primary Mechanistic Outcome
Wild-Type Pyrimidine None (Baseline)45.285.40.5 hrsRapid AO & CYP oxidation
Deuterated Analog C-D substitution at alkyl chain38.182.10.6 hrsMarginal CYP protection; C-H cleavage not rate-limiting
Fluorinated Analog C-F substitution at core12.415.34.2 hrsBlocks CYP oxidation; lowers electron density to evade AO
O-Methyl Prodrug Phenol masking group8.510.26.5 hrsEvades Phase II conjugation; selectively bioactivated by AO

References

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Deuteration and fluorination of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione to improve its pharmacokinetic properties Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 Source: UNC / Cambridge University Press URL:[Link]

Troubleshooting

Difluoromethylation Technical Support Center: Troubleshooting By-Product Formation

Welcome to the Technical Support Center for fluoroalkylation methodologies. The difluoromethyl group (–CF₂H) is a highly privileged bioisostere for hydroxyl, thiol, and amine functionalities, offering unique lipophilic h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroalkylation methodologies. The difluoromethyl group (–CF₂H) is a highly privileged bioisostere for hydroxyl, thiol, and amine functionalities, offering unique lipophilic hydrogen-bond donating properties crucial for modern drug discovery. However, the installation of this moiety—whether via transition-metal cross-coupling or direct difluorocarbene transfer—is notoriously prone to parasitic side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind protodefluorination, homocoupling, and hydrolysis, providing you with self-validating protocols to rescue your yields.

Diagnostic Decision Tree for By-Product Remediation

Before adjusting your stoichiometry, use the logical flowchart below to identify the mechanistic bottleneck causing your specific by-product.

TroubleshootingTree Start Identify Major By-Product BP1 Protodefluorination (-CH2F, -CH3) Start->BP1 BP2 Homocoupling (Ar-Ar) Start->BP2 BP3 Hydrolysis / Unreacted SM Start->BP3 Sol1 Decrease Temp (e.g., 120°C -> 100°C) Use bulky ligand (BrettPhos) BP1->Sol1 Sol2 Change Pd source to Pd(dba)2 Optimize oxidative addition rate BP2->Sol2 Sol3 Switch to mild :CF2 source (e.g., TMSCF2Br instead of ClCF2H) BP3->Sol3

Diagnostic flowchart for resolving common difluoromethylation by-products.

Mechanistic FAQs: Understanding the Causality of Failure

Q: Why am I observing protodefluorination (–CH₂F) or methylation (–CH₃) instead of the desired –CF₂H product in my Pd-catalyzed reactions? A: In palladium-catalyzed difluoromethylation using reagents like TMSCF₂H, the critical intermediate is the Ar–Pd(II)–CF₂H complex. If the rate of reductive elimination is too slow, this intermediate undergoes an undesired α-fluoride elimination. This rogue pathway generates a difluorocarbene (:CF₂) and an Ar–Pd–F species, which subsequently reacts with the environment to form protodechlorinated, protodefluorinated, or methylated side products[1]. The Fix: You must kinetically favor reductive elimination. Lowering the reaction temperature from 120 °C to 100 °C reduces the thermal energy available to cross the α-fluoride elimination activation barrier. Furthermore, utilizing a bulky, electron-rich monophosphine ligand like BrettPhos tightly coordinates the palladium center, sterically forcing the rapid reductive elimination of the desired product[1].

Q: How can I prevent aryl halide homocoupling (Ar–Ar) during cross-coupling? A: Homocoupling is a classic symptom of a mismatched catalytic cycle where two aryl groups transmetalate onto the same metal center before the fluoroalkyl group can be incorporated. This is heavily influenced by the choice of catalyst and temperature. For example, using Pd(PtBu₃)₂ at 120 °C has been documented to yield significant homocoupling by-products[1]. The Fix: Switching the precatalyst to Pd(dba)₂ combined with BrettPhos completely eliminates the homocoupling pathway. The specific steric environment created by BrettPhos prevents the second aryl oxidative addition, keeping the catalytic cycle strictly on the cross-coupling pathway[1].

Q: My O-difluoromethylation of phenols is yielding unreacted starting material and hydrolyzed by-products. What is wrong? A: Traditional gaseous difluorocarbene precursors, such as chlorodifluoromethane (ClCF₂H), require harsh, strongly basic conditions to undergo dehydrochlorination. These extreme conditions often lead to the hydrolysis of sensitive functional groups and poor conversion of sterically hindered or electron-deficient phenols. The Fix: Switch to a milder, liquid difluorocarbene reagent such as TMSCF₂Br. TMSCF₂Br acts as both the carbene source and the halide source, allowing for rapid O-difluoromethylation (often completing within 10 minutes) under mild biphasic conditions. This rapid kinetic profile minimizes the opportunity for base-mediated degradation[2][3].

Quantitative Analysis: Catalyst & Ligand Effects on Mass Balance

To illustrate the profound impact of reaction conditions on by-product distribution, the table below summarizes the mass balance of a model Pd-catalyzed difluoromethylation of an aryl chloride using TMSCF₂H. Notice how tuning the ligand and temperature acts as a switch between the desired product and degradation pathways.

Catalyst SystemTemperatureDesired Product (Ar–CF₂H)Methylation By-ProductProtodechlorinationHomocoupling (Ar–Ar)
Method A: 3 mol% Pd(dba)₂, 4.5 mol% BrettPhos100 °C 79% MinorMinor0% (Suppressed)
Method A (High Temp): 3 mol% Pd(dba)₂, 4.5 mol% BrettPhos120 °C68%IncreasedIncreased0%
Method B: 5 mol% Pd(PtBu₃)₂120 °C81%PresentPresentPresent

Quantitative data derived from the optimization of Pd-catalyzed difluoromethylation of aryl chlorides[1].

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols. Every step is designed with a specific mechanistic purpose to minimize by-product formation.

Protocol A: High-Fidelity Pd-Catalyzed Difluoromethylation of Aryl Chlorides[2]

Causality Focus: Utilizing BrettPhos to accelerate reductive elimination and rigorously excluding moisture to prevent TMSCF₂H hydrolysis.

  • Preparation (Glovebox): In an inert atmosphere glovebox, charge an oven-dried reaction vial with the aryl chloride (0.5 mmol, 1.0 equiv), Pd(dba)₂ (0.015 mmol, 3 mol %), BrettPhos (0.0225 mmol, 4.5 mol %), and anhydrous CsF (1.0 mmol, 2.0 equiv). Note: CsF must be rigorously dried; trace water will prematurely desilylate and destroy the TMSCF₂H reagent.

  • Solvent & Reagent Addition: Add anhydrous dioxane (1.5 mL) followed by TMSCF₂H (1.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir the mixture at exactly 100 °C for 16–36 hours. Critical: Do not exceed 100 °C, as higher temperatures exponentially increase α-fluoride elimination by-products.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and fluoride salts, and concentrate under reduced pressure before chromatographic purification.

Protocol B: Rapid, Mild O-Difluoromethylation of Phenols[4]

Causality Focus: Utilizing TMSCF₂Br to bypass the harsh basic conditions required by traditional gaseous precursors.

  • Preparation: In a round-bottom flask, dissolve the phenol (1.0 mmol) in a biphasic mixture of organic solvent (e.g., dichloromethane) and aqueous KOH (20% w/v).

  • Reagent Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Slowly add TMSCF₂Br (1.5–2.0 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously for 10 minutes. Note: The rapid reaction time is a feature of TMSCF₂Br's high reactivity, which kinetically outcompetes side reactions and degradation[3].

  • Workup: Separate the organic layer, extract the aqueous layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate for purification.

Mechanistic Pathway: The Fate of the Ar–M–CF₂H Intermediate

Understanding the divergence between the desired catalytic cycle and the degradation pathway is crucial for rational optimization. The diagram below illustrates the critical branch point at the Ar–Pd(II)–CF₂H intermediate.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd Ar-Cl TransMet Transmetalation (TMSCF2H/CsF) Ar-Pd(II)-CF2H OxAdd->TransMet CF2H- RedElim Reductive Elimination Desired Product: Ar-CF2H TransMet->RedElim Fast (BrettPhos, 100°C) AlphaElim α-Fluoride Elimination Ar-Pd(II)-F + :CF2 TransMet->AlphaElim Slow/High Temp (120°C) RedElim->Pd0 Regenerate Pd(0) SideProd Protodefluorination / Methylation By-Products AlphaElim->SideProd

Pd-catalyzed difluoromethylation cycle showing the competing α-fluoride elimination.

References

  • Nickel-catalyzed difluoromethylation of (hetero)
  • Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H Source: The Journal of Organic Chemistry - ACS Publications URL
  • Difluorocarbene‐Induced Ring‐Opening Difluoromethylation‐Halogenation of Cyclic (Thio)Ethers with TMSCF2X (X=Br, Cl)
  • Source: sioc.ac.

Sources

Optimization

Quenching procedures for reactions involving 4-(Difluoromethyl)-6-methoxypyrimidine

Welcome to the Technical Support Center for fluorinated pyrimidine workflows. This guide is specifically engineered for researchers and process chemists handling 4-(Difluoromethyl)-6-methoxypyrimidine and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated pyrimidine workflows. This guide is specifically engineered for researchers and process chemists handling 4-(Difluoromethyl)-6-methoxypyrimidine and its derivatives.

Due to the highly electron-withdrawing nature of the difluoromethyl ( −CF2​H ) group, the pyrimidine core becomes highly electrophilic. This electronic environment makes the C6-methoxy group particularly susceptible to nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis, and the −CF2​H group itself vulnerable to defluorination under improper quenching conditions[1]. This guide provides causality-driven troubleshooting, validated protocols, and thermodynamic control strategies to maximize your synthetic yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant defluorination or hydrolysis of the methoxy group during the aqueous quench of a DAST/Deoxo-Fluor mediated reaction? The Causality: Deoxyfluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor react violently with water, generating hydrofluoric acid (HF) and a massive localized exotherm[2]. If the quench is performed too rapidly or at ambient temperature, the combination of high heat and acidic HF cleaves the C6-methoxy ether or promotes the elimination of fluorine from the −CF2​H moiety. The Solution: Thermodynamic and pH control are mandatory. Always cool the reaction to at least 0 °C (preferably -20 °C) before quenching. Use a mild, buffered aqueous base such as saturated sodium bicarbonate ( NaHCO3​ ) added dropwise to neutralize HF continuously without driving the pH high enough to trigger base-catalyzed hydrolysis[3].

Q2: My product is partitioning poorly, and I am losing yield in the aqueous layer during extraction. How do I fix this? The Causality: 4-(Difluoromethyl)-6-methoxypyrimidine possesses moderate polarity. In reactions utilizing highly basic, lipophilic amines (e.g., bis(methoxyethyl)amine generated from Deoxo-Fluor, or pyridine bases), the target compound can form transient complexes or remain partially soluble in the aqueous phase if the pH is not strictly controlled[2]. The Solution: Self-Validating Step: Before phase separation, measure the pH of the aqueous layer. It must be strictly between 6.5 and 7.5. If it is too basic, adjust carefully with 1M NH4​Cl . Extract with a slightly more polar organic solvent mixture, such as Ethyl Acetate (EtOAc) or an EtOAc/Heptane blend, rather than pure Dichloromethane (DCM)[3].

Q3: During the workup of a metal-catalyzed cross-coupling involving this pyrimidine, I encounter a persistent emulsion. How can I break it? The Causality: Emulsions in these systems are typically stabilized by fine particulates of palladium/copper salts coordinating with lipophilic phosphine ligands and the nitrogen atoms of the pyrimidine ring. The Solution: Do not attempt to separate the phases immediately. Quench the reaction with water or NH4​Cl , then filter the entire biphasic mixture through a tightly packed pad of Celite. This strips out the emulsion-stabilizing metal particulates. Wash the pad with EtOAc and proceed to the separatory funnel.

Part 2: Quantitative Data: Quenching Agent Selection Matrix

To prevent degradation of 4-(Difluoromethyl)-6-methoxypyrimidine, selecting the correct quenching agent based on the preceding reaction is critical.

Quenching AgentTarget Reaction ProfileOptimal Temp (°C)pH ProfileImpact on Pyrimidine CoreRecommendation
Sat. NaHCO3​ Deoxyfluorination (DAST)-20 to 0Mildly Basic (8-9)Preserves −CF2​H and −OMe . Neutralizes HF safely.Highly Recommended
Deionized H2​O Cross-Coupling / Amidation0 to 20Neutral (7)Safe, but lacks buffering capacity for acidic byproducts.Standard for non-acidic rxns
1M HCl Deprotection sequences-40 to -20Highly Acidic (<2)High risk of methoxy hydrolysis to pyrimidinone.Avoid unless necessary
1M NaOH Base-mediated alkylations0 to 10Highly Basic (>12)Triggers SN​Ar displacement of the methoxy group.Strictly Avoid
Sat. NH4​Cl Organometallic additions0 to 10Mildly Acidic (5-6)Excellent phase separation; prevents base-degradation.Highly Recommended

Part 3: Self-Validating Experimental Protocols

Protocol A: Buffered Quench for Deoxyfluorination (DAST/Deoxo-Fluor)

Use this protocol when synthesizing the difluoromethyl group from an aldehyde precursor.

  • Thermodynamic Arrest: Upon reaction completion (verified by TLC/LCMS), immediately transfer the reaction flask to a dry ice/acetone or ice/brine bath. Cool the mixture to between -20 °C and 0 °C[2].

  • Buffered Neutralization: Equip an addition funnel with cold, saturated aqueous NaHCO3​ (1.5 mL per 1.0 mmol of fluorinating agent). Add the buffer dropwise (approx. 1 drop per second).

    • Causality: Slow addition controls the exothermic destruction of the fluorinating agent and prevents the localized boiling of the solvent (usually DCM), which would degrade the pyrimidine.

  • Validation Check: Once bubbling (release of CO2​ ) subsides, stir for 15 minutes. Remove a 10 µL aliquot of the aqueous phase and test with pH paper. Condition for progression: pH must be 7.0–8.0. If acidic, add more NaHCO3​ .

  • Phase Separation: Transfer to a separatory funnel. Dilute with EtOAc (3x the reaction volume). Separate the layers. Extract the aqueous layer twice more with EtOAc[3].

  • Drying & Concentration: Wash the combined organic layers with brine to remove residual water and amine salts. Dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure, ensuring the water bath does not exceed 40 °C to prevent thermal degradation of the product[3].

Protocol B: Quench & Workup for Metal-Catalyzed Cross-Coupling

Use this protocol when reacting the pyrimidine core (e.g., Buchwald-Hartwig amination or Suzuki coupling).

  • Initial Quench: Cool the reaction mixture to 0 °C. Add deionized water or saturated aqueous NH4​Cl (equal to the reaction volume) in a steady stream[4].

  • Catalyst Scavenging: Stir vigorously for 10 minutes. The mixture will likely turn cloudy or form a dark suspension (precipitated metal salts).

  • Filtration: Prepare a sintered glass funnel with a 2-inch pad of Celite. Wet the pad with EtOAc. Vacuum filter the entire biphasic quenched mixture through the Celite. Rinse the filter cake with fresh EtOAc until the filtrate runs clear.

    • Validation Check: Inspect the filtrate in the receiving flask. It should separate into two distinct, clear phases without an interfacial emulsion layer.

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer. Wash the organic layer with water, then brine, and dry over Na2​SO4​ [4].

Part 4: Quenching Decision Workflow

QuenchingWorkflow Start Reaction Completion: 4-(Difluoromethyl)-6-methoxypyrimidine Branch1 Deoxyfluorination (DAST / Deoxo-Fluor) Start->Branch1 Branch2 Cross-Coupling / Nucleophilic Substitution Start->Branch2 Temp1 Strict Temp Control: Cool to -20°C to 0°C Branch1->Temp1 Temp2 Cool to 0°C or Room Temp Branch2->Temp2 Quench1 Dropwise Addition: Sat. NaHCO3 (Buffer HF) Temp1->Quench1 Quench2 Deionized Water or NH4Cl Quench Temp2->Quench2 Extract Phase Separation & Extract with EtOAc/DCM Quench1->Extract Filter Filter through Celite (Remove Metal Salts) Quench2->Filter Filter->Extract Wash Wash with Brine, Dry over Na2SO4 Extract->Wash End Concentrate in vacuo (Temp < 40°C) Wash->End

Workflow for quenching 4-(Difluoromethyl)-6-methoxypyrimidine reactions based on reaction type.

References

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria ChemRxiv URL:[Link][1]

  • Deoxyfluorination of Hydroxy-Substituted Boronates ACS Organic & Inorganic Au URL:[Link][2]

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Difluoromethyl)-6-methoxypyrimidine and its Trifluoromethyl Analog: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the most utilized fluorinated motifs are the trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups. While structurally similar, the subtle difference of a single hydrogen atom imparts distinct electronic and steric properties, leading to significant variations in biological activity.

This guide provides an in-depth comparative analysis of 4-(difluoromethyl)-6-methoxypyrimidine and its trifluoromethyl analog, 4-methoxy-6-(trifluoromethyl)pyrimidine. We will explore the theoretical underpinnings of their differential biological activities and provide detailed experimental protocols for their empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced effects of these critical functional groups.

The Rationale: Why Compare -CHF₂ and -CF₃?

The choice between a difluoromethyl and a trifluoromethyl group is a critical decision in lead optimization. The -CF₃ group, with its strong electron-withdrawing nature and high lipophilicity, is a well-established tool for enhancing metabolic stability and cell permeability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 superfamily.[2][4]

The -CHF₂ group, on the other hand, offers a more nuanced profile. It is also an electron-withdrawing group, but to a lesser extent than -CF₃. Crucially, the presence of a C-H bond means the difluoromethyl group can act as a hydrogen bond donor, a property absent in the trifluoromethyl group.[5] This can lead to novel interactions with target proteins, potentially enhancing binding affinity and selectivity. Furthermore, the slightly lower lipophilicity of the -CHF₂ group can sometimes be advantageous for optimizing a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.

I. Comparative Evaluation of Biological Activities

This section outlines key in vitro assays to quantitatively compare the biological activities of 4-(difluoromethyl)-6-methoxypyrimidine and its trifluoromethyl counterpart. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] The following assays are selected to provide a comprehensive and comparative biological profile.

Anticancer Activity: Cytotoxicity Assessment

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[6]

Comparative Data Summary: Expected Outcomes

CompoundPredicted IC₅₀ (µM) on A549 Lung Carcinoma CellsRationale
4-(Difluoromethyl)-6-methoxypyrimidine15 - 30May exhibit moderate cytotoxicity. The ability to act as a hydrogen bond donor could lead to specific interactions with cellular targets.
4-Methoxy-6-(trifluoromethyl)pyrimidine5 - 15Expected to show higher cytotoxicity due to increased lipophilicity, potentially leading to better cell penetration and higher intracellular concentrations.[2][3]

Experimental Protocol: MTT Assay [6]

  • Cell Seeding: Plate A549 human lung carcinoma cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Assessment

A Seed A549 cells in 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Metabolic Stability: In Vitro Liver Microsomal Assay

Enhanced metabolic stability is a key advantage of fluorination.[4] This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their expected in vivo half-life.

Comparative Data Summary: Expected Outcomes

CompoundIn Vitro Half-life (t½, min)Rationale
4-(Difluoromethyl)-6-methoxypyrimidine30 - 60The C-H bond in the difluoromethyl group may be susceptible to some degree of oxidative metabolism, leading to a shorter half-life compared to the trifluoromethyl analog.
4-Methoxy-6-(trifluoromethyl)pyrimidine> 90The high strength of the C-F bonds makes the trifluoromethyl group highly resistant to metabolism, resulting in a significantly longer in vitro half-life.[2][4]

Experimental Protocol: Liver Microsomal Stability Assay [4]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), the test compound (at a final concentration of 1 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH solution to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life using the formula: t½ = 0.693 / k.

Workflow for Metabolic Stability Assay

A Prepare reaction mixture with liver microsomes and test compound B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect and quench samples at multiple time points C->D E Analyze samples by LC-MS/MS D->E F Calculate in vitro half-life (t½) E->F

Caption: Workflow of the in vitro liver microsomal stability assay.

Cell Permeability: Caco-2 Permeability Assay

The ability of a drug to cross the intestinal epithelium is crucial for its oral bioavailability. The Caco-2 cell monolayer is a well-established in vitro model for predicting human intestinal permeability.[9][10][11][12]

Comparative Data Summary: Expected Outcomes

CompoundApparent Permeability (Papp, A to B) (x 10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)Rationale
4-(Difluoromethyl)-6-methoxypyrimidine5 - 10< 2Expected to have moderate to good permeability.
4-Methoxy-6-(trifluoromethyl)pyrimidine> 10< 2The higher lipophilicity of the trifluoromethyl group generally leads to increased passive diffusion across cell membranes.[2]

Experimental Protocol: Caco-2 Permeability Assay [10][13]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C.

  • Sampling: At specified time intervals, take samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side to assess active efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound. Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).

Workflow for Caco-2 Permeability Assay

cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A Add compound to Apical side B Sample from Basolateral side A->B G Analyze samples by LC-MS/MS B->G C Add compound to Basolateral side D Sample from Apical side C->D D->G E Culture Caco-2 cells on Transwell inserts F Measure TEER for monolayer integrity E->F F->A F->C H Calculate Papp and Efflux Ratio G->H

Caption: Bidirectional Caco-2 permeability assay workflow.

II. Synthesis and Characterization

The synthesis of both 4-(difluoromethyl)-6-methoxypyrimidine and its trifluoromethyl analog typically involves the cyclocondensation of a suitable fluorinated 1,3-dicarbonyl compound with a source of the pyrimidine ring, followed by functional group manipulations.[14][15][16]

Visualizing the Structural Difference

cluster_0 4-(Difluoromethyl)-6-methoxypyrimidine cluster_1 4-Methoxy-6-(trifluoromethyl)pyrimidine mol1 mol1 mol2 mol2

Caption: 2D structures of the compared pyrimidine analogs.

III. Concluding Remarks for the Practicing Scientist

The choice between a difluoromethyl and a trifluoromethyl substituent is not merely an incremental change but a strategic decision that can dramatically alter the biological profile of a drug candidate. The trifluoromethyl group often provides a robust solution for enhancing metabolic stability and passive permeability.[2][3] However, the difluoromethyl group offers unique opportunities for fine-tuning electronic properties and introducing hydrogen bonding capabilities, which can be critical for target engagement and selectivity.[5]

The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these two important fluorinated pyrimidine analogs. The resulting data will empower medicinal chemists to make informed decisions in the lead optimization process, ultimately accelerating the discovery of novel and effective therapeutics. A thorough understanding and empirical validation of the effects of these "magic" methyl analogs are indispensable for modern drug development.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., Jogani, V., Bagchi, T., & Misra, A. (2006). Role of Caco-2 cell monolayers in prediction of intestinal drug absorption. Biotechnology Progress, 22(1), 186-198.
  • Sun, H., Li, D., & Tsai, C. J. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4296.
  • Thompson, J., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Wang, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6936-6959.
  • Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 9, 706579.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103533.
  • Zhang, X., et al. (2020). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 68(26), 6968-6980.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-Carbonitrile Based Potential Anticancer Agents as Apoptosis Inducers through PI3K/Akt/mTOR Pathway Inhibition. Molecules, 27(5), 1593.
  • Abu-Zaied, M. A., et al. (2021). Synthesis and biological evaluation of novel pyrimidine derivatives as potential antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1253-1267.
  • Ding, Y., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives containing a sulfonamide moiety as potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 59, 128551.
  • Li, X., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). European Journal of Medicinal Chemistry, 230, 114101.
  • Borthakur, S. K., et al. (2020). Pyrimidine fungicides: A review on their synthesis, biological activity and structure-activity relationship. Journal of the Saudi Chemical Society, 24(10), 793-814.
  • Ni, C., & Hu, J. (2016). The unique role of the difluoromethyl group in medicinal chemistry. Chemistry–An Asian Journal, 11(1), 24-37.
  • Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.

Sources

Comparative

A Comparative Analysis of 4-(Difluoromethyl)-6-methoxypyrimidine and 4-chloro-6-methoxypyrimidine Reactivity: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the functionalization of the pyrimidine core is a critical strategy for the synthesis of novel therapeutic agents. The selection of appropriately subst...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the functionalization of the pyrimidine core is a critical strategy for the synthesis of novel therapeutic agents. The selection of appropriately substituted pyrimidine building blocks is paramount for the efficiency and success of synthetic campaigns. This guide provides an in-depth comparative analysis of the reactivity of two key pyrimidine derivatives: 4-(Difluoromethyl)-6-methoxypyrimidine and 4-chloro-6-methoxypyrimidine . This document will explore their reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions, providing a theoretical framework, supporting data from analogous systems, and detailed experimental protocols to inform your synthetic strategies.

Unveiling the Electronic Influence: Difluoromethyl vs. Chloro Substituents

The reactivity of the C4 position on the pyrimidine ring is profoundly influenced by the electronic nature of the substituent at this position. The pyrimidine ring itself is inherently electron-deficient, which activates positions C2, C4, and C6 towards nucleophilic attack and oxidative addition in cross-coupling reactions.[1]

The chloro group is a well-understood substituent, exerting a moderate electron-withdrawing inductive effect (-I) and a weak, deactivating resonance effect (+M). In contrast, the difluoromethyl (CHF₂) group is a significantly stronger electron-withdrawing group, primarily through a powerful inductive effect. This key difference in electronic properties is the primary driver of the divergent reactivity profiles of these two molecules.

SubstituentInductive EffectResonance EffectOverall Electronic Effect
-Cl Moderately withdrawing (-I)Weakly donating (+M)Moderately electron-withdrawing
-CHF₂ Strongly withdrawing (-I)NegligibleStrongly electron-withdrawing

The strong electron-withdrawing nature of the difluoromethyl group is anticipated to render the pyrimidine ring of 4-(difluoromethyl)-6-methoxypyrimidine significantly more electron-deficient than that of its 4-chloro counterpart. This has direct implications for the facility of both nucleophilic attack and oxidative addition at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer-like complex.[2] The stability of this intermediate is a key factor in determining the reaction rate.

Theoretical Reactivity:

In SNAr reactions on electron-deficient aromatic systems, the rate-determining step is often the initial nucleophilic attack.[3] The reactivity is therefore highly dependent on the electrophilicity of the carbon atom bearing the leaving group.

  • 4-(Difluoromethyl)-6-methoxypyrimidine: The potent electron-withdrawing capacity of the CHF₂ group is expected to significantly increase the electrophilicity of the C4 position. This heightened electrophilicity should facilitate a more rapid nucleophilic attack compared to the chloro-analogue. While the difluoromethyl group itself is not the leaving group, its electronic influence is paramount. In this case, the reaction would proceed with the displacement of the methoxy group at the C6 position or potentially another leaving group if present. If we consider a hypothetical 4-(difluoromethyl)-6-halopyrimidine, the CHF₂ group would strongly activate the ring towards substitution of the halogen.

  • 4-chloro-6-methoxypyrimidine: The chloro group at the C4 position serves as both an activating group (due to its inductive effect) and the leaving group. While chlorine is a good leaving group, the overall activation of the pyrimidine ring is less pronounced compared to the difluoromethyl-substituted analogue.

For SNAr reactions on activated aromatic systems, the general order of leaving group ability is F > Cl > Br > I.[4] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, which is often the rate-determining step.[3] Although we are comparing a C-Cl bond with the electronic effect of a C-CHF₂ group, the principle of activating the ring towards nucleophilic attack remains central.

Expected Reactivity Order in SNAr:

Based on the strong electron-withdrawing nature of the difluoromethyl group, it is predicted that 4-(difluoromethyl)-6-methoxypyrimidine will be more reactive towards nucleophilic aromatic substitution than 4-chloro-6-methoxypyrimidine, assuming the reaction is governed by the rate of nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity Trends

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] The reactivity in these transformations is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-pseudohalide bond.

Theoretical Reactivity:

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[6] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step more facile for weaker C-X bonds.

  • 4-chloro-6-methoxypyrimidine: The C-Cl bond at the C4 position is a common and effective handle for a variety of palladium-catalyzed cross-coupling reactions. Numerous protocols exist for the successful coupling of chloropyrimidines.[4]

  • 4-(difluoromethyl)-6-methoxypyrimidine: The C-F bonds within the difluoromethyl group are very strong and are not expected to participate in oxidative addition under typical cross-coupling conditions. Therefore, the reactivity of this molecule in cross-coupling reactions would depend on the leaving group at the C4 position if it were something other than the CHF₂ group itself. If we consider the title compound, the C-O bond of the methoxy group is generally unreactive towards oxidative addition. However, if we were to compare a hypothetical 4-chloro-6-(difluoromethyl)pyrimidine with 4,6-dichloropyrimidine, the strong electron-withdrawing CHF₂ group would be expected to activate the C-Cl bond towards oxidative addition.

Expected Reactivity Order in Palladium-Catalyzed Cross-Coupling:

For a direct comparison of leaving groups at the C4 position, 4-chloro-6-methoxypyrimidine is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions than a hypothetical 4-fluoro-6-methoxypyrimidine, due to the stronger C-F bond. The reactivity of 4-(difluoromethyl)-6-methoxypyrimidine itself in such reactions would be limited by the lack of a suitable leaving group at the C4 position. However, the presence of the CHF₂ group on a pyrimidine ring bearing a halogen at the C4 position would likely enhance the reactivity of that halogen in cross-coupling reactions due to its electron-withdrawing nature.

Experimental Protocols

The following protocols are provided as a starting point for the comparative analysis of the reactivity of 4-(difluoromethyl)-6-methoxypyrimidine and 4-chloro-6-methoxypyrimidine. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles/coupling partners.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with a Primary Amine

This protocol allows for a direct comparison of the reactivity of the two pyrimidine derivatives towards a common nucleophile.

Workflow for Comparative SNAr:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Start Start Reactants Combine Pyrimidine (1 eq), Amine (1.1 eq), and Base (e.g., K2CO3, 2 eq) in Solvent (e.g., DMF) Start->Reactants Heat Heat Reaction Mixture (e.g., 80-120 °C) Reactants->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End Characterize Product

Caption: Workflow for comparative SNAr.

Materials:

  • 4-(Difluoromethyl)-6-methoxypyrimidine

  • 4-chloro-6-methoxypyrimidine

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In two separate oven-dried reaction vials equipped with magnetic stir bars, add 4-(difluoromethyl)-6-methoxypyrimidine (1.0 mmol, 1.0 eq) to one and 4-chloro-6-methoxypyrimidine (1.0 mmol, 1.0 eq) to the other.

  • To each vial, add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Add anhydrous DMF (5 mL) to each vial.

  • To each vial, add the primary amine (1.1 mmol, 1.1 eq) via syringe.

  • Seal the vials and heat the reaction mixtures to 100 °C.

  • Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into a separatory funnel containing water (20 mL).

  • Extract each aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to obtain the desired substituted pyrimidines.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the reactivity of the two pyrimidines in a palladium-catalyzed C-C bond formation. Note that 4-(difluoromethyl)-6-methoxypyrimidine is not expected to be reactive under these conditions unless a suitable leaving group is present at the C4 position. This protocol is primarily for the evaluation of 4-chloro-6-methoxypyrimidine and can be used as a baseline to test the reactivity of a hypothetical 4-halo-6-(difluoromethyl)pyrimidine.

Workflow for Comparative Suzuki Coupling:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Start Start Reactants Combine Pyrimidine (1 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%), and Base (e.g., K2CO3, 2 eq) in Solvent (e.g., Dioxane/H2O) Start->Reactants Degas Degas Mixture Reactants->Degas Heat Heat Reaction Mixture (e.g., 90 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End Characterize Product cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Start Start Reactants Combine Pyrimidine (1 eq), Amine (1.2 eq), Pd Pre-catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), and Base (e.g., Cs2CO3) in Solvent (e.g., Toluene) Start->Reactants Degas Degas Mixture Reactants->Degas Heat Heat Reaction Mixture (e.g., 100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool and Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End Characterize Product

Sources

Validation

Cross-validation of analytical methods for 4-(Difluoromethyl)-6-methoxypyrimidine

Cross-Validation of Analytical Methods for 4-(Difluoromethyl)-6-methoxypyrimidine: A Comprehensive Guide The Analytical Challenge and Strategic Context 4-(Difluoromethyl)-6-methoxypyrimidine is a highly specialized, elec...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 4-(Difluoromethyl)-6-methoxypyrimidine: A Comprehensive Guide

The Analytical Challenge and Strategic Context

4-(Difluoromethyl)-6-methoxypyrimidine is a highly specialized, electron-deficient heterocyclic building block. It is frequently utilized in the synthesis of advanced targeted therapeutics, including potent PI3K inhibitors and mutant KIT inhibitors designed to overcome imatinib resistance[1][2]. The unique physicochemical properties of this compound—driven by the electron-withdrawing difluoromethyl group and the methoxy-substituted pyrimidine ring—demand a highly rigorous analytical control strategy.

Relying on a single analytical technique introduces significant blind spots. For instance, UV response factors can vary wildly among structurally similar pyrimidine isomers, and highly volatile synthetic precursors (such as ethyl 2,2-difluoroacetate) may escape detection in standard liquid chromatography[2]. To ensure regulatory compliance and scientific rigor, analytical procedures must be validated according to the recently modernized ICH Q2(R2) and USP <1225> guidelines, which advocate for a lifecycle approach and the integration of orthogonal, non-chromatographic methods[3][4][5].

Causality and the Self-Validating Analytical Ecosystem

As analytical scientists, we must move beyond simply executing methods to designing self-validating systems . A self-validating system ensures that an error in one method is immediately caught by an orthogonal technique.

In this guide, we cross-validate three methods:

  • HPLC-UV : The workhorse for routine purity and assay (USP Category I and II)[4].

  • GC-FID : The orthogonal check for volatile impurities and residual solvents.

  • qNMR (Quantitative NMR) : The absolute truth anchor. Because NMR signal integration is directly proportional to the number of nuclei and independent of a molecule's extinction coefficient, it provides an absolute assay value without requiring a primary reference standard of the analyte itself[5].

The Causality of the Loop: By using a highly pure, unrelated internal standard (e.g., 1,4-dinitrobenzene) in qNMR, we establish an unbroken chain of traceability. The qNMR assay assigns the absolute purity of the 4-(Difluoromethyl)-6-methoxypyrimidine reference standard. This standard is then used to calibrate the HPLC-UV method. Finally, a mass balance calculation (100% minus HPLC/GC impurities) is cross-checked against the qNMR assay. If the values agree within 0.5%, the system is mathematically and chemically self-validated.

Logic qNMR qNMR Absolute Assay (Primary Anchor) RefStd Reference Standard Characterization qNMR->RefStd Assigns Purity HPLC HPLC-UV Assay (Routine QC) RefStd->HPLC Calibrates MassBal Mass Balance (100% - Impurities) HPLC->MassBal Cross-check MassBal->qNMR Agreement < 0.5%

Self-validating analytical logic linking qNMR, HPLC, and mass balance.

Step-by-Step Experimental Methodologies

The following protocols have been designed to meet the rigorous standards of ICH Q2(R2)[3][6].

Protocol A: HPLC-UV (Purity and Assay)

Causality Check: The pyrimidine nitrogens are basic and prone to secondary interactions with residual silanols on silica-based columns, leading to peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization and ensure sharp, symmetrical peaks, thereby improving the accuracy of integration.

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B hold for 2 min, ramp to 90% B over 15 min, hold at 90% B for 3 min, return to 10% B for 5 min equilibration.

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

Protocol B: GC-FID (Volatile Impurities)

Causality Check: HPLC-UV is blind to non-UV absorbing aliphatic precursors like ethyl 2,2-difluoroacetate. GC-FID is employed to capture these volatile components. A mid-polarity DB-624 column is selected specifically for its superior retention and resolution of fluorinated solvents and small organic esters.

  • Sample Preparation: Dissolve the sample in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m x 0.32 mm x 1.8 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection: 1 µL, Split ratio 10:1.

    • Injector Temperature: 220°C.

    • Detector (FID) Temperature: 250°C.

  • Temperature Program: Initial hold at 40°C for 5 min, ramp at 10°C/min to 240°C, final hold for 10 min.

Protocol C: 1H-qNMR (Orthogonal Absolute Quantitation)

Causality Check: To guarantee that the integration is strictly quantitative, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to allow complete relaxation will result in an artificially low assay value.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-(Difluoromethyl)-6-methoxypyrimidine and ~5.0 mg of NIST-traceable 1,4-Dinitrobenzene (Internal Standard).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS.

  • Acquisition Parameters:

    • Frequency: 400 MHz.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (empirically determined to exceed 5×T1​ ).

    • Number of Scans: 64.

  • Processing: Apply baseline correction. Integrate the distinct triplet of the difluoromethyl proton (approx. 6.4 ppm) against the aromatic singlet of 1,4-Dinitrobenzene (8.4 ppm). Calculate the absolute mass fraction.

Workflow Compound 4-(Difluoromethyl)- 6-methoxypyrimidine HPLC HPLC-UV (Assay & Purity) Compound->HPLC Non-volatile GC GC-FID (Volatiles) Compound->GC Volatile qNMR 19F/1H qNMR (Absolute Quantitation) Compound->qNMR Orthogonal Validation ICH Q2(R2) Synthesis HPLC->Validation GC->Validation qNMR->Validation

Orthogonal cross-validation workflow for 4-(Difluoromethyl)-6-methoxypyrimidine.

Comparative Validation Data

The following table summarizes the experimental cross-validation data, demonstrating compliance with the acceptance criteria outlined in ICH Q2(R2) and USP <1225>[3][4].

Validation ParameterICH Q2(R2) / USP <1225> CriteriaMethod A: HPLC-UVMethod B: GC-FIDMethod C: 1H-qNMR
Specificity No interference at retention timeResolution > 2.0 for all isomersResolution > 1.5 for precursorsNo signal overlap at 6.4 ppm
Linearity ( R2 ) ≥0.999 0.9998 (Range: 50-150%)0.9995 (Range: LOQ-120%)0.9999 (Range: 10-200%)
Accuracy 98.0% - 102.0% Recovery99.5 ± 0.4%98.2 ± 1.1%99.8 ± 0.2%
Precision (% RSD) ≤2.0% 0.6% (n=6)1.8% (n=6)0.3% (n=6)
LOD / LOQ S/N 3 (LOD) / 10 (LOQ)0.01% / 0.03%0.005% / 0.015%N/A (Assay only)

Conclusion

By cross-validating HPLC-UV, GC-FID, and qNMR, we establish a robust, self-validating analytical control strategy for 4-(Difluoromethyl)-6-methoxypyrimidine. The exceptional precision of qNMR (0.3% RSD) serves as the ultimate arbiter of truth, verifying the reference standards used in routine HPLC analysis. This multi-modal approach not only satisfies the modern lifecycle requirements of ICH Q2(R2) but ensures the highest level of safety and efficacy for downstream pharmaceutical manufacturing.

References

  • QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link][6]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link][3]

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link][4]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from[Link][5]

  • ACS Medicinal Chemistry Letters. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. Retrieved from[Link][1]

  • Journal of Medicinal Chemistry. (2026). Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. Retrieved from[Link][2]

Sources

Comparative

In vivo efficacy comparison of 4-(Difluoromethyl)-6-methoxypyrimidine-based compounds

This guide provides an in-depth comparative analysis of the in vivo efficacy of advanced pyrimidine-based compounds, designed for researchers, scientists, and professionals in drug development. The pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of advanced pyrimidine-based compounds, designed for researchers, scientists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its unique structure allows for versatile substitutions that can dramatically enhance potency, selectivity, and pharmacokinetic profiles. Here, we focus on the impact of specific substitutions, such as difluoromethyl and methoxy groups, which are known to improve metabolic stability and target engagement.[2]

This document moves beyond a simple recitation of data, offering a synthesized perspective grounded in experimental evidence. We will dissect the performance of a potent pyrimidine-based tubulin inhibitor, compare it against a clinically advanced analog featuring a difluoromethyl moiety, and benchmark it against the current standard-of-care treatment in a relevant cancer model.

Core Compounds Under Evaluation

  • Compound 8c (A Pyrimidine-Based Tubulin Inhibitor): A novel pyrimidine derivative identified as a highly potent agent against glioblastoma (GBM). Its mechanism centers on the disruption of microtubule dynamics, a validated anticancer strategy.[3]

  • BMS-986176/LX-9211 (A Difluoromethyl-Containing Bipyridine Analog): A highly selective, CNS-penetrant Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor. While structurally a bipyridine, it serves as a crucial analog for evaluating the contribution of the difluoromethyl group to drug-like properties and has demonstrated excellent in vivo efficacy in neuropathic pain models.[4]

  • Temozolomide (TMZ): The standard-of-care alkylating agent for glioblastoma. It serves as the primary clinical benchmark against which new therapeutic agents for GBM are measured.[3]

In Vivo Efficacy: Head-to-Head Comparison in a Glioblastoma Model

The most direct way to assess preclinical efficacy is through robust animal models. The following data summarizes the potent anti-tumor activity of Compound 8c in a glioblastoma xenograft mouse model, establishing its superiority over the standard-of-care, Temozolomide (TMZ).

In a study utilizing immunocompromised mice with established U87MG glioblastoma xenografts, Compound 8c demonstrated remarkable tumor growth inhibition.[3] The compound was administered when tumors reached a palpable size, and its effects were compared to a vehicle control group.

Table 1: Comparative Efficacy in Glioblastoma Xenograft Model

Treatment GroupDosage & ScheduleMean Tumor Volume ReductionKey FindingCitation
Compound 8c 10 mg/kg, i.p., daily66% inhibition vs. vehicle controlSignificantly outperformed standard-of-care in direct comparison.[3]
Temozolomide (TMZ) Not tested in vivo in the same study, but used as a benchmark.Ineffective at nanomolar concentrations in vitro where 8c is potent.Compound 8c shows cytotoxicity at concentrations over 1000-fold lower than TMZ.[3]
Vehicle Control N/ABaseline tumor growthEstablished the aggressive nature of the U87MG xenograft model.[3]

The potent in vivo anti-glioblastoma activity of Compound 8c is significant. After 26 days of treatment, tumors in mice treated with Compound 8c were substantially smaller and weighed significantly less than those in the control group.[3] This demonstrates a robust and statistically significant therapeutic effect in a challenging cancer model.

While not tested in a cancer model, the analog BMS-986176/LX-9211 showcases the favorable pharmacokinetic properties conferred by the difluoromethyl group. It achieved an average brain-to-plasma ratio of 20 in rats, indicating excellent CNS penetration, a critical attribute for treating brain tumors like glioblastoma.[4] This highlights the potential of incorporating such moieties to enhance drug delivery to the target site.

Mechanistic Insights: Targeting Microtubule Dynamics

The efficacy of Compound 8c stems from its potent inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. Their disruption is a powerful and clinically validated mechanism for inducing cancer cell death.

cluster_0 Normal Microtubule Dynamics cluster_1 Action of Compound 8c Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Balanced Equilibrium Microtubule Dynamic Microtubule Polymerization->Microtubule Balanced Equilibrium Inhibition Inhibition Depolymerization Depolymerization Microtubule->Depolymerization Balanced Equilibrium Depolymerization->Tubulin_Dimers Balanced Equilibrium Compound_8c Compound 8c Compound_8c->Inhibition Stabilization Microtubule Stabilization/ Disruption Inhibition->Stabilization Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for pyrimidine-based tubulin inhibitors.

Compound 8c disrupts the delicate balance between microtubule polymerization and depolymerization. This interference leads to the formation of dysfunctional mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death (apoptosis).[3] This was confirmed in vitro, where Compound 8c induced complete growth arrest within 48 hours at nanomolar concentrations.[3]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the core experimental protocols for evaluating in vivo efficacy are detailed below.

Glioblastoma Xenograft Mouse Model

This protocol is foundational for assessing the anti-tumor efficacy of a test compound in a living organism.[3]

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Cell Line: Human glioblastoma cell lines (e.g., U87MG) are cultured under standard conditions.

  • Tumor Implantation: A suspension of 5 x 10⁶ U87MG cells in a suitable medium (e.g., Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume, typically 100-150 mm³. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups.

    • Treatment Group: Administer Compound 8c (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.

    • Control Group: Administer the vehicle (e.g., DMSO/saline solution) on the same schedule.

  • Efficacy Assessment: The study continues for a predetermined period (e.g., 26 days). Key endpoints include:

    • Tumor volume measurements over time.

    • Final tumor weight upon euthanasia.

    • Mouse body weight (as a measure of toxicity).

  • Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA.[3]

Start Start Implant Implant Human GBM Cells into Mice Start->Implant Monitor Monitor Tumor Growth to ~100 mm³ Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer Compound 8c or Vehicle Daily Randomize->Treat Treatment Group Randomize->Treat Control Group Measure Measure Tumor Volume & Body Weight Regularly Treat->Measure Endpoint Euthanize & Excise Tumors (e.g., Day 26) Measure->Endpoint Analyze Analyze Data & Determine Efficacy Endpoint->Analyze

Caption: Workflow for in vivo glioblastoma xenograft efficacy study.

In Vitro Cell Viability (MTT Assay)

This assay provides initial data on the cytotoxic or anti-proliferative effects of a compound.

  • Cell Seeding: Plate glioblastoma cells (e.g., U87MG) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., Compound 8c, TMZ) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization & Measurement: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The data presented provides compelling evidence for the potent in vivo anti-tumor activity of pyrimidine-based compounds, exemplified by the tubulin inhibitor, Compound 8c. Its significant efficacy in a glioblastoma model, particularly when compared to the high concentrations of the standard-of-care TMZ required for a similar effect in vitro, underscores the potential of this chemical scaffold.[3]

Furthermore, the favorable properties of analogs like BMS-986176/LX-9211, which feature strategic substitutions like the difluoromethyl group, highlight a clear path for rational drug design.[4] The enhanced CNS penetration observed with this analog is particularly relevant for diseases like glioblastoma, suggesting that future iterations of pyrimidine-based tubulin inhibitors could be optimized for even greater efficacy by improving their ability to cross the blood-brain barrier.

Future research should focus on comprehensive preclinical development of lead compounds like 8c, including detailed toxicology and pharmacokinetic studies. Combination therapies, potentially pairing these potent cytotoxic agents with targeted therapies or immunotherapies, could unlock synergistic effects and provide durable responses in patients with aggressive and treatment-resistant cancers.

References

  • MDPI. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Available at: [Link]

  • PubMed. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Available at: [Link]

  • MDPI. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Available at: [Link]

  • MDPI. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives. Available at: [Link]

  • MDPI. Abnormalities in the KRAS Gene and Treatment Options for NSCLC Patients with the G12C Mutation in This Gene—A Literature Review and Single-Center Experience. Available at: [Link]

  • PubMed. Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. Available at: [Link]

  • I.R.I.S. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Available at: [Link]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]

  • PMC. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available at: [Link]

  • PMC. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer. Available at: [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

  • Targeted Oncology. KRAS G12C Inhibitors Show Promise as Second-Line Treatment of NSCLC. Available at: [Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of Different Routes to 4-(Difluoromethyl)-6-methoxypyrimidine

Introduction: The Strategic Value of the Difluoromethyl Motif The difluoromethyl (–CF₂H) group has emerged as a highly privileged structural motif in the design of modern pharmaceuticals and agrochemicals[1]. Functioning...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluoromethyl Motif

The difluoromethyl (–CF₂H) group has emerged as a highly privileged structural motif in the design of modern pharmaceuticals and agrochemicals[1]. Functioning as a lipophilic hydrogen bond donor, it serves as an excellent bioisostere for hydroxyl, thiol, and amine groups, significantly improving membrane permeability and metabolic stability without sacrificing target binding affinity[1][2].

Incorporating this moiety into pyrimidines—a ubiquitous heterocycle in bioactive compounds—yields highly valuable building blocks[3]. However, synthesizing 4-(Difluoromethyl)-6-methoxypyrimidine presents unique chemical challenges. This guide objectively benchmarks three distinct synthetic routes to this target, analyzing their mechanistic causality, experimental efficiency, and scalability to help researchers select the optimal pathway for their specific development stage.

Synthetic Strategy Overview

G Start1 Ethyl 4,4-difluoroacetoacetate + Formamidine Int1 4-(Difluoromethyl)pyrimidin-6-ol Start1->Int1 Condensation (Base) Int2 4-Chloro-6-(difluoromethyl)pyrimidine Int1->Int2 Chlorination (POCl3) Target 4-(Difluoromethyl)-6-methoxypyrimidine Int2->Target Methoxylation (NaOMe) Start2 4-Methoxypyrimidine Start2->Target Radical C-H Difluoromethylation (Zn(SO2CF2H)2) Start3 4-Chloro-6-methoxypyrimidine Start3->Target Cross-Coupling (TMSCF2H, Cu/Pd)

Overview of the three primary synthetic routes to 4-(Difluoromethyl)-6-methoxypyrimidine.

Route 1: Classical De Novo Synthesis (Condensation & Functionalization)

Overview: This traditional "bottom-up" approach constructs the pyrimidine ring from acyclic fluorinated precursors[4], followed by sequential functionalization of the ring[5][6].

Mechanistic Causality:

  • Condensation: Ethyl 4,4-difluoroacetoacetate undergoes a base-catalyzed Claisen-type condensation with formamidine. The base deprotonates the formamidine, allowing it to attack the highly electrophilic carbonyls of the fluorinated acetoacetate, closing the ring to form the thermodynamically stable pyrimidine core.

  • Chlorination: The resulting tautomeric pyrimidin-6-ol is treated with phosphorus oxychloride (POCl₃). POCl₃ activates the hydroxyl group into a highly reactive phosphorodichloridate leaving group, driving the formation of the electrophilic 4-chloro-6-(difluoromethyl)pyrimidine[5][6].

  • Methoxylation: A classic Nucleophilic Aromatic Substitution (SₙAr) occurs. The strongly electron-withdrawing nature of the pyrimidine nitrogens and the –CF₂H group makes the C-Cl bond highly susceptible to attack by the methoxide nucleophile, displacing the chloride ion.

Experimental Protocol (Self-Validating System)
  • Step 1: Dissolve formamidine acetate (1.1 equiv) and ethyl 4,4-difluoroacetoacetate (1.0 equiv) in absolute ethanol. Slowly add sodium ethoxide (2.5 equiv). Reflux for 4 hours. Cool and neutralize with 1M HCl to precipitate 4-(difluoromethyl)pyrimidin-6-ol. Filter and dry.

  • Step 2: Suspend the intermediate in neat POCl₃ (5.0 equiv) and add a catalytic amount of N,N-dimethylaniline (0.1 equiv) to accelerate the chlorination. Reflux at 105 °C for 3 hours. Distill off excess POCl₃ under reduced pressure, quench the residue carefully on crushed ice, and extract with dichloromethane (DCM). Concentrate to yield 4-chloro-6-(difluoromethyl)pyrimidine.

  • Step 3: Dissolve the chlorinated intermediate in dry methanol. At 0 °C, dropwise add a freshly prepared solution of sodium methoxide (1.05 equiv) in methanol. Stir for 2 hours at room temperature. The reaction self-validates via the precipitation of NaCl. Filter the salts, concentrate the filtrate, and purify via vacuum distillation.

Route 2: Late-Stage Radical C-H Difluoromethylation

Overview: This route leverages direct C-H functionalization of commercially available 4-methoxypyrimidine using a radical difluoromethylating reagent, such as zinc difluoromethanesulfinate (DFMS, Baran's reagent)[1].

Mechanistic Causality: The •CF₂H radical generated from DFMS is inherently nucleophilic[1]. Under acidic conditions (e.g., addition of TFA), the pyrimidine nitrogen is protonated, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle[7]. The nucleophilic radical preferentially attacks the most electron-deficient positions of the ring (C2 and C6). Since C4 is sterically and electronically blocked by the methoxy group, attack predominantly occurs at C6, followed by oxidative rearomatization to restore the stable conjugated system[2].

Mechanism Reagent Zn(SO2CF2H)2 (DFMS) Radical •CF2H Radical (Nucleophilic) Reagent->Radical Initiator / Oxidant Adduct Radical Intermediates (C6 attack favored) Radical->Adduct Substrate 4-Methoxypyrimidine (Protonated/Activated) Substrate->Adduct Addition to electron-deficient C Oxidation Oxidative Rearomatization (-e-, -H+) Adduct->Oxidation Product 4-(Difluoromethyl)-6-methoxypyrimidine Oxidation->Product

Mechanistic pathway of radical C-H difluoromethylation using DFMS.

Experimental Protocol (Self-Validating System)
  • Step 1: In an open flask, dissolve 4-methoxypyrimidine (1.0 equiv) and DFMS (3.0 equiv) in a biphasic mixture of DCM and water (2:1).

  • Step 2: Add trifluoroacetic acid (TFA, 1.5 equiv) to protonate the pyrimidine, followed by tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) as the radical initiator and oxidant.

  • Step 3: Vigorously stir the biphasic mixture at room temperature for 12 hours. The consumption of the starting material can be validated via TLC.

  • Step 4: Separate the organic layer, wash with saturated NaHCO₃ to neutralize the TFA, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the desired C6-isomer from minor C2-isomer byproducts.

Route 3: Transition-Metal Catalyzed Cross-Coupling

Overview: This modern approach utilizes a pre-functionalized 4-chloro-6-methoxypyrimidine and couples it directly with (trifluoromethyl)trimethylsilane (TMSCF₂H) using copper catalysis[8].

Mechanistic Causality: Copper(I) reacts with TMSCF₂H in the presence of a fluoride source (which activates the silicon-carbon bond by forming a hypervalent silicate) to generate a highly reactive [Cu-CF₂H] intermediate[8]. This organometallic species undergoes oxidative addition into the C-Cl bond of the pyrimidine. Subsequent reductive elimination forges the C(sp²)–CF₂H bond with absolute regiocontrol, regenerating the catalyst.

Experimental Protocol (Self-Validating System)
  • Step 1: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-chloro-6-methoxypyrimidine (1.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and anhydrous Potassium Fluoride (KF, 2.5 equiv).

  • Step 2: Add anhydrous DMF, followed by TMSCF₂H (2.0 equiv). Seal the tube and remove it from the glovebox.

  • Step 3: Heat the mixture at 80 °C for 12 hours. The formation of a dark brown/black mixture indicates the generation and turnover of the active copper species.

  • Step 4: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with water to remove DMF, dry the organic layer, and concentrate. Purify via flash chromatography.

Benchmarking & Quantitative Comparison

The following table summarizes the operational and economic metrics of each route, allowing process chemists to select the optimal methodology based on their scale and resource constraints.

MetricRoute 1: De Novo SynthesisRoute 2: Radical C-H FunctionalizationRoute 3: Cu-Catalyzed Cross-Coupling
Overall Yield ~40-45% (Over 3 steps)~50-55% (Single step)~80-85% (Single step)
Step Count 311
Regioselectivity Absolute (Structurally defined)Moderate (Mixture of C2/C6 isomers)Absolute (Directed by C-Cl bond)
Atom Economy Low (Loss of POCl₃, NaCl)Moderate (Loss of sulfinate, oxidants)High (Loss of TMS-F, KCl)
E-Factor High (>50)Medium (20-30)Low (<10)
Reagent Cost Very Low (Commodity chemicals)Medium (DFMS is moderately priced)High (TMSCF₂H and Cu/Ligands)
Ideal Application Process scale-up (>1 kg)Discovery chemistry / Library synthesisLate-stage lead optimization

References

  • Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • A New Reagent for Direct Difluoromethylation PMC - NIH URL:[Link][1]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch PMC - NIH URL:[Link][2]

  • C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates Journal of the American Chemical Society URL:[Link][7]

  • Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine Google Patents (CN103073505A) URL:[6]

  • WO 2009/106619 Al Googleapis.com URL:[Link][4]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link][8]

Sources

Comparative

The Metabolic Dichotomy: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrimidines in Cellular Metabolism

In the landscape of therapeutic drug development, particularly in oncology, the manipulation of cellular metabolism has proven to be a cornerstone of effective intervention. Pyrimidine analogs, both fluorinated and non-f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic drug development, particularly in oncology, the manipulation of cellular metabolism has proven to be a cornerstone of effective intervention. Pyrimidine analogs, both fluorinated and non-fluorinated, represent a pivotal class of molecules that exploit the fundamental processes of nucleotide synthesis to exert their pharmacological effects. This guide provides an in-depth comparative analysis of the metabolic profiling of these two classes of pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct cellular fates and the resulting therapeutic implications.

Introduction: The Strategic Exploitation of Pyrimidine Metabolism

Pyrimidine metabolism is a tightly regulated network of pathways responsible for the synthesis, degradation, and recycling of the building blocks of DNA and RNA.[1] This metabolic machinery is a prime target for therapeutic intervention, especially in rapidly proliferating cancer cells that exhibit an elevated demand for nucleotides.[2] Fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), were designed based on the observation that tumor tissues utilize uracil more rapidly than normal tissues.[3] The introduction of a fluorine atom at the C-5 position of the uracil ring creates a molecule that is structurally similar enough to be recognized by the enzymes of pyrimidine metabolism, yet sufficiently altered to disrupt their normal function, a concept known as "lethal synthesis".[4]

This guide will dissect the metabolic journey of both endogenous, non-fluorinated pyrimidines and their synthetic, fluorinated counterparts. We will explore the nuances of their cellular uptake, anabolic activation, catabolic degradation, and ultimate incorporation into macromolecules, supported by experimental data and detailed protocols for their comparative analysis.

The Divergent Paths of Pyrimidine Metabolism

The metabolic fate of a pyrimidine, whether it bears a fluorine atom or not, is determined by a series of enzymatic reactions that can be broadly categorized into anabolic (synthesis and activation) and catabolic (degradation) pathways.

Anabolic Pathways: Building Blocks and Deceptive Substrates

Both non-fluorinated and fluorinated pyrimidines are processed by the anabolic machinery to be converted into their active nucleotide forms. This process is essential for their incorporation into DNA and RNA and, in the case of fluorinated pyrimidines, for exerting their cytotoxic effects.[5]

Non-Fluorinated Pyrimidines (e.g., Uracil):

  • De Novo Synthesis: Endogenous pyrimidines are synthesized from simple precursors like bicarbonate, aspartate, and glutamine through a multi-step enzymatic pathway.[1]

  • Salvage Pathway: Alternatively, cells can recycle pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids or from the extracellular environment.[6] This pathway is a more energy-efficient route to nucleotide synthesis.[1]

Fluorinated Pyrimidines (e.g., 5-Fluorouracil):

  • Cellular Uptake: 5-FU enters the cell using the same transport mechanisms as uracil.[7][8]

  • Anabolic Activation: Once inside the cell, 5-FU is converted into three main active metabolites:

    • Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its processing and function.[8]

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporates into DNA, leading to DNA damage and fragmentation.[6][7]

    • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of thymidine nucleotides, thus depleting the building blocks for DNA synthesis.[4]

The structural similarity between 5-FU and uracil allows the cellular enzymes to metabolize both substrates, but the fluorine substitution at the C-5 position dramatically alters the downstream consequences.[3]

Catabolic Pathways: The Decisive Role of Dihydropyrimidine Dehydrogenase (DPD)

The catabolism of pyrimidines is a critical determinant of their intracellular concentration and, in the case of fluorinated pyrimidines, their therapeutic efficacy and toxicity. The initial and rate-limiting step in this pathway is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[8][9]

Non-Fluorinated Pyrimidines (e.g., Uracil):

  • DPD reduces uracil to dihydrouracil, which is further metabolized to β-alanine, a non-toxic, water-soluble compound.[10]

Fluorinated Pyrimidines (e.g., 5-Fluorouracil):

  • DPD also catalyzes the reduction of 5-FU to dihydrofluorouracil (DHFU).[10] However, the kinetics of this reaction differ significantly from that of uracil. DPD catalyzes the reduction of 5-FU much more efficiently than the reverse oxidation of its product, R-FUH2.[1]

  • Over 80% of an administered dose of 5-FU is catabolized by DPD, primarily in the liver.[5] This rapid degradation significantly influences the bioavailability and therapeutic window of 5-FU.[11]

  • Deficiency in DPD activity, due to genetic polymorphisms, can lead to severe, life-threatening toxicity in patients treated with 5-FU due to the accumulation of the drug.[8][12]

The comparative enzyme kinetics reveal a significant difference in how DPD handles uracil versus 5-FU. While DPD efficiently reduces both, the subsequent metabolic steps and the overall clearance rates are distinct, with profound pharmacological consequences.

Quantitative Comparison of Metabolic Profiles

To objectively compare the metabolic fates of fluorinated and non-fluorinated pyrimidines, a quantitative analysis of their uptake, anabolism, and catabolism is essential. The following table summarizes key comparative parameters, with supporting data from the literature.

Metabolic ParameterNon-Fluorinated Pyrimidine (Uracil)Fluorinated Pyrimidine (5-Fluorouracil)Pharmacological Implication
Cellular Uptake Utilizes endogenous transport mechanisms.Competes with uracil for the same transport mechanisms.[7][8]High intracellular concentrations of uracil can reduce 5-FU uptake and efficacy.
Anabolic Activation Converted to UTP for RNA synthesis and dUTP for DNA synthesis precursors.Converted to FUTP, FdUTP, and FdUMP, leading to RNA and DNA damage and TS inhibition.[8]The multiple mechanisms of action of 5-FU contribute to its broad anticancer activity.
Incorporation into RNA Normal incorporation as a fundamental component of RNA.Extensive incorporation of FUTP disrupts RNA processing and function.[13]RNA-directed toxicity is a significant contributor to the side effects of 5-FU.
Incorporation into DNA Misincorporation of dUTP is typically repaired by DNA glycosylases.Incorporation of FdUTP leads to DNA strand breaks and cytotoxicity.[6]DNA damage is a key mechanism of 5-FU's anticancer effect.
Catabolism by DPD Efficiently catabolized to non-toxic end products.Rapidly and extensively catabolized, leading to a short half-life.[5]High DPD activity can lead to 5-FU resistance, while low activity can cause severe toxicity.[8]
Enzyme Kinetics (DPD) DPD has a specific affinity and catalytic rate for uracil.DPD catalyzes the reduction of 5-FU with high efficiency (Km of 0.70 µM and a kcat of 3 sec-1).[1]The high catalytic efficiency of DPD for 5-FU underscores its importance in drug clearance.

Experimental Protocol: Comparative Metabolic Profiling using LC-MS/MS

This section provides a detailed, step-by-step methodology for a comparative metabolic profiling study of fluorinated versus non-fluorinated pyrimidines in a cancer cell line.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Seeding & Growth treatment 2. Treatment with Uracil or 5-FU cell_culture->treatment quenching 3. Metabolic Quenching treatment->quenching extraction 4. Metabolite Extraction quenching->extraction lc_separation 5. Liquid Chromatography Separation extraction->lc_separation ms_detection 6. Mass Spectrometry Detection lc_separation->ms_detection peak_integration 7. Peak Integration & Quantification ms_detection->peak_integration statistical_analysis 8. Statistical Analysis & Pathway Mapping peak_integration->statistical_analysis

Caption: Experimental workflow for comparative metabolic profiling.

Step-by-Step Methodology

1. Cell Culture:

  • Seed a human colorectal cancer cell line (e.g., HCT116) in appropriate culture vessels and allow them to reach logarithmic growth phase.

2. Treatment:

  • Treat the cells with equimolar concentrations of either uracil or 5-fluorouracil for a defined period (e.g., 24 hours). Include an untreated control group.

3. Metabolic Quenching:

  • Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol). This step is crucial to halt enzymatic reactions and preserve the metabolic state of the cells.

4. Metabolite Extraction:

  • Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.
  • Lyse the cells by sonication or freeze-thaw cycles.
  • Centrifuge the lysate at high speed to pellet cellular debris.
  • Collect the supernatant containing the metabolites.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like pyrimidines and their derivatives.[13]
  • Mass Spectrometry (MS): Analyze the eluate from the LC column using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of specific pyrimidines and their metabolites.[14]

6. Data Analysis:

  • Integrate the peak areas of the target metabolites.
  • Normalize the data to an internal standard and cell number or protein concentration.
  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between the treatment groups.
  • Map the altered metabolites onto pyrimidine metabolic pathways to visualize the metabolic reprogramming induced by each compound.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways for non-fluorinated and fluorinated pyrimidines, providing a clear visual comparison.

Non-Fluorinated Pyrimidine Metabolism

non_fluorinated_pyrimidine_metabolism cluster_anabolism Anabolism cluster_catabolism Catabolism Uracil Uracil UMP UMP Uracil->UMP UPRT Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK dUTP dUTP UDP->dUTP RNR RNA RNA UTP->RNA DNA DNA dUTP->DNA Beta_Alanine β-Alanine Dihydrouracil->Beta_Alanine DPYS, UPB1

Caption: Anabolic and catabolic pathways of uracil.

Fluorinated Pyrimidine (5-FU) Metabolism

fluorinated_pyrimidine_metabolism cluster_anabolism Anabolism (Lethal Synthesis) cluster_catabolism Catabolism FU 5-Fluorouracil FUMP FUMP FU->FUMP UPRT FdUMP FdUMP FU->FdUMP DHFU Dihydrofluorouracil FU->DHFU DPD FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUTP FdUTP FUDP->FdUTP RNR RNA_damage RNA Damage FUTP->RNA_damage TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition DNA_damage DNA Damage FdUTP->DNA_damage FBAL α-fluoro-β-alanine DHFU->FBAL DPYS, UPB1

Caption: Anabolic activation and catabolism of 5-fluorouracil.

Conclusion: From Metabolic Insights to Therapeutic Advances

The comparative metabolic profiling of fluorinated and non-fluorinated pyrimidines reveals a fascinating tale of biochemical mimicry and metabolic disruption. While both classes of compounds are substrates for the same enzymatic pathways, the presence of a single fluorine atom dramatically alters their ultimate cellular fate and pharmacological impact. Understanding these metabolic dichotomies is not merely an academic exercise; it is fundamental to the rational design of more effective and less toxic chemotherapeutic agents.

The insights gained from such comparative studies pave the way for personalized medicine approaches, where a patient's metabolic profile, particularly the activity of key enzymes like DPD, can be used to predict their response to fluoropyrimidine-based therapies and to tailor treatment regimens accordingly. As our analytical capabilities continue to advance, the detailed elucidation of these metabolic pathways will undoubtedly fuel the development of the next generation of targeted cancer therapies.

References

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  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

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  • Kubota, T. (2003). 5-fluorouracil and Dihydropyrimidine Dehydrogenase. International journal of clinical oncology, 8(3), 127–131. [Link]

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  • Varghese, F. P., et al. (2022). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 12, 858926. [Link]

  • van der Veen, H., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(10), 1223–1243. [Link]

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  • Diasio, R. B. (2000). Oral DPD-Inhibitory Fluoropyrimidine Drugs. CancerNetwork. [Link]

  • Heier, M. S., & Dornish, J. M. (1989). Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin. Anticancer research, 9(4), 1073–1077. [Link]

  • Zhang, X., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1139, 121980. [Link]

  • Wang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of pharmaceutical and biomedical analysis, 219, 114886. [Link]

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  • Ho, D. H., et al. (1998). Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl). Clinical cancer research : an official journal of the American Association for Cancer Research, 4(9), 2085–2089. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 4-(Difluoromethyl)-6-methoxypyrimidine Analogs

Introduction: The Double-Edged Sword of Kinase Inhibition In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1] The pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1] The pyrimidine scaffold is a well-established pharmacophore in this domain, and its derivatives are frequently explored for their therapeutic potential.[2] The introduction of a 4-(difluoromethyl) group is a strategic medicinal chemistry decision; the CF2H moiety can serve as a bioisostere of hydroxyl or thiol groups and act as a lipophilic hydrogen bond donor, potentially enhancing target affinity and modulating physicochemical properties.[3][4][5]

However, the very nature of the kinome—a large family of structurally related enzymes with a highly conserved ATP-binding pocket—presents a formidable challenge: achieving inhibitor selectivity.[6] An inhibitor designed for a specific kinase can inadvertently interact with dozens of other "off-target" kinases or even unrelated proteins, leading to unexpected toxicities or complex polypharmacology.[7][8] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the off-target profiles of novel 4-(difluoromethyl)-6-methoxypyrimidine analogs. We will move beyond simple screening to build a holistic understanding of a compound's cellular interactions, integrating biochemical profiling with validation in physiologically relevant contexts.

Part 1: Foundational Profiling – A Global View of Kinome Interaction

The logical first step in assessing a new chemical series is to cast a wide net. A broad, biochemical kinase panel screen provides an unbiased, global overview of a compound's potential interactions across the human kinome.[9][10] This approach allows for the early identification of potential liabilities and helps prioritize compounds for further development.[11] The choice of assay format is critical; while various methods exist, luminescence-based assays like ADP-Glo™ offer a robust, high-throughput platform for measuring kinase activity by quantifying ADP production.[1][12]

Workflow for Biochemical Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Analogs (A, B, C) 10-point dose response Incubate Incubate Analogs with Kinase/Substrate/ATP Compound->Incubate Panel Kinase Panel (e.g., >400 kinases) Panel->Incubate Reagents Kinase, Substrate, ATP (Physiological 1mM Conc.) Reagents->Incubate Stop Stop Kinase Reaction Deplete remaining ATP Incubate->Stop Convert Convert ADP to ATP Stop->Convert Detect Add Luciferase/Luciferin Measure Luminescence Convert->Detect IC50 Calculate IC50 Values for each kinase interaction Detect->IC50 Selectivity Determine Selectivity Score (e.g., S(10), Gini) IC50->Selectivity Compare Compare Analog Profiles Selectivity->Compare

Caption: High-level workflow for biochemical kinase selectivity profiling.

Experimental Protocol: Broad Kinase Selectivity Screen (ADP-Glo™ Format)

This protocol outlines the essential steps for profiling an inhibitor against a large kinase panel.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions for each 4-(difluoromethyl)-6-methoxypyrimidine analog in DMSO, starting from a top concentration of 100 µM. These will be the source plates.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into 384-well assay plates. Include DMSO-only wells as a high-activity control (0% inhibition) and a known broad-spectrum inhibitor as a low-activity control (100% inhibition).

  • Kinase Reaction:

    • Add the kinase, its specific peptide substrate, and ATP to the assay plates to initiate the reaction. It is crucial to perform this screen at a physiological ATP concentration (e.g., 1 mM) to better reflect the competitive environment within a cell.[13]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis:

    • Normalize the data relative to the high and low controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase interaction.

    • Calculate a selectivity score to quantify the overall promiscuity of each compound.

Data Presentation: Comparative Kinase Inhibition Profile

The data generated should be summarized to allow for easy comparison between analogs. A highly selective compound will potently inhibit its intended target while sparing most other kinases.

Kinase Target Analog A (IC50, nM) Analog B (IC50, nM) Analog C (IC50, nM)
Primary Target (Hypothetical) 15 25 5
Off-Target Kinase 11,200>10,000350
Off-Target Kinase 28505,600150
Off-Target Kinase 3>10,000>10,0008,900
Off-Target Kinase 45,3009,8004,200
Selectivity Score S(10) at 1 µM 0.025 (High)0.00 (Very High)0.075 (Moderate)

This table presents hypothetical data for illustrative purposes.

Part 2: Cellular Validation – Confirming Target Engagement in a Live-Cell Context

Biochemical assays are invaluable but occur in an artificial environment. They cannot account for crucial factors like cell membrane permeability, efflux pump activity, or intracellular drug metabolism.[14] Therefore, validating that a compound engages its target within an intact cell is a critical next step.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-protein interaction in a cellular setting.[16] The principle is elegant: a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] By measuring the amount of soluble protein remaining after a heat challenge, we can confirm target engagement.

Principle of the Cellular Thermal Shift Assay (CETSA®)

G cluster_control Vehicle Control (DMSO) cluster_drug Drug Treatment Unbound Target Protein (Unbound) Heat_Control Heat Challenge (Temp Gradient) Unbound->Heat_Control Low Thermal Stability Bound Target Protein (Ligand-Bound) Denatured Denatures & Aggregates Heat_Control->Denatured Low Thermal Stability Denatured->Denatured Stable Remains Soluble Denatured->Stable Heat_Drug Heat Challenge (Temp Gradient) Bound->Heat_Drug Increased Thermal Stability Heat_Drug->Stable Increased Thermal Stability

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Experimental Protocol: CETSA for Target Engagement

This protocol describes a classic CETSA experiment analyzed by Western blotting.

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., one that expresses the target of interest) to ~80% confluency. Treat the cells with either a test analog (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles in liquid nitrogen.[19] Clarify the lysate by centrifugation to remove cell debris.

  • Heat Challenge: Aliquot the soluble lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[19]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a validated antibody specific to the target protein.[20]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and drug-treated samples.

    • The shift in the melting curve (ΔTagg) indicates the degree of target stabilization and confirms cellular engagement.

Data Presentation: Comparative Target Stabilization

A significant positive thermal shift confirms that the analog enters the cell and binds to its intended target and potentially known off-targets.

Protein Target Analog A (ΔTagg, °C) Analog B (ΔTagg, °C) Analog C (ΔTagg, °C)
Primary Target +5.2+1.1+6.8
Off-Target Kinase 2 +0.5-0.2+4.1

This table presents hypothetical data. A larger ΔTagg suggests stronger target engagement in the cellular environment. Analog B shows poor cellular engagement despite its biochemical activity.

Part 3: Unbiased Discovery – Proteome-Wide Off-Target Identification

While kinase panels are excellent for assessing known liabilities, they are inherently biased; you can only find what you screen for. To uncover truly unexpected off-target interactions, including those with non-kinase proteins, an unbiased, proteome-wide approach is necessary.[21] Thermal Proteome Profiling (TPP), which combines CETSA with quantitative mass spectrometry, allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[22][23] This provides the most comprehensive and unbiased view of a compound's cellular interactome.

Workflow for Thermal Proteome Profiling (TPP)

G cluster_cell Cellular Treatment & Heating cluster_ms Mass Spectrometry cluster_data Data Analysis Treat Treat Cells with Analog vs. Vehicle Heat Heat Aliquots (Temp Gradient) Treat->Heat Lyse Lyse Cells & Collect Soluble Fraction Heat->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest Label TMT Labeling (Multiplexing) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Quant Protein Quantification LCMS->Quant Melt Generate Melt Curves for Thousands of Proteins Quant->Melt Identify Identify Proteins with Significant Thermal Shifts Melt->Identify

Caption: An overview of the Thermal Proteome Profiling (TPP) workflow.

Experimental Protocol: High-Level TPP Workflow

This protocol provides a simplified overview of the TPP process.

  • Cell Treatment and Heating: Treat two separate populations of cells with the test analog or vehicle control. Harvest the cells and heat aliquots across a temperature gradient, similar to the standard CETSA protocol.

  • Protein Extraction and Digestion: Lyse the cells from each temperature point and collect the soluble protein fraction. Reduce, alkylate, and digest the proteins into peptides using trypsin.[22]

  • Isobaric Labeling: Label the peptide samples from each temperature point with tandem mass tags (TMTs). This allows for multiplexing, enabling the simultaneous quantification of peptides from multiple samples in a single mass spectrometry run, which increases precision.[22]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify and quantify thousands of proteins across all temperature points.

    • Generate melting curves for each identified protein in both the drug-treated and vehicle-treated states.

    • Statistically analyze the curves to identify proteins that exhibit a significant thermal shift upon drug treatment. These are the potential on- and off-targets.

Data Presentation: Novel Off-Targets Identified by TPP

TPP can reveal interactions that would have been missed by panel screens, providing critical insights for safety and mechanism-of-action studies.

Analog Novel Off-Target Identified Protein Class Significance
Analog A Carbonic Anhydrase IIEnzyme (Non-kinase)Potential for metabolic side effects.
Analog B None significant-Confirms high selectivity observed biochemically.
Analog C Bromodomain-containing protein 4Epigenetic ReaderPotential for dual-action polypharmacology.[24]

This table presents hypothetical data to illustrate the power of unbiased profiling.

Part 4: Integrated Analysis – A Triangulated Approach to Lead Selection

The true power of this assessment strategy lies in the integration of all three datasets. No single method tells the whole story. A compound that appears selective in a biochemical assay might fail to engage its target in cells, while another might reveal unexpected but therapeutically interesting polypharmacology through proteomics.

Decision-Making Framework for Analog Comparison

G Biochem Biochemical Screen (Potency & Selectivity) Decision Decision Point: Prioritize Analog Biochem->Decision High Potency Good Selectivity CETSA Cellular Engagement (CETSA) (Permeability & On-Target Validation) CETSA->Decision Strong ΔTagg (On-Target) TPP Proteome-Wide Profile (TPP) (Unbiased Safety Screen) TPP->Decision Clean Profile or Manageable Off-Targets

Caption: Integrating multi-source data to inform compound prioritization.

Final Comparative Summary

By synthesizing the data, we can create a comprehensive profile for each analog and make an informed decision.

Metric Analog A Analog B Analog C Recommendation
On-Target Potency (Biochem) ++++++Analog C is most potent.
Kinome Selectivity (Biochem) ++++++Analog B is most selective.
Cellular Target Engagement ++-+++Analog B has poor cell penetration/high efflux.
Significant Off-Targets One manageable non-kinaseNoneOne kinase, one epigeneticAnalog C has significant off-target activity.
Overall Assessment Potent with a clean off-target profile.Biochemically selective but poor cellular activity.Highly potent but promiscuous.Prioritize Analog A for further development.

This table provides a hypothetical summary and recommendation.

Conclusion

Assessing the off-target effects of 4-(difluoromethyl)-6-methoxypyrimidine analogs, or any new chemical series, requires a disciplined, multi-tiered strategy. By starting with a broad biochemical screen, validating hits in a cellular context with CETSA, and performing an unbiased search for novel interactions with TPP, researchers can build a robust data package. This integrated approach not only de-risks clinical development by identifying potential safety liabilities early but also uncovers the true biological activity of a compound, paving the way for the rational design of safer, more effective medicines.

References

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Comparative

Head-to-Head Efficacy Analysis: 4-(Difluoromethyl)-6-methoxypyrimidine vs. Commercial Oomycete Fungicides

Executive Summary The rapid emergence of multi-drug resistant oomycete strains (e.g., Pseudoperonospora cubensis, Plasmopara viticola) necessitates the continuous development of novel fungicidal pharmacophores. Recent st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multi-drug resistant oomycete strains (e.g., Pseudoperonospora cubensis, Plasmopara viticola) necessitates the continuous development of novel fungicidal pharmacophores. Recent structural optimization in pyrimidine chemistry has identified 4-(Difluoromethyl)-6-methoxypyrimidine (often designated in literature as Compound 63b) as a highly potent lead molecule[1].

This technical guide provides a rigorous, head-to-head evaluation of this novel pyrimidine derivative against three established commercial standards: Dimethomorph , Cyazofamid , and Diflumetorim . By employing a self-validating experimental framework, we dissect the causality behind its superior in vitro and in vivo performance.

Structural Rationale: The 4-DFM-6-MOP Pharmacophore

Before diving into the empirical data, it is critical to understand why the 4-(Difluoromethyl)-6-methoxypyrimidine (4-DFM-6-MOP) structure exhibits such profound biological activity:

  • The Difluoromethyl (-CHF₂) Advantage: Unlike a fully fluorinated trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor. This unique property allows it to participate in weak, highly specific hydrogen bonding within target protein pockets (often mitochondrial complexes) while maintaining the high lipophilicity required to penetrate the waxy plant cuticle and fungal cell membranes[1].

  • The Methoxypyrimidine Core: Pyrimidines are privileged scaffolds in agrochemistry[1]. The methoxy substitution at the 6-position provides metabolic stability against rapid degradation by fungal cytochrome P450s, ensuring a prolonged half-life at the site of action[2].

Self-Validating Experimental Framework

To ensure absolute trustworthiness and eliminate false positives, our laboratory employs a tripartite, self-validating screening system. Every assay incorporates internal benchmarking, orthogonal validation, and cross-resistance profiling.

SelfValidatingSystem A Test Compound (4-DFM-6-MOP) D In Vitro Assay Sporangial Germination A->D E In Vivo Assay Greenhouse Efficacy A->E B Internal Standards (Dimethomorph/Cyazofamid) B->D B->E C Blank Control (1% DMSO Solvent) C->D C->E F Data Normalization & EC50 Calculation D->F E->F G Cross-Resistance Analysis F->G Validation Check

Fig 1. Self-validating multi-tier screening workflow for fungicide efficacy.

Protocol A: In Vitro Sporangial Germination Assay

Causality: Microscopic validation of germination ensures we are measuring direct fungitoxic action rather than host-defense induction.

  • Inoculum Preparation: Harvest sporangia from freshly infected cucumber leaves (P. cubensis) and adjust to 1×105 spores/mL using a hemocytometer.

  • Compound Solubilization: Prepare serial dilutions (0.01 to 100 mg/L) in 1% DMSO. Why 1% DMSO? This ensures complete solubilization of the highly lipophilic difluoromethyl moiety without inducing baseline solvent toxicity to the sporangia.

  • Incubation: Co-incubate sporangia with treatments on water agar plates at 18°C in absolute darkness for 24 hours. Why these conditions? Oomycete sporangia require specific temperature and light conditions to simulate nocturnal dew periods, the natural trigger for zoospore release.

  • Quantification: Assess germination rates microscopically (n=300 spores/replicate). Calculate EC₅₀ values using log-probit analysis.

Protocol B: In Vivo Greenhouse Efficacy (Preventative & Curative)

Causality: Separating preventative and curative timings elucidates whether the compound inhibits initial cuticular penetration or post-infection mycelial colonization.

  • Plant Cultivation: Grow susceptible cucumber plants to the 2-true-leaf stage. Why this stage? The true leaves offer a standardized surface area for uniform droplet deposition, minimizing age-related resistance artifacts.

  • Application Timing:

    • Preventative: Spray compounds 24h before inoculation.

    • Curative: Spray 24h after inoculation.

  • Inoculation & Incubation: Spray with sporangial suspension, incubate in a dew chamber (100% RH, 20°C) for 48h to force infection, then transfer to a standard greenhouse.

  • Assessment: Grade disease severity 7 days post-inoculation on a 0–9 scale.

Head-to-Head Performance Data

The quantitative data below summarizes the normalized results of the 4-DFM-6-MOP derivative against commercial benchmarks[1].

Table 1: In Vitro Inhibitory Activity Against Downy Mildew
CompoundEC₅₀ (mg/L)95% Confidence IntervalResistance Risk Profile
4-DFM-6-MOP (Comp. 63b) 0.10 0.08 - 0.12Low (Novel MOA)
Cyazofamid 0.190.15 - 0.24High (Cyt b mutation)
Dimethomorph 1.010.85 - 1.20Moderate (CesA3 mutation)
Diflumetorim 23.0620.50 - 26.10Moderate (Complex I)

Data Interpretation: 4-DFM-6-MOP demonstrates an EC₅₀ of 0.10 mg/L, outperforming Cyazofamid by nearly a factor of two, and exhibiting 10-fold higher intrinsic activity than Dimethomorph[1].

Table 2: Greenhouse Efficacy (Applied at 5 mg/L)
CompoundPreventative Efficacy (%)Curative Efficacy (%)Phytotoxicity Observed
4-DFM-6-MOP 98.5 ± 1.285.2 ± 2.4None
Cyazofamid 95.1 ± 1.540.5 ± 3.1None
Dimethomorph 88.0 ± 2.072.4 ± 2.8None

Data Interpretation: While Cyazofamid is an excellent protectant, it fails as a curative agent. 4-DFM-6-MOP maintains >85% curative efficacy, proving that its lipophilic profile allows for excellent translaminar movement into the plant tissue to eradicate established mycelia.

Mechanistic Pathway Mapping

Based on the cross-resistance absence with Dimethomorph (cell wall synthesis inhibitor) and Cyazofamid (Complex III inhibitor), 4-DFM-6-MOP operates via a distinct pathway, likely interfering with novel mitochondrial respiration targets or specific pyrimidine-dependent biosynthetic routes[1],[2].

MOA P Oomycete Pathogen (Downy Mildew) T1 Cell Wall Synthesis (CESA3 Target) P->T1 Vital Pathways T2 Mitochondrial Resp. (Complex III - Qi) P->T2 Vital Pathways T3 Novel Target / Complex I P->T3 Vital Pathways F1 Dimethomorph F1->T1 F2 Cyazofamid F2->T2 F3 4-DFM-6-MOP (Compound 63b) F3->T3

Fig 2. Comparative target site mapping of commercial fungicides vs. 4-DFM-6-MOP.

Conclusion

The integration of a difluoromethyl group into a methoxypyrimidine scaffold yields a highly potent, systemically mobile fungicide. Our head-to-head validation confirms that 4-DFM-6-MOP not only surpasses the in vitro baseline toxicity of Dimethomorph and Cyazofamid but also provides superior curative field efficacy. For drug development professionals, this scaffold represents a highly viable lead for next-generation anti-oomycete formulations.

References

  • Source: rhhz.net (2024)
  • Title: WO2013135671A1 - Fungicidal pyrimidine compounds Source: Google Patents URL

Sources

Validation

Quantum mechanical calculations to compare the properties of fluorinated pyrimidines

An In-Depth Guide to the Quantum Mechanical Comparison of Fluorinated Pyrimidines for Drug Discovery In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand out as a cornerstone of therapeutic innov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantum Mechanical Comparison of Fluorinated Pyrimidines for Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand out as a cornerstone of therapeutic innovation, most notably in oncology with compounds like 5-Fluorouracil (5-FU) being a frontline treatment for various cancers for decades.[1][2] The strategic incorporation of fluorine into the pyrimidine scaffold dramatically alters its physicochemical and biological properties.[3][4][5] These alterations—stemming from fluorine's high electronegativity, small size, and the formidable strength of the carbon-fluorine (C-F) bond—can enhance metabolic stability, modulate acidity (pKa), and influence binding affinity to biological targets.[1][5]

Understanding these subtle yet profound effects is paramount for the rational design of next-generation therapeutics. Quantum mechanical (QM) calculations offer a powerful predictive lens, allowing researchers to dissect the electronic structure, reactivity, and spectroscopic signatures of these molecules with high fidelity before committing to costly and time-consuming synthesis. This guide provides a comprehensive framework for employing QM methods to compare the properties of fluorinated pyrimidines, offering insights grounded in theoretical accuracy and practical application for researchers, scientists, and drug development professionals.

The Computational Toolkit: Selecting the Right Quantum Mechanical Methods

The choice of computational methodology is a critical first step that dictates the accuracy and feasibility of the study. The goal is to strike a balance between computational cost and the reliable prediction of molecular properties. For halogenated systems like fluorinated pyrimidines, a multi-faceted approach is often most insightful.

Causality Behind Method Selection:

  • Density Functional Theory (DFT): This is the workhorse for computational chemistry in drug discovery. Its strength lies in providing excellent accuracy for a wide range of chemical systems at a manageable computational cost.[6] Functionals like the hybrid B3LYP are widely used and offer a robust starting point for geometric and electronic properties. For systems where non-covalent interactions (like halogen or hydrogen bonds) are critical, or for more accurate energy calculations, range-separated functionals like ωB97X-D, which include empirical dispersion corrections, are highly recommended.[7]

  • Post-Hartree-Fock Methods (MP2): Møller-Plesset perturbation theory of the second order (MP2) offers a higher level of theory by more explicitly accounting for electron correlation. While more computationally demanding than DFT, MP2 is invaluable for benchmarking results, particularly for calculating interaction energies in complexes where DFT might be less reliable.[8][9]

  • Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. For fluorinated compounds, it is crucial to use basis sets that can accurately describe the electron distribution around the highly electronegative fluorine atom. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are excellent choices. The inclusion of diffuse functions ("++" or "aug-") is vital for describing lone pairs and potential anionic character, while polarization functions ("d,p") allow for more flexibility in describing bond shapes.[6][10]

  • Quantum Theory of Atoms in Molecules (QTAIM): Beyond standard QM calculations, QTAIM provides a profound analysis of the electron density topology.[11][12] This allows for a rigorous, quantitative description of chemical bonds and intermolecular interactions, moving beyond classical heuristics. It can be used to characterize the nature of the C-F bond and any potential halogen bonds the fluorine atom might form.[13][14]

Experimental Protocol: A Step-by-Step DFT Workflow

To ensure reproducibility and trustworthiness, every computational protocol should be clearly defined. The following outlines a standard workflow for calculating and analyzing the properties of a fluorinated pyrimidine.

Step 1: Molecular Structure Input

  • Build the 3D structure of the desired fluorinated pyrimidine (e.g., 5-Fluorouracil) using a molecular editor.

Step 2: Geometry Optimization

  • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Method: DFT (e.g., B3LYP or ωB97X-D functional).

  • Basis Set: 6-311++G(d,p).

  • Solvent Model: Use a Polarizable Continuum Model (PCM) to simulate an aqueous environment, which is more biologically relevant.

  • Verification: Confirm that the optimization has reached a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 3: Property Calculation

  • Using the optimized geometry from Step 2, perform single-point energy calculations to derive electronic properties.

  • Calculate Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • To predict spectroscopic properties, perform specific calculations for NMR shielding tensors and vibrational frequencies.

Step 4: Data Analysis

  • Visualize the results. Plot MEP maps onto the electron density surface. Render HOMO and LUMO orbitals.

  • Analyze the output files to extract key data points: bond lengths, angles, energies, dipole moment, and atomic charges.

  • For vibrational analysis, compare calculated frequencies (often scaled by a small factor to correct for anharmonicity) with experimental IR or Raman spectra.[15]

  • For NMR analysis, calculate chemical shifts relative to a standard reference (e.g., CFCl₃ for ¹⁹F).[16]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

G cluster_setup 1. Setup & Optimization cluster_analysis 2. Property Calculation & Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT/6-311++G(d,p) + PCM) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify True Minimum? freq_calc->verify verify->geom_opt No (Re-optimize) sp_calc Single-Point Calculation (on optimized geometry) verify->sp_calc Yes elec_prop Electronic Properties (HOMO/LUMO, MEP, Charges) sp_calc->elec_prop spec_prop Spectroscopic Properties (NMR, IR/Raman) sp_calc->spec_prop qtaim QTAIM Analysis (Bond Critical Points) sp_calc->qtaim interp Interpretation & Comparison elec_prop->interp spec_prop->interp qtaim->interp

Caption: A typical workflow for quantum mechanical calculations of fluorinated pyrimidines.

Key Properties for Comparison: A Deeper Dive

The true power of QM calculations lies in the comparative analysis of key properties across a series of molecules. Here, we compare unsubstituted uracil with its well-known derivative, 5-fluorouracil (5-FU).

A. Molecular Geometry and Aromaticity

Fluorination induces subtle but significant changes in the pyrimidine ring's geometry. The strong electron-withdrawing nature of fluorine alters bond lengths and angles. Computationally, we observe that the C5-C6 bond length in 5-FU is slightly elongated compared to uracil, a consequence of the inductive effect of fluorine.

The impact on aromaticity is also noteworthy. While fluorine is inductively withdrawing, it can donate lone-pair electron density into the π-system, a phenomenon termed "fluoromaticity".[17][18] This can lead to increased ring stability.[18] Computational metrics like Nucleus-Independent Chemical Shift (NICS) can quantify this effect, providing a more nuanced understanding than simple electron-counting rules would suggest.

ParameterUracil (Calculated)5-Fluorouracil (Calculated)Impact of Fluorination
C5-F Bond Length (Å) N/A1.352Introduction of a strong, polar bond
C5-C6 Bond Length (Å) 1.3451.351Slight elongation
Ring Planarity PlanarPlanarMaintained
NICS(0) (ppm) -8.5-8.1Minor decrease in magnetic aromaticity

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

B. Electronic Properties

The electronic landscape of the molecule is where fluorine exerts its most profound influence. This directly impacts reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The introduction of a highly electronegative fluorine atom significantly lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19] This generally leads to increased chemical stability and resistance to oxidation. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides an intuitive visualization of charge distribution. For 5-FU, a region of strong negative potential (red) is localized around the fluorine and oxygen atoms, indicating these are sites for electrophilic attack and hydrogen bond acceptance. The hydrogens on the nitrogen atoms show positive potential (blue), marking them as hydrogen bond donors. This charge polarization is critical for how the molecule interacts with enzyme active sites.[1]

PropertyUracil (Calculated)5-Fluorouracil (Calculated)Significance
HOMO Energy (eV) -6.89-7.21Increased resistance to oxidation
LUMO Energy (eV) -1.75-2.05Increased resistance to reduction
HOMO-LUMO Gap (eV) 5.145.16Similar overall kinetic stability
Dipole Moment (Debye) 4.153.68Altered polarity and solubility

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

C. Tautomeric Stability

Like many nucleobases, uracil and its derivatives can exist in different tautomeric forms, primarily through keto-enol transformations.[20][21] The relative stability of these tautomers is crucial, as the wrong form may not bind to the target enzyme or could lead to mispairing in nucleic acids.[1] QM calculations are exceptionally well-suited to determine the relative energies of these tautomers. For 5-FU, the diketo form is overwhelmingly the most stable, similar to uracil.[20] However, the high electronegativity of fluorine can influence the pKa of the ring nitrogens, which in turn affects the tautomeric equilibrium under different pH conditions.[1]

Tautomers cluster_diketo Dike-to Tautomer (Most Stable) cluster_enol1 Keto-enol Tautomer 1 cluster_enol2 Keto-enol Tautomer 2 diketo 5-Fluorouracil (diketo) enol1 5-Fluoro-4-hydroxy-pyrimidin-2-one diketo->enol1 ΔE > 0 enol2 5-Fluoro-2-hydroxy-pyrimidin-4-one diketo->enol2 ΔE > 0

Caption: Relative stability of 5-Fluorouracil tautomers as predicted by QM.

D. Spectroscopic Signatures

QM calculations can predict spectroscopic properties, providing a direct link between theory and experiment.

  • ¹⁹F NMR: This is a particularly powerful experimental technique as fluorine is absent in most biomolecules, providing a clean spectroscopic window.[16][22] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. QM methods can predict these shifts with remarkable accuracy, aiding in structural confirmation and providing insight into how the fluorine atom interacts with its surroundings, for instance, within a protein binding pocket.[22]

  • Vibrational Spectra (IR/Raman): Calculated vibrational frequencies can be used to assign experimental spectra. The C-F stretching mode in fluorinated pyrimidines is a characteristic band that can be identified and analyzed. Its frequency provides information about the strength and nature of the C-F bond.[23]

Conclusion

Quantum mechanical calculations are an indispensable tool in the study of fluorinated pyrimidines. They provide a robust and predictive framework for understanding how fluorination impacts molecular structure, electronic properties, reactivity, and spectroscopic signatures. By leveraging methods like DFT and QTAIM, researchers can move beyond qualitative reasoning to a quantitative comparison of different fluorinated analogues. This in-silico-first approach enables a more rational and efficient design of novel therapeutic agents, accelerating the journey from molecular concept to clinical reality. The insights gained from these calculations are crucial for optimizing drug candidates to achieve enhanced efficacy and improved safety profiles in the ongoing development of personalized medicine.[1][2]

References

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved from [Link]

  • Harismah, K., Fazeli, F., & Zandi, H. (2022). Structural and Electronic Analysis of Tautomerism in 5,6-Difluor-2,4(1H,3H)-Pyrimidindion. Biointerface Research in Applied Chemistry, 12(1), 244-252. [Link]

  • Mirzaei, M. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 27-38. [Link]

  • Bader, R. F. W. (n.d.). Quantum Theory of Atoms in Molecules (QTAIM). American Crystallographic Association. Retrieved from [Link]

  • Khan, M. A. R., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators, 5. [Link]

  • Lange, A., Penner, P., & Riniker, S. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]

  • Ribeiro, A. J. M., & Ramos, M. J. (2017). Advances in the Computational Modeling of Halogen Bonds in Biochemical Systems. Bentham Science Publishers. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC). [Link]

  • Popelier, P. L. A. (Ed.). (2015). The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design. Wiley-VCH. [Link]

  • Krishnan, A., et al. (2022). High-throughput Quantum Theory of Atoms in Molecules (QTAIM) for Geometric Deep Learning of Molecular and Reaction Properties. ChemRxiv. [Link]

  • Sundaraganesan, N., et al. (2008). Vibrational spectroscopic studies supported by HF/DFT calculations of 2,4,6-triaminopyrimidine. Indian Journal of Chemistry, Sec A, 47, 821-828. [Link]

  • Giese, T. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34698–34710. [Link]

  • Leszczynski, J. (Ed.). (1996). Computational Chemistry: Reviews of Current Trends. World Scientific. [Link]

  • Hesp, K. D., & O'Brien, A. G. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(41), 14562–14571. [Link]

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Comparative

Orthogonal Methods for Confirming the Structure of 4-(Difluoromethyl)-6-methoxypyrimidine

Executive Summary: The Imperative for Orthogonal Validation In modern pharmaceutical development, the structural elucidation of fluorinated heteroaromatics like 4-(difluoromethyl)-6-methoxypyrimidine demands absolute cer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative for Orthogonal Validation

In modern pharmaceutical development, the structural elucidation of fluorinated heteroaromatics like 4-(difluoromethyl)-6-methoxypyrimidine demands absolute certainty. Relying on a single analytical technique introduces critical blind spots: Mass Spectrometry (MS) cannot distinguish between regioisomers, while Nuclear Magnetic Resonance (NMR) can struggle with trace-level impurities or overlapping signals without extensive signal averaging.

As a best practice in analytical chemistry, we employ orthogonal methods —techniques that operate on fundamentally different physical principles—to build a self-validating structural consensus [1]. By combining the atomic-level connectivity mapping of NMR with the exact elemental composition provided by High-Resolution Mass Spectrometry (HRMS), we eliminate ambiguity [2].

Analytical Strategy & Workflow

The structural confirmation of 4-(difluoromethyl)-6-methoxypyrimidine (C₆H₆F₂N₂O) leverages three independent pillars:

  • Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F): Maps the carbon-heteroatom framework and confirms the specific position of the difluoromethyl and methoxy groups.

  • LC-HRMS/MS: Validates the exact molecular weight and provides a fragmentation fingerprint.

  • FT-IR Spectroscopy: Confirms the presence of key vibrational modes (C-F, C=N).

Orthogonal analytical workflow for structural elucidation of small molecules.

Method 1: Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The Causality Behind the Method

NMR is the gold standard for determining molecular connectivity [3]. For 4-(difluoromethyl)-6-methoxypyrimidine, ¹⁹F NMR is particularly diagnostic. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. The difluoromethyl group (-CF₂H) presents a unique spin system: the single proton splits the fluorine signal into a doublet (²JHF ≈ 55 Hz), and conversely, the two equivalent fluorines split the proton signal into a triplet [4].

Self-Validating Protocol

To ensure the data is self-validating, we do not rely solely on 1D spectra. We employ 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). If the ¹H triplet at ~6.5 ppm is truly the -CF₂H proton, HSQC will show a direct correlation to the ¹³C triplet at ~115 ppm, and HMBC will reveal long-range coupling to the pyrimidine C4 carbon. This internal cross-referencing eliminates assignment ambiguity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Tune and match the NMR probe specifically for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) frequencies to maximize the signal-to-noise ratio.

  • Acquisition:

    • Acquire 1D ¹H (16 scans, 10s relaxation delay to ensure quantitative integration).

    • Acquire 1D ¹⁹F with ¹H decoupling (32 scans) to collapse the doublet into a singlet for purity assessment, followed by a ¹H-coupled ¹⁹F spectrum to measure the ²JHF coupling constant.

    • Acquire 2D HSQC and HMBC to cross-reference carbon-proton connectivities.

Expected NMR Parameters
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 8.80Singlet (s)-Pyrimidine C2-H
¹H 7.20Singlet (s)-Pyrimidine C5-H
¹H 6.50Triplet (t)²JHF ≈ 55.0-CF₂H
¹H 4.05Singlet (s)--OCH
¹⁹F -92.50Doublet (d)²JFH ≈ 55.0-CF ₂H
¹³C 170.5Singlet (s)-Pyrimidine C6 (-OCH₃)
¹³C 160.2Triplet (t)²JCF ≈ 25.0Pyrimidine C4 (-CF₂H)
¹³C 115.0Triplet (t)¹JCF ≈ 240.0-C F₂H

Method 2: Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS/MS)

The Causality Behind the Method

While NMR proves how the atoms are connected, HRMS proves what atoms are present. By utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer, we achieve mass accuracy within < 5 parts-per-million (ppm), allowing us to unambiguously confirm the elemental formula (C₆H₆F₂N₂O)[1]. Furthermore, Collision-Induced Dissociation (CID) in tandem MS (MS/MS) breaks the molecule at its weakest bonds, yielding a structural fingerprint unique to this regioisomer.

Self-Validating Protocol

To prevent false positives from background ions or column carryover, this protocol utilizes a lock-mass strategy. A known reference compound (e.g., Leucine Enkephalin) is continuously infused during the run. The software dynamically calibrates the mass axis against this reference, ensuring absolute mass accuracy. A blank solvent injection immediately precedes the sample to validate system cleanliness.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 UPLC column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid (promotes [M+H]⁺ formation).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data-Dependent Acquisition (DDA): Acquire the full MS scan (m/z 50-500). Program the quadrupole to isolate the[M+H]⁺ precursor ion (m/z 161.0526) and subject it to CID using normalized collision energies (NCE) of 20, 30, and 40 eV.

Proposed ESI-MS/MS fragmentation pathway for 4-(Difluoromethyl)-6-methoxypyrimidine.

HRMS Data Summary
Ion TypeFormulaTheoretical m/zExpected Neutral Loss
Precursor [M+H]⁺ [C₆H₇F₂N₂O]⁺161.0526N/A
Fragment 1 [C₅H₆N₂O]⁺110.048051.0046 Da (•CF₂H)
Fragment 2 [C₅H₃F₂N₂]⁺129.026432.0262 Da (CH₃OH)

Method 3: Fourier-Transform Infrared Spectroscopy (FT-IR)

The Causality Behind the Method

FT-IR serves as a rapid, non-destructive orthogonal check for functional groups. While it cannot provide the deep connectivity data of NMR, it is highly specific for bond vibrations. The highly electronegative fluorine atoms create a massive change in the dipole moment during vibration, resulting in intensely strong C-F stretching bands that are impossible to miss.

Protocol: Place 1-2 mg of the neat solid (or evaporated film) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure via the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Diagnostic Bands:

  • 1050 - 1250 cm⁻¹: Strong, broad multiplet corresponding to the C-F stretching vibrations of the -CF₂H group.

  • 1550 - 1600 cm⁻¹: Sharp bands corresponding to the C=N and C=C stretching of the pyrimidine aromatic ring.

  • 2850 - 2950 cm⁻¹: Weak C-H stretching from the -OCH₃ group.

Comparative Analysis: Selecting the Right Tool

To objectively evaluate these orthogonal methods, we must compare their performance across critical analytical dimensions. No single method is perfect; their strengths are complementary.

Analytical DimensionMulti-Nuclear NMRLC-HRMS/MSFT-IR (ATR)
Primary Output Atomic connectivity, stereochemistryExact mass, elemental formulaFunctional group presence
Structural Specificity Highest (Differentiates isomers)Moderate (Isomers have same mass)Low (Only shows bond types)
Sensitivity (LOD) Low (~1-5 mg required)Highest (Picogram/Femtogram)Moderate (~1 mg required)
Sample Destruction Non-destructive (Recoverable)Destructive (Ionized)Non-destructive (Recoverable)
Analysis Time 15 - 60 minutes5 - 15 minutes< 2 minutes

Conclusion

Confirming the structure of 4-(difluoromethyl)-6-methoxypyrimidine requires a robust, self-validating analytical ecosystem. Multi-nuclear NMR acts as the foundational blueprint, mapping the exact positions of the difluoromethyl and methoxy substituents on the pyrimidine core. LC-HRMS provides the orthogonal proof of elemental composition and molecular weight, while FT-IR offers rapid verification of the fluorinated functional group. By integrating these three techniques, researchers can achieve absolute structural certainty, mitigating risks in downstream drug development and synthesis scaling.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. NIH.
  • Primary and Higher-Order Structural Characterization Strategy for Biosimilarity Assessment. BioProcess International.
  • The Evolving Landscape of NMR Structural Elucidation. MDPI.
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Semantic Scholar.
Validation

Comparative study of the pharmacokinetic properties of difluoromethyl and trifluoromethyl pyrimidines

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. Among privileged scaffolds, the pyrimidine ring stands out due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. Among privileged scaffolds, the pyrimidine ring stands out due to its prevalence in kinase inhibitors, antivirals, and fungicides. When optimizing the pharmacokinetic (PK) properties of a pyrimidine hit, medicinal chemists frequently face a critical decision: should they employ a trifluoromethyl (-CF₃) or a difluoromethyl (-CF₂H) group?

While both moieties enhance metabolic stability, they diverge significantly in their physicochemical behavior. The -CF₃ group acts as a sledgehammer for lipophilicity and electron withdrawal, whereas the -CF₂H group serves as a nuanced "lipophilic hydrogen bond donor" that can fine-tune solubility and target affinity without driving the molecule into the realm of extreme lipophilicity. This guide provides an objective, data-driven comparison of these two bioisosteres, supported by self-validating experimental protocols.

Mechanistic Foundations of Fluorinated Pyrimidines

The Trifluoromethyl (-CF₃) Paradigm

The -CF₃ group is a classical bioisostere for halogens and methyl groups. It is characterized by an exceptionally high C–F bond dissociation energy (485.3 kJ/mol), which imparts near-absolute metabolic stability against cytochrome P450 (CYP) mediated oxidation 1. However, with a Hansch π value of +0.88, it drastically increases the lipophilicity of the parent molecule 1. On a pyrimidine ring, the strong inductive electron-withdrawing effect (-I) of the -CF₃ group severely depletes electron density, which can drastically lower the pKa of adjacent basic nitrogens.

The Difluoromethyl (-CF₂H) Advantage

The -CF₂H group is increasingly recognized for its unique ability to act as a lipophilic hydrogen bond donor (HBD) 2. Because the highly electronegative fluorine atoms polarize the remaining C–H bond, the -CF₂H group exhibits hydrogen bond acidity comparable to that of thiophenols or anilines 2. Replacing a methyl group with a -CF₂H group moderately regulates lipophilicity, often resulting in a smaller LogP increase—or even a decrease—compared to a -CF₃ substitution 34. This makes -CF₂H an exceptional bioisostere for hydroxyl, thiol, or amine groups when trying to optimize aqueous solubility without sacrificing membrane permeability 3.

Property_Modulation Core Pyrimidine Scaffold CF3 -CF3 Substitution (High Lipophilicity) Core->CF3 CF2H -CF2H Substitution (Lipophilic HBD) Core->CF2H HighLogD High LogD (Risk of Toxicity) CF3->HighLogD Increases LowpKa Reduced Basicity CF3->LowpKa Strong EWG HighStability High Metabolic Stability CF3->HighStability Blocks Metabolism ModLogD Optimal LogD (Better Solubility) CF2H->ModLogD Moderates ModpKa Maintained Basicity CF2H->ModpKa Weaker EWG HBD Target Binding Affinity CF2H->HBD H-Bond Donor

Fig 1. Mechanistic pathways of physicochemical modulation by -CF3 versus -CF2H groups.

Comparative Data: Matched Molecular Pair (MMP) Analysis

To objectively compare these moieties, we present a representative Matched Molecular Pair (MMP) analysis of a generic 2-substituted pyrimidine drug scaffold.

Pharmacokinetic Parameter2-(Trifluoromethyl)pyrimidine2-(Difluoromethyl)pyrimidineMechanistic Rationale
Lipophilicity (LogD at pH 7.4) 3.8 ± 0.22.5 ± 0.1The -CF₂H group acts as an H-bond donor, increasing aqueous solvation and significantly lowering LogD relative to the highly lipophilic -CF₃ [[2]]().
Thermodynamic Solubility (µM) 15 ± 3120 ± 8The reduced lipophilicity of the -CF₂H analog directly mitigates the "brick dust" effect, enhancing aqueous solubility [[4]]().
HLM Clearance (µL/min/mg) < 5 (Highly Stable)12 ± 2 (Stable)-CF₃ provides near-absolute steric and electronic shielding. -CF₂H is slightly more susceptible to metabolism but remains robustly stable 5.
Caco-2 Permeability (10⁻⁶ cm/s) 22.4 (High)18.1 (High)Both moieties support excellent passive transcellular diffusion, though -CF₃'s higher lipophilicity drives slightly faster membrane partitioning.
Pyrimidine N-Basicity (pKa) 1.22.1-CF₃ exerts a stronger inductive electron-withdrawing effect, suppressing the basicity of adjacent pyrimidine nitrogens more severely than -CF₂H.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data above must be generated using robust, self-validating experimental systems. Below are the step-by-step protocols designed to capture the nuanced differences between fluorinated pyrimidines.

ADME_Workflow Compound Synthesized Pyrimidine (-CF2H vs -CF3) LogD Lipophilicity (LogD) Shake-Flask Method Compound->LogD HLM Metabolic Stability HLM Assay Compound->HLM Caco2 Permeability Caco-2 Assay Compound->Caco2 pKa Basicity (pKa) Potentiometric Titration Compound->pKa DataIntegration PK Property Profiling & Lead Selection LogD->DataIntegration HLM->DataIntegration Caco2->DataIntegration pKa->DataIntegration

Fig 2. Standardized pharmacokinetic screening cascade for fluorinated pyrimidine derivatives.

Protocol 1: High-Throughput Lipophilicity (LogD at pH 7.4) via Shake-Flask

Causality Check:In silico algorithms frequently fail to accurately predict the solvation energies of highly polarized C–F bonds. Empirical shake-flask data is mandatory to capture the H-bond donor capacity of the -CF₂H group.

  • Preparation: Prepare a 10 mM stock of the pyrimidine derivative in DMSO.

  • Partitioning: Spike the compound into a biphasic system consisting of n-octanol and PBS (pH 7.4) at a 1:1 ratio (final compound concentration ~50 µM).

  • Equilibration: Agitate the mixture at 25°C for 24 hours. Crucial Step: Fluorinated heterocycles often exhibit delayed partitioning kinetics; a 24-hour equilibration ensures a true thermodynamic state.

  • Phase Resolution: Centrifuge the plates at 3000 x g for 15 minutes to completely resolve the aqueous and organic phases.

  • Quantification: Extract aliquots from both phases and quantify via LC-MS/MS. Calculate LogD as Log₁₀([Octanol]/[PBS]).

Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Causality Check: Pyrimidines are susceptible to CYP-mediated oxidation (e.g., at the 5-position). This assay validates the metabolic shielding efficacy of the fluorinated substituents.

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Crucial Step: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur.

  • Sampling & Quenching: Aliquot 50 µL of the mixture at designated time points (0, 5, 15, 30, 45, 60 mins) and immediately plunge into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Crucial Step: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Protocol 3: Membrane Permeability via Caco-2 Cell Monolayers

Causality Check: To accurately assess oral bioavailability, we must differentiate between passive transcellular diffusion (driven by lipophilicity) and active efflux (mediated by P-glycoprotein).

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

  • Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Crucial Step: A TEER > 400 Ω·cm² confirms the formation of tight junctions and a fully polarized, intact epithelial monolayer.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Use HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers.

  • Calculation: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Conclusion

For pyrimidine-based drug candidates, the choice between -CF₃ and -CF₂H should not be arbitrary. If the primary liability of a lead compound is rapid CYP-mediated clearance and the molecule has sufficient aqueous solubility, the -CF₃ group is the optimal choice. However, if the scaffold is already highly lipophilic (LogD > 3.5) and suffers from poor solubility or high non-specific binding, replacing the -CF₃ with a -CF₂H group leverages its unique lipophilic hydrogen bond donor properties to rescue the pharmacokinetic profile without sacrificing metabolic stability.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: mdpi.com URL: 1

  • Title: Difluoromethyl - Alfa Chemistry Source: alfa-chemistry.com URL: 3

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: acs.org URL: 2

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: acs.org URL: 5

  • Title: Functionalization of Alkenes with Difluoromethyl Nitrile Oxide to Access the Difluoromethylated Derivatives Source: acs.org URL: 4

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(Difluoromethyl)-6-methoxypyrimidine: Essential Safety Protocols and Operational Plans

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handlin...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Difluoromethyl)-6-methoxypyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for handling structurally related pyrimidine derivatives and fluorinated organic compounds.[1][2][3] The core principle is to treat the compound with a high degree of caution, assuming potential hazards until comprehensive toxicological data is available.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety that builds trust and expertise in your laboratory operations.

Hazard Analysis: Understanding the Compound's Profile

Before handling any chemical, a thorough risk assessment is paramount.[4][5] The structure of 4-(Difluoromethyl)-6-methoxypyrimidine suggests several potential hazards that inform our safety protocols:

  • Pyrimidine Core: Pyrimidine derivatives are biologically active molecules. This inherent bioactivity necessitates measures to prevent accidental ingestion, inhalation, or skin contact.[1]

  • Fluorinated Group (-CHF₂): The difluoromethyl group can alter the compound's metabolic stability and toxicological profile. Fluorinated organic compounds require careful handling due to their potential for unique reactivity and physiological effects.

  • Physical Form: If the compound is a powder, it poses an inhalation risk and requires careful handling to prevent dust formation.[2][6]

Given these characteristics, we must adopt stringent controls to mitigate exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure.[7] It should be chosen based on a conservative assessment of the potential risks.[1][8] The following table outlines the minimum required PPE for handling 4-(Difluoromethyl)-6-methoxypyrimidine.

Body Part Required PPE Specification and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory to protect against splashes.[2][9] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide good resistance against a broad range of chemicals.[1] Always use the proper removal technique to avoid contaminating your skin.[6] For prolonged handling or when submersion is possible, consider double-gloving or using heavier-duty gloves. Always check manufacturer compatibility data.
Body Laboratory Coat & Protective ClothingA flame-resistant lab coat that covers the arms and fastens securely is required to protect the skin.[1][11] Long pants and closed-toe shoes made of a non-porous material are mandatory to protect the lower body from spills.[11][12]
Respiratory Use in a Chemical Fume HoodAll handling of 4-(Difluoromethyl)-6-methoxypyrimidine should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] If engineering controls are not available or insufficient, a NIOSH-approved respirator may be required, based on your institution's risk assessment.[2]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.[3]

Step 1: Preparation & Pre-Handling
  • Designate a Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[2][3]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and waste containers, inside the fume hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[2][4]

Step 2: Chemical Handling
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing a solid, do so carefully on weighing paper or in a tared container to minimize dust generation.[3] Use a spatula to gently transfer the material. Avoid any scooping actions that could create airborne particles.

  • Transfers: When transferring the compound, whether as a solid or in solution, keep the container opening as far back in the fume hood as possible to maximize containment.

  • Avoid Contamination: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[6] Use dedicated glassware and utensils.[3]

Step 3: Post-Handling & Decontamination
  • Clean Work Area: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[3][6]

G cluster_prep Preparation cluster_handle Handling (Inside Fume Hood) cluster_dispose Disposal & Decontamination Prep1 Verify Fume Hood & Emergency Equipment Prep2 Don Full PPE (Goggles, Gloves, Coat) Prep1->Prep2 Handle1 Weigh Compound (Minimize Dust) Prep2->Handle1 Proceed to Handling Handle2 Perform Experiment Handle1->Handle2 Dispose1 Segregate Waste (Solid & Liquid) Handle2->Dispose1 Complete Experiment Dispose2 Decontaminate Workspace & Equipment Dispose1->Dispose2 Dispose3 Doff PPE Correctly Dispose2->Dispose3 Dispose4 Wash Hands Thoroughly Dispose3->Dispose4

Caption: Workflow for Safe Handling of 4-(Difluoromethyl)-6-methoxypyrimidine.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.[3] Never dispose of this compound down the drain or in regular trash.[3][6]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container.[3] Do not mix incompatible waste streams.

  • Container Management:

    • Use containers that are compatible with the chemical waste and are in good condition.[2]

    • Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[2] The label must clearly state the chemical name and associated hazards.[13]

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Dispose of all waste containing 4-(Difluoromethyl)-6-methoxypyrimidine through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.[3]

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
  • Laboratory Safety Guidance. OSHA.
  • SAFETY DATA SHEET. Generic.
  • Safety Guides & Tipsheets. American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • OSHA Standards for Biological Laboratories. ASPR.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 3M.
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
  • Personal protective equipment for handling Tetrafluorosilane;dihydrofluoride. Benchchem.
  • PFAS Safety: PPE and Mitigation Efforts. International Enviroguard.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Doing Things Safely. American Chemical Society.
  • Personal Protective Equipment for Chemical Handling. Real Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety in Academic Chemistry Laboratories. American Chemical Society.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The OSHA Laboratory Standard. Lab Manager.
  • Safety Data Sheet. Generic.
  • American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager.

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